4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
Description
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Properties
IUPAC Name |
4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-12-8-2-3-10-7(4-8)5-9(6-11(10)13)17(14,15)16/h2-6,12-13H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNCWYFISJTFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066782 | |
| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22346-43-6 | |
| Record name | N-Methyl J acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22346-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022346436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-7-(methylamino)naphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, a key intermediate in the synthesis of various dyes and a molecule of interest in medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and drug development, offering insights into its structure, reactivity, and potential applications.
Chemical Identity and Physical Properties
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, also known by synonyms such as 7-(Methylamino)-4-hydroxynaphthalene-2-sulfonic acid and Broenner's acid, is a substituted naphthalenesulfonic acid.[1][] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₄S | [1] |
| Molecular Weight | 253.28 g/mol | [] |
| CAS Number | 22346-43-6 | [3] |
| Appearance | Orange to reddish powder | [] |
| Solubility | Soluble in water | [] |
| pH | Acidic in aqueous solution | [] |
| Purity | Typically >98% | [] |
Molecular Structure and Spectroscopic Analysis
The structure of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, featuring a naphthalene core with hydroxyl, methylamino, and sulfonic acid functional groups, is crucial to its chemical behavior.
Caption: Molecular structure of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons: The naphthalene ring protons are expected to appear as a series of doublets and multiplets in the range of δ 7.0-8.5 ppm. The electron-donating hydroxyl and methylamino groups and the electron-withdrawing sulfonic acid group will influence the chemical shifts of the adjacent protons.
-
Methyl Protons: The protons of the methyl group attached to the nitrogen are expected to appear as a singlet around δ 2.5-3.0 ppm.
-
Hydroxyl and Amino Protons: The hydroxyl and amino protons will likely appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.
¹³C NMR (Predicted):
-
Aromatic Carbons: The ten carbons of the naphthalene ring are expected to resonate in the range of δ 110-140 ppm. The carbons bearing the substituents will show distinct chemical shifts due to the electronic effects of the functional groups.
-
Methyl Carbon: The methyl carbon is expected to appear in the aliphatic region, around δ 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on the spectra of similar compounds, the following peaks can be anticipated:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: A moderate peak around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.
-
S=O Stretch: Strong absorptions in the range of 1030-1070 cm⁻¹ and 1150-1260 cm⁻¹ for the sulfonic acid group.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
UV-Vis Spectroscopy
The UV-Vis spectrum of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid in an aqueous solution is expected to exhibit absorption maxima characteristic of the naphthalene chromophore. The presence of auxochromic groups (hydroxyl and methylamino) and a chromophoric sulfonic acid group will influence the wavelength and intensity of these absorptions. For comparison, 2-naphthalenesulfonic acid shows absorption maxima that can be used as a reference point for analysis.[7]
Reactivity Profile
The reactivity of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is governed by the interplay of its functional groups on the naphthalene ring.
-
Electrophilic Aromatic Substitution: The naphthalene ring is activated towards electrophilic substitution by the electron-donating hydroxyl and methylamino groups. The sulfonic acid group is a deactivating group. The positions for substitution will be directed by these functional groups.
-
Reactions of the Sulfonic Acid Group: The sulfonic acid group can undergo reactions typical for this functionality, such as conversion to sulfonyl chlorides or amides. It can also be removed under certain conditions.[8]
-
Reactions of the Hydroxyl and Amino Groups: The hydroxyl and amino groups can be acylated, alkylated, or undergo other reactions characteristic of phenols and secondary amines.
Proposed Synthesis Protocol
An experimental synthesis protocol for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is not explicitly detailed in the readily available literature. However, a plausible synthetic route can be proposed based on the known synthesis of the analogous compound, 4-Hydroxy-7-(phenylamino)-2-naphthalenesulfonic acid.[1] The synthesis would likely involve the sulfonation of a suitable aminonaphthol precursor followed by methylation of the amino group.
A potential starting material is 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J-acid). The synthesis could proceed as follows:
Step 1: Methylation of 7-amino-4-hydroxy-2-naphthalenesulfonic acid
-
Dissolve 7-amino-4-hydroxy-2-naphthalenesulfonic acid in an appropriate aqueous alkaline solution.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution.
-
Control the reaction temperature and pH to favor N-methylation over O-methylation.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, acidify the reaction mixture to precipitate the product.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Caption: Proposed synthesis workflow for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
Applications in Drug Development
Naphthalenesulfonic acid derivatives have emerged as a scaffold of interest in drug discovery. Their ability to interact with biological targets makes them valuable starting points for the design of novel therapeutic agents.
-
Enzyme Inhibition: Certain naphthalenesulfonic acid derivatives have been shown to inhibit viral enzymes. For instance, derivatives of this class have demonstrated inhibitory activity against HIV-1 and HIV-2 reverse transcriptase, suggesting their potential as anti-AIDS agents.[9]
-
Receptor Antagonism: The naphthalene scaffold has been utilized in the design of antagonists for chemokine receptors. Specifically, naphthalene-sulfonamide derivatives have been synthesized and evaluated as antagonists of the human CCR8 receptor, which is a target for inflammatory diseases.[10]
-
Fluorescent Probes: The fluorescence of some naphthalenesulfonic acid derivatives is sensitive to the polarity of their environment. This property has been exploited to use them as probes to study the hydrophobic pockets of proteins.[11]
Safety and Handling
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a versatile chemical compound with established use as a dye intermediate and growing interest in the field of drug development. Its rich chemistry, stemming from the substituted naphthalene core, offers numerous possibilities for synthetic transformations and the design of novel molecules with specific biological activities. This guide provides a foundational understanding of its chemical properties, which is essential for any researcher or scientist working with this compound. Further experimental investigation into its spectroscopic properties and reactivity will undoubtedly uncover new applications and expand its utility in various scientific disciplines.
References
- Supporting information for a manuscript. The Royal Society of Chemistry. (URL not provided)
-
Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. PubMed. (URL: [Link])
-
Potential anti-AIDS naphthalenesulfonic acid derivatives. Synthesis and inhibition of HIV-1 induced cytopathogenesis and HIV-1 and HIV-2 reverse transcriptase activities. PubMed. (URL: [Link])
- (No title provided)
-
UV-Vis Absorption 2-Naphthalenesulfonic acid - SIELC Technologies. (URL: [Link])
-
Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. (URL: [Link])
- (No title provided)
- (No title provided)
- (No title provided)
- (No title provided)
- (No title provided)
-
2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- - Substance Details - SRS | US EPA. (URL: [Link])
-
Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. (URL: [Link])
- (No title provided)
-
New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis. PubMed. (URL: [Link])
- (No title provided)
- (No title provided)
-
Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. (URL: [Link])
- (No title provided)
- (No title provided)
- (No title provided)
- (No title provided)
- (No title provided)
Sources
- 1. benchchem.com [benchchem.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. UV-Vis Absorption 2-Naphthalenesulfonic acid | SIELC Technologies [sielc.com]
- 8. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group [mdpi.com]
- 9. Potential anti-AIDS naphthalenesulfonic acid derivatives. Synthesis and inhibition of HIV-1 induced cytopathogenesis and HIV-1 and HIV-2 reverse transcriptase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid (CAS: 22346-43-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, commonly known as N-Methyl J-Acid. This naphthalenic derivative is a crucial intermediate in the synthesis of a variety of reactive and direct azo dyes. This document consolidates information on its chemical identity, physicochemical properties, synthesis, and reactivity. A detailed exploration of its role as a coupling component in azo dye formation is presented, including the underlying mechanism of electrophilic aromatic substitution. Furthermore, this guide outlines established analytical techniques for its characterization and discusses the broader context of naphthalenesulfonic acid derivatives in scientific research, including potential, yet underexplored, avenues in medicinal chemistry.
Introduction and Chemical Identity
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a bifunctional aromatic compound containing a naphthalene core substituted with hydroxyl, secondary amine, and sulfonic acid groups. Its primary industrial significance lies in its role as a "coupling component" in the synthesis of azo dyes. The strategic placement of the electron-donating hydroxyl and methylamino groups activates the aromatic ring, making it highly susceptible to electrophilic attack by diazonium salts, a critical step in dye formation[1][2][3]. The sulfonic acid group imparts water solubility to the molecule and its subsequent dye products, a vital property for textile dyeing processes[4].
Known by several synonyms, most notably N-Methyl J-Acid, it is a derivative of 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J-Acid)[5]. Its unique substitution pattern dictates the final color and properties of the dyes synthesized from it.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of N-Methyl J-Acid is essential for its handling, application in synthesis, and analytical characterization.
General Properties
| Property | Value | Source(s) |
| CAS Number | 22346-43-6 | [6][7][8] |
| Molecular Formula | C₁₁H₁₁NO₄S | [4][6][9] |
| Molecular Weight | 253.27 g/mol | [4][6][9] |
| Appearance | Grey, brown, or off-white crystalline powder or moist solid | [4][9] |
| Common Synonyms | N-Methyl J-Acid, 4-Hydroxy-7-methylamino-naphthalene-2-sulphonic acid | [8][9] |
| Solubility | Soluble in dilute alkaline solutions; sparingly soluble in water | [4][9] |
Spectroscopic Data (Predicted)
-
¹H NMR: Expected signals would include aromatic protons on the naphthalene ring, a singlet for the N-methyl group, and exchangeable protons for the hydroxyl and amino groups. The coupling patterns of the aromatic protons would be complex due to the substitution pattern.
-
¹³C NMR: Aromatic carbons would appear in the range of 110-150 ppm. Signals for the methyl carbon, and carbons attached to the nitrogen, oxygen, and sulfur atoms would also be present at characteristic shifts.
-
FTIR: Key vibrational bands would be expected for the O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C aromatic ring stretches (~1450-1600 cm⁻¹), and strong bands corresponding to the S=O stretches of the sulfonate group (~1030-1080 cm⁻¹ and ~1150-1250 cm⁻¹).
-
Mass Spectrometry: The nominal mass would be 253 g/mol . Electrospray ionization (ESI) in negative mode would likely show a prominent ion at m/z 252 [M-H]⁻.
Synthesis and Purification
N-Methyl J-Acid is typically synthesized via a nucleophilic substitution reaction on J-Acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid).
Synthesis Workflow
The established synthesis route involves the reaction of J-Acid with a methylating agent, typically methylamine, in the presence of sodium bisulfite. The bisulfite plays a crucial role in facilitating the substitution reaction, a process known as the Bucherer reaction or a variation thereof.
Caption: Workflow for the synthesis of N-Methyl J-Acid.
Detailed Synthesis Protocol
This protocol is synthesized from patent literature and represents a standard laboratory-scale procedure[5][10].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend J-Acid (1 molar equivalent) in an aqueous solution.
-
Reagent Addition: Add sodium bisulfite (typically 1.5-2.0 molar equivalents) and an aqueous solution of monomethylamine (typically 3-4 molar equivalents) to the flask[10].
-
Reaction Conditions: Heat the mixture to reflux, maintaining a temperature between 95-105 °C[5]. The reaction is typically monitored by thin-layer chromatography (TLC) until the consumption of J-Acid is complete (less than 1% remaining)[10]. This can take 20-40 hours[10].
-
Product Isolation: While maintaining a high temperature (e.g., >90 °C), slowly add a strong mineral acid (e.g., concentrated hydrochloric acid) to the reaction mixture[5][10]. This "hot coagulation" is critical for achieving a high yield by preventing the equilibrium from shifting back to the starting materials[5].
-
Filtration and Washing: The precipitated N-Methyl J-Acid is collected by vacuum filtration. The filter cake is washed with water or a brine solution to remove inorganic salts and residual acid[10]. The product is typically obtained as a moist paste or can be dried to a powder.
Chemical Reactivity and Applications
The primary application of N-Methyl J-Acid is as a key building block for high-performance reactive azo dyes used in the textile industry[1][2][4][9].
Mechanism of Azo Coupling: Electrophilic Aromatic Substitution
Azo coupling is a classic electrophilic aromatic substitution (EAS) reaction. The N-Methyl J-Acid acts as the nucleophilic component (the coupling component), which is attacked by a highly electrophilic aryldiazonium ion.
-
Generation of the Electrophile: A primary aromatic amine (the diazo component) is treated with sodium nitrite and a strong acid at low temperatures (0-5 °C) to generate the aryldiazonium salt (Ar-N₂⁺).
-
Activation of the Nucleophile: The reaction is typically carried out under slightly alkaline conditions (pH 7.5-8.5)[3]. This deprotonates the phenolic hydroxyl group to form a much more strongly activating phenoxide ion (-O⁻). Both the phenoxide and the methylamino groups are powerful ortho-, para-directing activators.
-
Electrophilic Attack: The aryldiazonium ion attacks the electron-rich naphthalene ring. The substitution occurs predominantly at the position ortho to the hydroxyl group (C5) due to the strong activating and directing effect of the phenoxide ion. The steric bulk of the sulfonic acid group at C2 and the per-position (C8) may hinder attack at C1 and C3.
Caption: Generalized Azo Coupling Reaction.
The resulting azo compound possesses an extended conjugated system, which is responsible for its color. The exact shade is fine-tuned by the choice of the diazonium component and any further reactions on the dye molecule[3].
Role in Drug Development and Medicinal Chemistry
While N-Methyl J-Acid itself is not known to have direct therapeutic applications, the naphthalene scaffold is a common feature in many approved drugs and biologically active molecules[11][12]. Naphthalene derivatives exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties[11][12].
The specific substitution pattern of N-Methyl J-Acid, with its hydrogen-bond donating and accepting groups and its water-solubilizing sulfonate moiety, presents a chemical scaffold that could be explored for biological activity. Its established synthesis makes it an accessible starting material for generating derivative libraries for screening. To date, however, no significant biological activities have been reported for this specific compound in the public literature, representing a potential area for future investigation.
Analytical Methodologies
Proper analytical methods are crucial for assessing the purity of N-Methyl J-Acid and for monitoring its reactions.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most suitable method for the analysis of this polar, water-soluble compound.
Recommended Protocol:
-
Column: A C18-bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice for separating aromatic compounds.
-
Mobile Phase: A gradient elution is typically required.
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene chromophore (e.g., 230 nm or 254 nm).
-
Sample Preparation: The sample should be dissolved in a diluent that is compatible with the initial mobile phase conditions, such as a water/acetonitrile mixture, to ensure good peak shape.
Caption: Basic workflow for HPLC analysis.
Safety and Handling
As a chemical intermediate, 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid requires careful handling in a laboratory or industrial setting.
-
Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid (N-Methyl J-Acid) is a well-established and industrially significant chemical intermediate. Its value is rooted in its specific molecular architecture, which is ideally suited for the synthesis of azo dyes. This guide has provided a detailed framework for its synthesis, characterization, and reactivity, aiming to equip researchers with the necessary technical knowledge for its use. While its primary application remains in the dye industry, its status as a readily synthesized naphthalene derivative suggests untapped potential for exploration in other areas of chemical and pharmaceutical research.
References
- JPS5579360A - Preparation of n-methyl j-acid.
-
Trends in the synthesis and application of some reactive dyes: A review. CORE. (URL: [Link])
-
Trends in the synthesis and application of some reactive dyes: A review. ResearchGate. (URL: [Link])
-
PRAVINSINH, P., PATEL, D., & PATEL, K. (2012). SYNTHESIS, CHARACTERIZATION AND DYEING ASSESSMENT OF NOVEL HOT BRAND BISAZO REACTIVE DYES ON SILK, WOOL AND COTTON FABRICS. Sardar Patel University. (URL: [Link])
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Open-Chain 3-Alkyl-1,2,3-triazene. Semantic Scholar. (URL: [Link])
- SU914551A1 - Process for producing n-methyl-j-acid.
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. (URL: [Link])
-
Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Save My Exams. (URL: [Link])
-
Electrophilic Substitution Reaction Mechanism. BYJU'S. (URL: [Link])
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (URL: [Link])
-
N METHYL J ACID at latest price In Ankleshwar. IndiaMART. (URL: [Link])
-
N-Methyl J-Acid. Himalaya Chemicals. (URL: [Link])
-
STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. International Journal of Creative Research Thoughts. (URL: [Link])
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. (URL: [Link])
-
2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- - Substance Details. US EPA. (URL: [Link])
-
2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)-. SIELC Technologies. (URL: [Link])
-
Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. (URL: [Link])
-
1.31: Electrophilic Substitution. Chemistry LibreTexts. (URL: [Link])
-
N – METHYL J - ACID. JEMBY CHEM LIMITED. (URL: [Link])
-
7-Amino-4-hydroxy-2-naphthalenesulfonic acid - Optional[13C NMR] - Spectrum. Spectrabase. (URL: [Link])
-
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. ChemBK. (URL: [Link])
-
N-Methyl-Gamma acid. CAS Common Chemistry. (URL: [Link])
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (URL: [Link])
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. (URL: [Link])
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon. (URL: [Link])
-
Tips for practical HPLC analysis. Shimadzu. (URL: [Link])
-
HPLC Column Technical Guide. GL Sciences. (URL: [Link])
-
Buy N METHYL J ACID at the Best Price, Supplier in Mumbai. IndiaMART. (URL: [Link])
-
CAS#:22346-43-6 | 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. Chemsrc. (URL: [Link])
- CN103896438A - Preparation method of J acid and J acid waste water comprehensive treatment and recycling method.
-
Novel leads from Heliotropium ovalifolium, 4,7,8-trimethoxy-naphthalene-2-carboxylic acid and 6-hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde show specific IL-6 inhibitory activity in THP-1 cells and primary human monocytes. PubMed. (URL: [Link])
-
Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. ResearchGate. (URL: [Link])
-
N METHYL J ACID | Cas no 22346-43-6 | Manufacturer, Supplier, Exporter, India. Universal Dye Chem. (URL: [Link])
-
7-HYDROXY-2-NAPHTHALENESULFONIC ACID. gsrs. (URL: [Link])
-
Chemical composition and biological effects of kratom (Mitragyna speciosa): In vitro studies with implications for efficacy and safety. Scientific Reports. (URL: [Link])
-
FTIR spectrum of 7-hydroxy-4-methyl coumarin. ResearchGate. (URL: [Link])
-
7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. PubMed Central. (URL: [Link])
-
FTIR-spectra of compounds: (2S)-7-Hydroxy-5-methoxy-6,8-dimethyl flavanone (A) and (S)-5,7-dihydroxy-6,8-dimethyl-flavanone (B) isolated from Syzygium campanulatum. ResearchGate. (URL: [Link])
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. spuvvn.edu [spuvvn.edu]
- 4. CAS NO. : 22346-43-6 - N-Methyl J-Acid,2-Methylamine 5-Naphthol-7-Sulphonic Acid [himalayachemicals.com]
- 5. JPS5579360A - Preparation of n-methyl j-acid - Google Patents [patents.google.com]
- 6. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid [cymitquimica.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | SIELC Technologies [sielc.com]
- 9. N METHYL J ACID at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]
- 10. SU914551A1 - Process for producing n-methyl-j-acid - Google Patents [patents.google.com]
- 11. Novel leads from Heliotropium ovalifolium, 4,7,8-trimethoxy-naphthalene-2-carboxylic acid and 6-hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde show specific IL-6 inhibitory activity in THP-1 cells and primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of 7-Methylamino-4-hydroxy-2-naphthalenesulfonic acid: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-Methylamino-4-hydroxy-2-naphthalenesulfonic acid, a key intermediate in the synthesis of various dyes. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogs to predict its characteristic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust framework for the identification and characterization of this and similar naphthalenesulfonic acid derivatives. Detailed, field-proven protocols for sample analysis are also provided to ensure reliable data acquisition.
Introduction and Molecular Structure
7-Methylamino-4-hydroxy-2-naphthalenesulfonic acid is an aromatic organic compound with the molecular formula C₁₁H₁₁NO₄S and a molecular weight of 253.27 g/mol .[1][2] Its structure, featuring a naphthalene core substituted with a hydroxyl, a methylamino, and a sulfonic acid group, makes it a valuable precursor in the synthesis of azo dyes.[1] The precise characterization of such molecules is paramount for quality control and for understanding their chemical behavior.
This guide will provide a detailed prediction of the spectroscopic data for this compound. The predictions are based on the known spectral properties of its parent compound, 7-amino-4-hydroxy-2-naphthalenesulfonic acid, and other related naphthalene derivatives.[3][4][5] The influence of the N-methylation on the spectral data will be a key point of discussion.
Below is the chemical structure of 7-Methylamino-4-hydroxy-2-naphthalenesulfonic acid with the standard IUPAC numbering for the naphthalene ring, which will be used for the discussion of the NMR data.
Caption: Molecular structure of 7-Methylamino-4-hydroxy-2-naphthalenesulfonic acid with IUPAC numbering.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 7-Methylamino-4-hydroxy-2-naphthalenesulfonic acid will be dominated by the vibrational modes of its hydroxyl, methylamino, and sulfonic acid groups, as well as the aromatic naphthalene core.
Expected Characteristic Absorption Bands:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (hydroxyl) | Stretching | 3200-3600 | Strong, broad | The broadness is due to hydrogen bonding. |
| N-H (secondary amine) | Stretching | 3300-3500 | Medium | May be overlapped with the O-H band. |
| C-H (aromatic) | Stretching | 3000-3100 | Medium to weak | Characteristic of sp² C-H bonds. |
| C-H (methyl) | Stretching | 2850-2960 | Medium | From the N-CH₃ group. |
| C=C (aromatic) | Stretching | 1500-1600 | Medium to strong | Multiple bands are expected. |
| S=O (sulfonic acid) | Asymmetric stretching | 1150-1250 | Strong | A key indicator of the sulfonic acid group. |
| S=O (sulfonic acid) | Symmetric stretching | 1030-1080 | Strong | Another key indicator of the sulfonic acid group. |
| C-N (amine) | Stretching | 1250-1350 | Medium | |
| C-O (hydroxyl) | Stretching | 1200-1260 | Medium | |
| S-O (sulfonic acid) | Stretching | 650-750 | Medium |
Comparative Analysis:
The IR spectrum of the related compound, 1-amino-2-hydroxy-4-naphthalene sulfonic acid, shows characteristic broad O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region, and strong S=O stretching bands.[5] For our target molecule, the presence of the methyl group is expected to introduce C-H stretching vibrations around 2850-2960 cm⁻¹. The N-H bending vibration, typically around 1500-1600 cm⁻¹ for secondary amines, might be obscured by the aromatic C=C stretching bands.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will show signals for the aromatic protons, the N-methyl protons, and the exchangeable protons of the N-H and O-H groups. The chemical shifts of aromatic protons are significantly influenced by the electronic effects of the substituents.[6]
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H1 | 7.5 - 7.8 | Doublet | J ≈ 8-9 | |
| H3 | 7.8 - 8.2 | Singlet | - | |
| H5 | 7.6 - 7.9 | Doublet | J ≈ 8-9 | |
| H6 | 7.0 - 7.3 | Doublet of doublets | J ≈ 8-9, 2-3 | |
| H8 | 6.8 - 7.1 | Singlet | - | |
| N-H | 4.0 - 6.0 | Broad singlet | - | Exchangeable with D₂O. |
| O-H | 9.0 - 11.0 | Broad singlet | - | Exchangeable with D₂O. Phenolic protons are typically downfield. |
| N-CH₃ | 2.8 - 3.2 | Singlet | - | May show coupling to N-H in very dry solvents. |
Rationale:
-
Aromatic Protons: The hydroxyl and methylamino groups are electron-donating, causing an upfield shift (shielding) of the ortho and para protons. The sulfonic acid group is electron-withdrawing, causing a downfield shift (deshielding). The predicted shifts are based on these combined effects. The aromatic region for naphthalenesulfonic acid derivatives typically falls between 6.5 and 8.5 ppm.[6][7]
-
N-Methyl Protons: The signal for the methyl group attached to the nitrogen is expected to be a singlet in the range of 2.8-3.2 ppm.[8]
-
Exchangeable Protons: The N-H and O-H protons will appear as broad singlets and their chemical shifts are highly dependent on solvent, concentration, and temperature.[9][10] They will exchange with deuterium upon addition of D₂O, causing their signals to disappear.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C-H | 105 - 130 | |
| Aromatic C-SO₃H | 135 - 145 | |
| Aromatic C-OH | 150 - 160 | |
| Aromatic C-NHCH₃ | 140 - 150 | |
| Aromatic Quaternary C | 125 - 140 | |
| N-CH₃ | 30 - 40 |
Rationale:
-
The chemical shifts are influenced by the substituents in a similar manner to the ¹H NMR spectrum. Carbons attached to electronegative atoms (O and N) will be shifted downfield.[11] Aromatic carbons generally resonate between 120-150 ppm.[6] The N-methyl carbon is expected in the aliphatic region.[8]
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique, likely in negative ion mode to deprotonate the acidic sulfonic acid and hydroxyl groups.
Predicted Fragmentation Pattern (Negative Ion Mode):
-
Molecular Ion: An intense peak for the deprotonated molecule [M-H]⁻ at m/z 252.0.
-
Major Fragments:
-
Loss of SO₃: A significant fragment at m/z 172.0, corresponding to the loss of a neutral SO₃ molecule (80 Da). This is a very common fragmentation pathway for sulfonic acids.[12]
-
Loss of SO₂: A fragment at m/z 188.0, from the loss of SO₂ (64 Da).
-
Cleavage of the N-methyl group: A fragment at m/z 237.0, corresponding to the loss of a methyl radical (15 Da).
-
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
Conclusion
References
-
PubChem. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. National Center for Biotechnology Information. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
NIST. 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. FT-IR spectrum of 1-amino-2-hydroxy-4-naphthalene sulfonic acid. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]
-
ResearchGate. Mass spectra of products and fragments from naphthalene formed in electrical discharge. [Link]
-
Dyeintermediates. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. [Link]
-
ChemBK. 4-Hydroxy-7-Methylamino-2-Naphthalene Sulfonic Acid. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
ResearchGate. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. [Link]
-
NIST. 1-Naphthalenesulfonic acid. NIST Chemistry WebBook. [Link]
-
Mestrelab Research. Download NMR Predict. [Link]
-
University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Reddit. Hydroxyl Groups in NMR. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of methylamine. [Link]
-
ACS Publications. Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. [Link]
-
PlantaeDB. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. [Link]
-
NMR Prediction. Simulate and predict NMR spectra. [Link]
-
MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
-
Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
-
Government of Canada. Screening Assessment - Naphthalene Sulfonic Acids and Salts (NSAs) Group. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
YouTube. Using NMR Spectroscopy: Methylene Groups and Signal Overlap. [Link]
-
ResearchGate. Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. [Link]
-
ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra? [Link]
-
NIH. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. [Link]
-
US EPA. 2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-. [Link]
-
Revvity Signals Software. ChemDraw. [Link]
-
SIELC Technologies. 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-. [Link]
-
ResearchGate. Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. [Link]
-
ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]
-
UAB. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
PubChem. 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-. [Link]
-
PubChem. 1-Amino-2-naphthol-4-sulfonic acid. [Link]
Sources
- 1. nmrium.com [nmrium.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | C10H9NO4S | CID 6868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Naphthalenesulfonic acid,4-amino-3-hydroxy- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-AMINO-8-NAPHTHOL-4-SULFONIC ACID(83-64-7) 1H NMR [m.chemicalbook.com]
- 8. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. uab.edu [uab.edu]
Synthesis and characterization of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
Introduction
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, also known as N-methyl J acid, is a significant chemical intermediate, primarily utilized in the synthesis of reactive dyes.[1] Its molecular structure, featuring a naphthalene core with hydroxyl, methylamino, and sulfonic acid functional groups, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The methodologies described herein are grounded in established chemical principles and supported by field-proven insights to ensure technical accuracy and reproducibility.
Chemical Properties and Identification
A clear understanding of the fundamental properties of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is crucial for its synthesis and handling.
| Property | Value | Source |
| CAS Number | 22346-43-6 | [2][3][4] |
| Molecular Formula | C₁₁H₁₁NO₄S | [2][4] |
| Molecular Weight | 253.27 g/mol | [4] |
| Appearance | Brown moist or dry material | [1] |
| Solubility | Soluble in dilute alkaline solutions | [1] |
| Synonyms | N-methyl J acid, 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid | [1][3] |
Synthesis of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
The primary and industrially relevant method for the synthesis of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is through the N-methylation of 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J acid). This transformation is a modification of the well-established Bucherer reaction, a versatile method for the conversion of naphthols to naphthylamines.[5][6]
Reaction Principle: The Bucherer Reaction with a Primary Amine
The Bucherer reaction involves the reversible conversion of a naphthol to a naphthylamine in the presence of an amine and sodium bisulfite.[5] In this specific synthesis, J acid, which already contains an amino group, undergoes a reaction with monomethylamine in the presence of sodium bisulfite. This process can be viewed as a nucleophilic substitution on the naphthalene ring, facilitated by the bisulfite addition product. A Japanese patent describes reacting J-acid with monomethylamine in an aqueous solvent in the presence of NaHSO₃ under reflux at 90-110°C.[7]
Detailed Synthesis Protocol
The following protocol is a synthesized methodology based on established industrial practices and patent literature.[7][8]
Reagents and Equipment:
-
7-amino-4-hydroxy-2-naphthalenesulfonic acid (J acid)
-
Monomethylamine (MMA, 40% aqueous solution)
-
Sodium bisulfite (NaHSO₃)
-
Sulfuric acid (H₂SO₄, 98% and dilute solutions)
-
Sodium hydroxide (Caustic soda)
-
Reaction vessel with reflux condenser and temperature control
-
Drowning vessel
-
Nutsche filter
-
Centrifuge for drying
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge J-acid, a 40% aqueous solution of monomethylamine, and a solution of sodium bisulfite.
-
Methylation: Heat the reaction mixture to reflux, maintaining a temperature of approximately 95-105°C, for an extended period, typically around 34 hours.[7][8] During this time, the MMA vapors should be condensed and refluxed back into the reactor.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the concentration of the starting J-acid is less than 1%.[9]
-
Isolation: Upon completion, the reaction mass is transferred to a drowning vessel containing dilute sulfuric acid. This step neutralizes excess methylamine and helps to precipitate the product. During this process, sulfur dioxide gas is generated and must be handled with appropriate safety measures.
-
Filtration: The precipitated product is then isolated by filtration using a Nutsche filter. The resulting wet cake is the crude 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
-
Washing and Purification: The wet cake is washed to remove residual acids and byproducts. Further purification can be achieved by dissolving the crude product in a dilute alkaline solution, followed by reprecipitation with acid.
-
Drying: The purified wet cake is dried, typically in a centrifuge, to yield the final product as a brown powder.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methyl group attached to the nitrogen, and a broad signal for the hydroxyl proton. The coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-donating and electron-withdrawing effects of the substituents.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3200-3600 cm⁻¹), the N-H stretch of the secondary amine, C-H stretches of the aromatic ring and methyl group, and strong absorptions for the S=O stretches of the sulfonic acid group (~1030-1080 cm⁻¹ and ~1150-1250 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of naphthalenesulfonic acid derivatives.[12][13]
Typical HPLC Method Parameters:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid for MS compatibility) and an organic solvent like acetonitrile is typically employed.[3]
-
Detection: UV detection is suitable, with the wavelength set to an absorption maximum of the compound (e.g., 254 nm or scanned for optimal wavelength).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Characterization Workflow Diagram
Caption: Workflow for the characterization of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions should be observed when handling 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood, especially when handling volatile reagents like monomethylamine and during the generation of sulfur dioxide.
-
Storage: Store the compound in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
This technical guide has detailed a robust and industrially relevant methodology for the synthesis of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid via the N-methylation of J acid. The outlined characterization techniques, including spectroscopic and chromatographic methods, provide a comprehensive framework for verifying the identity and purity of the synthesized compound. Adherence to the described protocols and safety measures will enable researchers and professionals to successfully synthesize and characterize this important chemical intermediate for its various applications, particularly in the dye manufacturing industry.
References
-
U.S. Environmental Protection Agency. (n.d.). 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)-. Substance Details - SRS. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Bucherer reaction. Retrieved from [Link]
- Google Patents. (n.d.). JPS5579360A - Preparation of n-methyl j-acid.
- Google Patents. (n.d.). CN1140507C - J acid (7-amino-4-hydroxyl-2-naphthalenesulfonic acid) preparation method.
-
Name Reactions in Organic Synthesis. (n.d.). Bucherer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). SU914551A1 - Process for producing n-methyl-j-acid.
-
Nikolova, Y., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(1), 11. [Link]
-
SIELC Technologies. (2018, February 16). 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)-. Retrieved from [Link]
-
Hashemi, S. H., & Kaykhaii, M. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 127–137. [Link]
-
Hashemi, S. H., & Kaykhaii, M. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. ResearchGate. Retrieved from [Link]
-
IndiaMART. (n.d.). N METHYL J ACID at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat. Retrieved from [Link]
- Google Patents. (n.d.). US4324742A - Process for separation of naphthalenedisulfonic acids.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Aminonaphthalene Derivatives Using the Bucherer Reaction under Microwave Irradiation. Retrieved from [Link]
-
Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]
-
Gujarat Pollution Control Board. (n.d.). M/s Jemby Chem Limited is a working unit at Plot No. C-1/335-337, Phase-II, GIDC Vatva, Ahmedabad, for manufacturing Dyes Interm. Retrieved from [Link]
- Google Patents. (n.d.). CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid.
-
Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene.
-
PlantaeDB. (n.d.). 7-Amino-4-hydroxy-2-naphthalenesulfonic acid - Chemical Compound. Retrieved from [Link]
-
Gmeiner, G., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. Molecules, 22(7), 1198. [Link]
-
Jemby Chem Limited. (n.d.). Buy N Methyl J Acid Manufacturer, Exporter, Supplier. Retrieved from [Link]
-
Weisz, A., et al. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A, 1200(1), 59–65. [Link]
-
Global Substance Registration System. (n.d.). METHYL 7-AMINO-4-HYDROXYNAPHTHALENE-2-SULFONATE. Retrieved from [Link]
- Torrenegra-Guerrero, M. E., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452.
- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
- Google Patents. (n.d.). CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid.
-
ChemBK. (n.d.). 4-Hydroxy-7-Methylamino-2-Naphthalene Sulfonic Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Naphthalenesulfonic acid, 4-hydroxy-7-[[[(5-hydroxy-7-sulfo-2-naphthalenyl)amino]carbonyl]amino]-3-[2-(2-methyl-4-sulfophenyl)diazenyl]-, compd. with 2,2'-iminobis[ethanol] (1:3). Substance Details. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthalenesulfonic acid. Retrieved from [Link]
Sources
- 1. N METHYL J ACID at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | SIELC Technologies [sielc.com]
- 4. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid [cymitquimica.com]
- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. JPS5579360A - Preparation of n-methyl j-acid - Google Patents [patents.google.com]
- 8. environmentclearance.nic.in [environmentclearance.nic.in]
- 9. SU914551A1 - Process for producing n-methyl-j-acid - Google Patents [patents.google.com]
- 10. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical and Chemical Properties of Tobias Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Tobias acid (2-aminonaphthalene-1-sulfonic acid). Intended for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and chemical characteristics of this important organic compound. The guide includes detailed experimental protocols for its synthesis, purification, and the determination of its key properties, underpinned by the scientific rationale for each procedural step. Spectroscopic data are presented and analyzed to provide a complete profile of Tobias acid, ensuring a thorough understanding for its application in research and development.
Introduction: The Significance of Tobias Acid
Tobias acid, systematically known as 2-aminonaphthalene-1-sulfonic acid, is a key aromatic organic compound featuring both an amino and a sulfonic acid group attached to a naphthalene core.[1] Its unique bifunctionality makes it a versatile intermediate in the synthesis of a wide range of chemical entities, most notably azo dyes and pigments.[1][2] In the context of pharmaceutical research and drug development, understanding the nuanced physical and chemical properties of such intermediates is paramount for the rational design and synthesis of novel therapeutic agents. This guide aims to provide a detailed and practical understanding of Tobias acid, moving beyond a simple compilation of data to offer insights into its behavior and handling in a laboratory setting.
Molecular Structure and Identification
A thorough understanding of a molecule's properties begins with its structure. The arrangement of atoms and functional groups in Tobias acid dictates its reactivity, solubility, and spectral characteristics.
Systematic Name: 2-aminonaphthalene-1-sulfonic acid Common Name: Tobias acid CAS Number: 81-16-3[1] Molecular Formula: C₁₀H₉NO₃S[1] Molecular Weight: 223.25 g/mol [1]
The structure consists of a naphthalene ring system substituted with an amino group at the 2-position and a sulfonic acid group at the 1-position. This specific substitution pattern gives rise to its characteristic properties.
Caption: Chemical structure of Tobias acid.
Physical Properties: A Quantitative Overview
The physical properties of Tobias acid are crucial for its handling, purification, and application in synthetic chemistry. These properties are summarized in the table below, followed by detailed experimental protocols for their determination.
| Property | Value | Source(s) |
| Appearance | White to off-white or pinkish crystalline powder/needles | |
| Melting Point | ~180-286 °C (decomposes) | [3][4] |
| Solubility | ||
| in Water (cold) | Slightly soluble (4.083 g/L at 20 °C) | [3] |
| in Water (hot) | Soluble | |
| in Ethanol | Very slightly soluble | |
| in Ether | Very slightly soluble | |
| in DMSO | Slightly soluble | [3] |
| in Methanol (heated) | Slightly soluble | [3] |
| pKa | 2.35 (at 25 °C) | [3] |
Experimental Determination of Physical Properties
3.1.1. Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[4] The procedure described below is a standard capillary method that ensures accurate and reproducible results.
Protocol:
-
Sample Preparation: Finely powder a small amount of dry Tobias acid. Introduce the powdered sample into a capillary melting point tube by tapping the open end of the tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to determine a rough melting range. This saves time in the subsequent accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a slow, controlled rate (1-2 °C/min) as the temperature approaches the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is reported as T₁ - T₂. For pure Tobias acid, a sharp melting point is expected, although decomposition can be observed at higher temperatures.
3.1.2. Quantitative Solubility Determination
Causality: Understanding the solubility of Tobias acid in various solvents is critical for designing reaction conditions, purification procedures (such as recrystallization), and formulation development. The following protocol is based on the shake-flask method, which is a reliable technique for determining equilibrium solubility.
Protocol:
-
Solvent Selection: Choose a range of solvents relevant to your research (e.g., water, ethanol, methanol, DMSO, ethyl acetate).
-
Sample Preparation: Add an excess amount of Tobias acid to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.
-
Quantification: Analyze the concentration of Tobias acid in the filtered supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.
-
Calculation: Express the solubility in appropriate units (e.g., g/L, mol/L).
Chemical Properties and Reactivity
The chemical behavior of Tobias acid is governed by the interplay of its two functional groups: the nucleophilic amino group and the acidic sulfonic acid group, both attached to the aromatic naphthalene ring.
Acidity
The sulfonic acid group is strongly acidic, with a pKa of 2.35.[3] This means that in aqueous solutions with a pH above ~2.35, Tobias acid will exist predominantly in its anionic sulfonate form. This property is key to its water solubility, particularly in neutral or alkaline conditions.
Reactivity of the Amino Group
The amino group is a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, in the case of Tobias acid, the substitution pattern is already fixed. The primary reactivity of the amino group involves:
-
Diazotization: In the presence of nitrous acid (generated in situ from a nitrite salt and a strong acid), the amino group is converted into a diazonium salt. This diazonium salt is a versatile intermediate that can undergo various coupling reactions, most notably to form azo compounds. This is the cornerstone of its use in the dye industry.[2]
Caption: Diazotization of Tobias acid and subsequent azo coupling.
-
Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom allows the amino group to act as a nucleophile, participating in reactions with various electrophiles.
Reactivity of the Naphthalene Ring
The naphthalene ring system is susceptible to electrophilic substitution reactions. The presence of the activating amino group and the deactivating sulfonic acid group influences the regioselectivity of these reactions. Further sulfonation of Tobias acid, for instance, leads to the formation of 2-aminonaphthalene-1,5-disulfonic acid.[3]
Stability
Tobias acid is a relatively stable compound under normal laboratory conditions. However, it is susceptible to oxidation, which can lead to discoloration of the sample. It is advisable to store it in a cool, dark, and dry place, preferably under an inert atmosphere.[3] Under strongly acidic conditions and elevated temperatures, desulfonation can occur.[3]
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.
Infrared (IR) Spectroscopy
The IR spectrum of Tobias acid displays characteristic absorption bands corresponding to its functional groups.
-
N-H stretching: Bands in the region of 3300-3500 cm⁻¹ are indicative of the primary amine.
-
S=O stretching: Strong absorptions around 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹ are characteristic of the sulfonic acid group.
-
O-H stretching: A broad band in the region of 3000-2500 cm⁻¹ is due to the hydroxyl group of the sulfonic acid.
-
Aromatic C-H and C=C stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ correspond to the naphthalene ring.
A representative IR spectrum can be found at the NIST Chemistry WebBook.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of Tobias acid provides valuable information about the protons on the naphthalene ring. The chemical shifts and coupling constants are influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid group. A typical spectrum would show a series of multiplets in the aromatic region (approximately 7.0-9.0 ppm). The protons of the amino group may appear as a broad singlet, and the acidic proton of the sulfonic acid group is often not observed due to exchange with the solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene ring, with their chemical shifts influenced by the attached functional groups. The carbon attached to the sulfonic acid group will be shifted downfield, as will the carbon attached to the amino group, though to a lesser extent.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Tobias acid will show a molecular ion peak (M⁺) at m/z 223. The fragmentation pattern will be characterized by the loss of SO₃ (80 Da) and other fragments related to the naphthalene ring system.[6]
Synthesis and Purification
Synthesis of Tobias Acid via the Bucherer Reaction
Causality: The Bucherer reaction is the most common and industrially significant method for the synthesis of Tobias acid.[1] It involves the amination of 2-hydroxynaphthalene-1-sulfonic acid (Armstrong's acid) using ammonia and an aqueous sulfite or bisulfite solution. The reaction is reversible and proceeds through a series of addition-elimination steps.
Caption: Synthesis of Tobias acid via the Bucherer reaction.
Laboratory-Scale Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine 2-hydroxynaphthalene-1-sulfonic acid, a concentrated aqueous solution of ammonia, and ammonium sulfite. The molar ratios of the reactants should be optimized for maximum yield.
-
Reaction Conditions: Seal the autoclave and heat the mixture to approximately 150 °C. The pressure will increase due to the vapor pressure of the reactants. Maintain this temperature for several hours (e.g., 24-30 hours) with constant stirring.[3]
-
Work-up: After cooling the reactor to room temperature and carefully venting any excess pressure, transfer the reaction mixture to a beaker.
-
Purification and Isolation: a. Add a slurry of lime (calcium hydroxide) to the reaction mixture to precipitate inorganic salts and drive off excess ammonia by gentle heating. b. Filter the hot mixture to remove the insoluble calcium salts. c. Cool the filtrate and acidify it with hydrochloric acid to a pH of approximately 2-3. This will cause the Tobias acid to precipitate out of the solution. d. Collect the precipitated Tobias acid by vacuum filtration and wash it with cold water. e. Dry the product in a vacuum oven.
Purification by Recrystallization
Causality: Recrystallization is a powerful technique for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For Tobias acid, its higher solubility in hot water compared to cold water makes water an excellent solvent for recrystallization.
Protocol:
-
Solvent Selection: Place a small amount of the crude Tobias acid in a test tube and add a small amount of water. If it does not dissolve at room temperature but dissolves upon heating, water is a suitable solvent.
-
Dissolution: Place the crude Tobias acid in an Erlenmeyer flask. Add a minimal amount of hot water and heat the mixture to boiling with stirring until the solid is completely dissolved. If necessary, add more hot water dropwise until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold water, and dry them in a vacuum oven.
Safety and Handling
Tobias acid is an irritant to the eyes, respiratory system, and skin. It is also toxic, with a reported LD50 of 1.9 g/kg in rats. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[7] Store Tobias acid in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.
Conclusion
Tobias acid is a fundamentally important organic compound with a rich chemistry that is central to the synthesis of numerous azo dyes and pigments. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe use in research and industrial applications. The provided experimental protocols offer a practical framework for its synthesis, purification, and characterization, empowering researchers to confidently work with this versatile molecule.
References
-
ASTM E324-23, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2023, .
-
ChemBK. (n.d.). Tobias acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Pravin Dyechem Pvt. Ltd. (n.d.). Tobias Acid. Retrieved from [Link]
-
Spectroscopy Online. (2023, May 24). Spectroscopic Analysis Reveals Insights into 2-Amino-1-Naphthalenesulfonic Acid Biological Activity and Solvent Properties. Retrieved from [Link]
-
ThinkSRS. (n.d.). Melting Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-1-naphthalenesulfonic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
- Kaempfen, H. X. (1979). Method for tobias acid manufacture.
-
Organic Syntheses. (n.d.). Ammonium 1,2-naphthoquinone-4-sulfonate. Retrieved from [Link]
-
General Lab Safety. (n.d.). Retrieved from [Link]
-
YouTube. (2023, September 13). How to handle concentrated acids in laboratory।। Regular routine।।Series3।।Chemistry। Importance [Video]. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-1-naphthalenesulfonic acid IR spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
- US Patent No. 4,510,100. (1985). Process for the production of 2-amino-1-naphthalenesulfonic acid.
-
ResearchGate. (n.d.). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Retrieved from [Link]
-
ResearchGate. (n.d.). Assignments of the 1H- and 13C-n.m.r. spectra of tobramycin at low and high pH. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
- Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magnetic Resonance in Medicine, 44(2), 208-216.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]
- European Patent No. EP0031299B1. (1983). Process for the preparation of 2-amino-1-naphthalene sulfonic acid.
-
Solubility of Things. (n.d.). 4-Aminonaphthalene-1-sulfonic acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- bioRxiv. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota.
-
Wikipedia. (n.d.). Tobias acid. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
H NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
- PubMed. (2000). Ionization and fragmentation of neutral and acidic glycosphingolipids with a Q-TOF mass spectrometer fitted with a MALDI ion source. Journal of the American Society for Mass Spectrometry, 11(11), 946–955.
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. Tobias acid - Wikipedia [en.wikipedia.org]
- 2. 2-Aminonaphthalene-1-sulfonic acid | 81-16-3 [chemicalbook.com]
- 3. thinksrs.com [thinksrs.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. 2-Amino-1-naphthalenesulfonic acid [webbook.nist.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. youtube.com [youtube.com]
A Technical Guide to the Solubility of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is an aromatic organic compound with the molecular formula C₁₁H₁₁NO₄S.[1][2][3] It is a derivative of naphthalene, featuring hydroxyl, methylamino, and sulfonic acid functional groups. These groups impart a high degree of polarity to the molecule, making it a strong organic acid.[4][5] This compound typically appears as a solid, ranging in color from red to brown or orange to reddish powder.[6][7][8] Its primary application is as an intermediate in the synthesis of azo dyes.[8][9]
Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and application in subsequent chemical reactions. In the context of drug development, analogous structures with sulfonic acid groups are utilized to enhance the water solubility of poorly soluble active pharmaceutical ingredients.[10][11] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid in organic solvents.
Predicting Solubility: A Molecular Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[12][13] The molecular structure of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid contains several key features that dictate its solubility profile:
-
Sulfonic Acid Group (-SO₃H): This is a highly polar and acidic functional group that can engage in strong hydrogen bonding. It is the primary contributor to the compound's high water solubility.[5][10]
-
Hydroxyl Group (-OH): This group is also polar and capable of hydrogen bonding, further enhancing solubility in polar solvents.
-
Methylamino Group (-NHCH₃): The amino group is polar and can act as a hydrogen bond donor and acceptor.
-
Naphthalene Ring: This large aromatic ring system is nonpolar and hydrophobic.
The overall solubility of the molecule in a given solvent will be a balance between the polar, hydrophilic nature of the functional groups and the nonpolar, hydrophobic nature of the naphthalene backbone.
Qualitative Solubility Predictions in Common Organic Solvents
Based on these structural features, we can predict the relative solubility of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid in a range of organic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The sulfonic acid, hydroxyl, and amino groups can form strong hydrogen bonds with the solvent molecules. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents are polar and can accept hydrogen bonds, but they cannot donate them as effectively as protic solvents. The polarity will still allow for significant interaction. |
| Moderately Polar | Acetone, Ethyl Acetate | Low to Moderate | These solvents have some polarity but are less capable of strong hydrogen bonding compared to protic and highly polar aprotic solvents. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Very Low to Insoluble | The large, nonpolar naphthalene ring will have some affinity for these solvents, but the highly polar functional groups will dominate, leading to poor solvation. |
Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination is essential for obtaining accurate solubility data. The following protocols outline standard methods for qualitatively and quantitatively assessing the solubility of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
Qualitative Solubility Assessment
This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.
Protocol:
-
Add approximately 25 mg of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid to a small test tube.
-
Add 0.75 mL of the chosen organic solvent in small portions.
-
After each addition, shake the test tube vigorously for 10-20 seconds.[12][14]
-
Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
This can be repeated with a range of solvents to build a qualitative solubility profile.
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Protocol:
-
Add an excess amount of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid to a vial or flask containing a known volume of the organic solvent.
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the solution.
-
Carefully extract a known volume of the supernatant (the clear, saturated solution).
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Caption: Workflow for quantitative shake-flask solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid:
-
Temperature: For most solid solutes, solubility increases with temperature.[16] This relationship should be determined experimentally for each solvent system.
-
pH: In aqueous or protic organic solvents, the pH can significantly affect the ionization state of the sulfonic acid and amino groups, thereby altering solubility. At lower pH, the sulfonic acid group will be protonated, which may influence its interaction with the solvent.[16]
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized, pure sample for accurate determinations.
Conclusion
The solubility of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid in organic solvents is dictated by its highly polar functional groups and its nonpolar aromatic backbone. While it is expected to be highly soluble in polar protic solvents and less soluble in nonpolar solvents, precise quantitative data must be obtained through empirical methods like the shake-flask technique. For researchers in synthetic chemistry and drug development, a thorough understanding and experimental determination of this compound's solubility are crucial for optimizing reaction conditions, purification processes, and formulation strategies.
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- 4-Hydroxy-7-Methylamino-2-Naphthalene Sulfonic Acid - ChemBK. (2024, April 9).
- 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid - CymitQuimica. (n.d.).
- Sulfonic acid - Wikipedia. (n.d.).
- Solubility of organic compounds (video) - Khan Academy. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Sulfonic acid | Uses, Structure & Synthesis - Britannica. (2025, December 12).
- Sulfanilic acid - Solubility of Things. (n.d.).
- Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed. (2022, August 23).
- CAS#:22346-43-6 | 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid | Chemsrc. (2025, August 25).
- Understanding 7 Key Properties of Sulfonic Acid - Capital Resin Corporation. (2025, September 26).
- 7-Methylamino-4-Hydroxy-2-Naphthalenesulfonic Acid - Ccount Chem. (n.d.).
- 4-Hydroxy-7-(Methylamino)Naphthalene-2-Sulfonic Acid - Ccount Chem. (n.d.).
- 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- - Substance Details - SRS | US - EPA. (n.d.).
- 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | 119-40-4 | Benchchem. (n.d.).
- 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | SIELC - SIELC Technologies. (2018, February 16).
- 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid (CAS No. 22346-43-6) SDS. (n.d.).
- 4-Hydroxy-7-methylamino-2-naphthalenesulfonicacid - CymitQuimica. (n.d.).
Sources
- 1. chembk.com [chembk.com]
- 2. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid [cymitquimica.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. capitalresin.com [capitalresin.com]
- 6. ccount-chem.com [ccount-chem.com]
- 7. ccount-chem.com [ccount-chem.com]
- 8. 4-Hydroxy-7-methylamino-2-naphthalenesulfonicacid [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]
- 11. Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.ws [chem.ws]
- 13. Khan Academy [khanacademy.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | SIELC Technologies [sielc.com]
- 16. solubilityofthings.com [solubilityofthings.com]
Determining the Crystal Structure of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. While a solved crystal structure for this specific naphthalenesulfonic acid derivative is not publicly available, this document outlines a robust, field-proven methodology for its de novo structure elucidation. Addressed to researchers, scientists, and professionals in drug development, this guide details the necessary steps from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD), structure solution, refinement, and interpretation. The causality behind key experimental choices is explained, ensuring a deep understanding of the process. The ultimate goal is to equip researchers with the knowledge to obtain and leverage the crystal structure of this and similar compounds, which is paramount for understanding physicochemical properties such as solubility, stability, and bioavailability, and for guiding rational drug design.
Introduction: The Imperative of Structural Elucidation
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a small organic molecule with potential applications in medicinal chemistry and materials science. The precise three-dimensional arrangement of its atoms in the solid state—its crystal structure—governs many of its bulk properties. In the pharmaceutical industry, the crystalline form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly impact its performance and manufacturability.[1][2][3][4]
The determination of a molecule's crystal structure provides invaluable insights into:
-
Intermolecular Interactions: Understanding the network of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate how molecules pack in the crystal lattice.
-
Conformational Analysis: Identifying the preferred conformation of the molecule in the solid state.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties.[1][2][3][5][6] Polymorphic forms can exhibit varying solubility, dissolution rates, and stability, which can have profound implications for a drug's efficacy and shelf-life.[1][2][3][5]
-
Rational Drug Design: A detailed crystal structure can serve as a blueprint for the design of new analogs with improved properties and can aid in understanding structure-activity relationships (SAR).[7][8][9]
This guide will provide a comprehensive, step-by-step methodology for determining the crystal structure of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, from obtaining the raw material to interpreting the final structural model.
Synthesis and Purification of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid
A prerequisite for obtaining high-quality single crystals is the availability of highly pure starting material. The following is a plausible synthetic route and purification protocol.
2.1. Synthesis
A common method for the synthesis of N-substituted naphthalenesulfonic acids involves the Bucherer reaction or related nucleophilic substitution reactions on a suitable precursor. For 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, a potential starting material could be 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J-acid), which can be methylated.
2.2. Purification Protocol
-
Recrystallization: The crude product should be purified by recrystallization to achieve a purity of >99%. The choice of solvent is critical and should be determined experimentally. A solvent system in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures is ideal.[10][11] A mixture of polar and non-polar solvents, such as ethanol/water or dioxane/water, may be effective.
-
Purity Assessment: The purity of the final product should be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Crystallization: The Art and Science of Single Crystal Growth
The growth of single crystals suitable for SC-XRD is often the most challenging step in structure determination.[12][13] It requires a systematic screening of various conditions.
3.1. Crystallization Techniques
Several methods can be employed to grow single crystals of small organic molecules:[12][13][14]
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This gradually increases the concentration, leading to supersaturation and crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[14]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution.[14]
-
Microbatch Under-Oil: This technique is particularly useful for water-soluble compounds and allows for slow concentration of an aqueous solution under a layer of oil.[13]
3.2. Experimental Protocol: Crystallization Screening
-
Solvent Selection: Screen a wide range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene).
-
Prepare Saturated Solutions: Prepare nearly saturated solutions of the purified compound in the selected solvents at room temperature or slightly elevated temperatures.
-
Set Up Crystallization Experiments:
-
For slow evaporation, filter the solutions into clean vials, cover with a perforated cap, and store in a vibration-free environment.
-
For vapor diffusion, set up experiments in crystallization plates or sealed jars with various solvent/anti-solvent combinations.
-
-
Monitor Crystal Growth: Regularly inspect the experiments under a microscope for the formation of single crystals. This may take several days to weeks.
Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice
Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, SC-XRD is used to determine the arrangement of atoms within the crystal lattice.[15][16]
4.1. Experimental Workflow
The following diagram illustrates the general workflow for SC-XRD data collection.
Caption: Workflow for Single-Crystal X-ray Diffraction.
4.2. Step-by-Step Data Collection Protocol
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head using cryo-oil.[16]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of nitrogen gas (typically to 100-173 K) to minimize thermal motion and radiation damage.[16][17]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.[15]
-
Data Collection Strategy: A strategy is devised to collect a complete and redundant dataset by rotating the crystal through a series of angles.[18]
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.[15]
Structure Solution, Refinement, and Validation
The processed diffraction data is used to solve and refine the crystal structure.
5.1. Structure Solution
For small molecules, direct methods are typically used to determine the initial phases of the structure factors and generate an initial electron density map.[18]
5.2. Structure Refinement
The initial model is refined using a least-squares algorithm to improve the agreement between the observed and calculated structure factors.[19] This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies.
5.3. Software
A variety of software packages are available for structure solution and refinement, including:[20][21][22][23][24]
-
SHELX: A suite of programs that is widely used for small-molecule crystallography.[21][22]
-
Olex2: A graphical user interface that integrates various structure solution and refinement programs.[22]
-
CRYSTALS: A comprehensive package for crystal structure analysis.[21][24]
5.4. Validation
The final structural model is rigorously validated to ensure its quality and accuracy. This includes checking for missed symmetry and analyzing the geometric parameters of the molecule.[25]
Analysis of the Crystal Structure and Its Implications
6.1. Hypothetical Crystallographic Data
The following table summarizes the type of data that would be obtained from a successful structure determination.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₁NO₄S |
| Formula Weight | 253.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| β (°) | 98.5 |
| Volume (ų) | 1215.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.383 |
| R-factor | < 0.05 |
6.2. Structural Interpretation
The refined structure would reveal:
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule.
-
Intermolecular Interactions: A detailed map of hydrogen bonds and other non-covalent interactions. For 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, hydrogen bonds involving the hydroxyl, amino, and sulfonic acid groups would be of particular interest.
The following diagram illustrates the key analysis steps and their relevance.
Caption: Analysis of Crystal Structure and its Implications.
6.3. Polymorphism Screening
It is crucial to perform a polymorph screen to determine if 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid can exist in different crystalline forms.[1][2][3][5][6] This involves crystallizing the compound under a wide range of conditions (different solvents, temperatures, and cooling rates) and analyzing the resulting solids by techniques such as X-ray Powder Diffraction (XRPD).
Conclusion
The determination of the crystal structure of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a critical step in its characterization, particularly if it is being considered for pharmaceutical applications. Although the process can be challenging, a systematic approach to synthesis, purification, crystallization, and data analysis, as outlined in this guide, will maximize the chances of success. The resulting structural information will provide invaluable insights into the compound's physicochemical properties and will be instrumental in guiding its further development. The principles and protocols described herein are broadly applicable to the structural elucidation of other small organic molecules.
References
-
Crystallography Class Notes. (n.d.). Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]
-
PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]
-
(n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]
-
(2025, July 31). Drug crystal structure: Significance and symbolism. Retrieved from [Link]
-
Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]
-
MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]
-
RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]
-
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]
-
University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Retrieved from [Link]
-
Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]
-
PubMed. (2023, March 2). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]
-
Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Crystals, Crystallization and X-ray Techniques. Retrieved from [Link]
-
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 26). Relevance of Crystal Forms in the Pharmaceutical Field. Retrieved from [Link]
-
(n.d.). Guide for crystallization. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]
-
National Institutes of Health. (2013, December 28). The future of crystallography in drug discovery. Retrieved from [Link]
-
UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, July 24). Crystallographic Results. Retrieved from [Link]
-
Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from [Link]
-
University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link]
- Google Sites. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.
-
Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]
-
The Journal of General Physiology. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Data Collection for Crystallographic Structure Determination. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]
- 5. mdpi.com [mdpi.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. zienjournals.com [zienjournals.com]
- 8. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. migrationletters.com [migrationletters.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 12. Advanced crystallisation methods for small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. unifr.ch [unifr.ch]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. sssc.usask.ca [sssc.usask.ca]
- 17. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 18. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. rcsb.org [rcsb.org]
- 21. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 22. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 23. iucr.org [iucr.org]
- 24. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 25. books.rsc.org [books.rsc.org]
An In-Depth Technical Guide to the Purity Standards of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, also known as N-Methyl J-Acid, is a key chemical intermediate, particularly in the synthesis of specialized azo dyes and potentially in the development of pharmaceutical agents.[1] Its molecular structure, featuring a naphthalene core functionalized with hydroxyl, methylamino, and sulfonic acid groups, imparts specific chromophoric and solubility properties. For researchers, scientists, and drug development professionals, ensuring the purity of this compound is not merely a matter of quality control; it is a fundamental prerequisite for the reliability, safety, and efficacy of the final product.
This technical guide provides a comprehensive overview of the purity standards for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. Moving beyond a simple recitation of specifications, this document delves into the rationale behind purity assessment, exploring the likely impurities arising from its synthesis, robust analytical methodologies for their detection and quantification, and strategies for purification. Our approach is grounded in the principles of regulatory compliance, scientific integrity, and practical, field-proven experience.
Regulatory Framework: A Foundation of Quality and Safety
While specific monographs for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid may not be universally established in all pharmacopeias, its use as a potential pharmaceutical intermediate necessitates adherence to the stringent guidelines for impurities in new drug substances. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the foundational framework, particularly through its Q3A(R2) guideline.[2][3][4]
The core tenets of the ICH Q3A(R2) guideline are:
-
Identification and Characterization: Impurities present at levels above a specified threshold must be identified.
-
Reporting: All impurities exceeding the reporting threshold must be documented.
-
Qualification: Impurities found at levels higher than the qualification threshold must be assessed for their biological safety.
These thresholds are determined by the maximum daily dose of the final drug product and are crucial for ensuring patient safety.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[3]
Beyond organic impurities, the guidelines also mandate the control of residual solvents (ICH Q3C) and elemental impurities (ICH Q3D).
Understanding the Impurity Profile: A Synthesis-Centric Approach
A thorough understanding of the synthetic route is paramount to predicting and controlling the impurity profile of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. A plausible and documented method for its synthesis is the N-methylation of its precursor, 7-Amino-4-hydroxy-2-naphthalenesulfonic acid (J-Acid).[4]
A Japanese patent describes a process where J-Acid is reacted with monomethylamine in an aqueous solution in the presence of sodium bisulfite under reflux conditions.[4] Based on this synthetic pathway, we can anticipate several classes of impurities.
1. Process-Related Impurities:
-
Unreacted Starting Material: Incomplete reaction can lead to residual 7-Amino-4-hydroxy-2-naphthalenesulfonic acid (J-Acid) in the final product.
-
Over-Methylation Products: The presence of a secondary amine in the product creates the possibility of further methylation, leading to the formation of a tertiary amine, 4-Hydroxy-7-dimethylamino-2-naphthalenesulfonic acid. While selective mono-N-methylation is the goal, controlling this side reaction is a critical process parameter.[3][5][6]
-
Reagent-Related Impurities: Impurities present in the starting J-Acid, monomethylamine, or sodium bisulfite can carry through to the final product.
2. Isomeric Impurities:
The synthesis of the J-Acid precursor itself can introduce isomeric impurities. Depending on the specific synthetic route to J-Acid, other aminonaphthalenesulfonic acids could be present as minor components.
3. Degradation Products:
Forced degradation studies are essential to identify potential degradation products that may form under storage or stress conditions such as exposure to light, heat, humidity, acid, base, and oxidation.[7][8][9][10][11] Given the structure of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, potential degradation pathways include:
-
Oxidation: The hydroxyl and methylamino groups are susceptible to oxidation, which can lead to the formation of colored impurities.
-
Desulfonation: Under certain conditions, the sulfonic acid group may be cleaved.
-
Photodegradation: Aromatic compounds, especially those used in dyes, can be sensitive to light.
Analytical Methodologies for Purity Assessment
A robust and validated analytical method is the cornerstone of purity assessment. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of non-volatile, polar compounds like naphthalenesulfonic acid derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development
A stability-indicating HPLC method must be able to separate the main compound from all potential impurities and degradation products.
Column Selection: Due to the polar nature of the analyte, a reversed-phase C18 or C8 column is a suitable starting point.
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The sulfonic acid group necessitates a buffered mobile phase to ensure consistent ionization and retention. A phosphate or acetate buffer at a pH between 2.5 and 4.0 is often effective. For mass spectrometry (MS) compatibility, volatile buffers such as ammonium formate or ammonium acetate are preferred.[7]
Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for both the main peak and any impurities, aiding in their identification and tracking. A detection wavelength in the UV range, typically around 230-280 nm, is appropriate for the naphthalene chromophore.
Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is generally necessary to elute both the polar impurities and the main compound with good peak shape and resolution within a reasonable run time.
Protocol: A Self-Validating HPLC Method for Purity Determination
This protocol outlines a general-purpose, stability-indicating HPLC method that can be adapted and validated for the purity assessment of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
1. Instrumentation and Columns:
- HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Reagents and Solutions:
- Mobile Phase A: 20 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
- Mobile Phase B: Acetonitrile.
- Diluent: Mobile Phase A/Acetonitrile (90:10 v/v).
- Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (with PDA scanning from 200-400 nm) |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
4. Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Impurity Identification with HPLC-Mass Spectrometry (HPLC-MS)
For the structural elucidation of unknown impurities detected by HPLC, coupling the HPLC system to a mass spectrometer is an invaluable tool. Electrospray ionization (ESI) in negative ion mode is particularly effective for analyzing sulfonic acids. The accurate mass data obtained from a high-resolution mass spectrometer (such as a TOF or Orbitrap) can be used to determine the elemental composition of the impurities, providing critical clues to their identity.
Purification Strategies
Achieving the high purity required for pharmaceutical applications often necessitates a dedicated purification step after synthesis. For sulfonated aromatic compounds, which are typically solids, recrystallization and column chromatography are the most common and effective techniques.[2][12][13]
1. Recrystallization:
This is a powerful technique for removing impurities that have different solubility profiles from the main compound. The choice of solvent system is critical. Given the polar nature of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, aqueous or mixed aqueous-organic solvent systems (e.g., water-ethanol, water-isopropanol) are likely to be effective. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, promoting the formation of pure crystals while the impurities remain in the mother liquor.
2. Column Chromatography:
For impurities that are difficult to remove by recrystallization, preparative column chromatography can be employed.[12]
-
Stationary Phase: Normal-phase (silica gel) or reversed-phase (C18-functionalized silica) can be used. Given the polarity of the compound, reversed-phase chromatography is often more suitable.
-
Mobile Phase: A gradient of aqueous buffer and an organic solvent, similar to the HPLC mobile phase, would be used to elute the compounds from the column.
Conclusion: A Holistic Approach to Purity
Ensuring the purity of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a multifaceted endeavor that requires a deep understanding of its synthesis, potential side reactions, and degradation pathways. A robust purity control strategy is built upon the foundation of international regulatory guidelines and is executed through the development and validation of specific, stability-indicating analytical methods. By integrating predictive impurity profiling with advanced analytical techniques and targeted purification strategies, researchers and drug development professionals can confidently ensure the quality, safety, and reliability of this important chemical intermediate. This holistic approach is not just good practice; it is an essential component of scientific integrity and the responsible development of new chemical entities.
References
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Purification of Dyes, Dye Intermediates, Alkaloids Steroids, Liquids, Amino Acids, Hormones, Aliphat - Column Chromatography. (n.d.). Column Chromatography. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). [Link]
- Preparation of n-methyl j-acid. (1980).
-
Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. (2023). Catalysis Science & Technology. [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. (n.d.). IRIS. [Link]
-
Selective N,N-Dimethylation of Primary Aromatic Amines with Methyl Alkyl Carbonates in the Presence of Phosphonium Salts. (n.d.). The Journal of Organic Chemistry. [Link]
-
Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024). AS Engineers. [Link]
-
The Chemistry and Applications of J Acid in Dye Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
7-Amino-4-hydroxy-2-naphthalenesulfonic acid | C10H9NO4S | CID 6868. (n.d.). PubChem. [Link]
-
DYES & INTERMEDIATES. (2016). WordPress.com. [Link]
-
Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Link]
-
Forced Degradation Studies. (2016). Semantic Scholar. [Link]
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2021). ACS Omega. [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (n.d.). PMC - NIH. [Link]
-
Different protocols for methylation of aniline. (n.d.). ResearchGate. [Link]
-
Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. (2019). PubMed. [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. [Link]
-
Aminonaphthalenesulfonic acids. (n.d.). Wikipedia. [Link]
-
2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670. (n.d.). PubChem. [Link]
-
N METHYL J ACID | Cas no 22346-43-6 | Manufacturer, Supplier, Exporter, India. (n.d.). [Link]
-
N-Methyl J-Acid. (n.d.). Manufacturer - IndiaMART. [Link]
-
HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. (n.d.). SIELC Technologies. [Link]
-
How can I purify two different-substituted aromatic compounds? (2019). ResearchGate. [Link]
-
Analysis of N-acyl aminonaphthalene sulphonic acid derivatives with potential anti-human immunodeficiency virus activity by thin-layer chromatography and flame ionization detection. (1993). PubMed. [Link]
-
J. Mass Spectrom. Soc. Jpn., 55, 311-332 (2007). (n.d.). J-Stage. [Link]
-
N – METHYL J - ACID. (n.d.). JEMBY CHEM LIMITED. [Link]
- N-methylation method of aromatic amine. (n.d.).
- Process for producing n-methyl-j-acid. (1982).
-
Synthesis of Amino J Acid. (n.d.). PrepChem.com. [Link]
-
Separation of N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (n.d.). ResearchGate. [Link]
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (n.d.). ResearchGate. [Link]
-
Reaction mechanism for the N‐methylation of amines. (n.d.). ResearchGate. [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. (n.d.). Semantic Scholar. [Link]
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). [Link]
-
N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (n.d.). [Link]
- Process for methylation of aromatic compounds. (n.d.).
-
HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]
-
EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. [Link]
-
Naphthionic acid. (n.d.). Wikipedia. [Link]
-
4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790. (n.d.). PubChem. [Link]
Sources
- 1. N-methyl J-acid | 22346-43-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JPS5579360A - Preparation of n-methyl j-acid - Google Patents [patents.google.com]
- 5. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. iris.unive.it [iris.unive.it]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Separation of N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
An In-depth Technical Guide to 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, a key intermediate in the synthesis of various dyes. This document details its chemical and physical properties, including its molecular formula and weight. A proposed synthesis protocol is outlined, drawing from established methodologies for structurally analogous compounds. Furthermore, a detailed high-performance liquid chromatography (HPLC) method for the purification and analysis of this compound is presented. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both foundational knowledge and practical application insights.
Introduction
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a naphthalenic derivative of significant interest in the chemical industry, primarily serving as a precursor in the manufacture of azo dyes. The strategic placement of its hydroxyl, methylamino, and sulfonic acid functional groups on the naphthalene core imparts specific chromophoric and solubility characteristics to the resulting dyes. Understanding the fundamental properties and analytical methodologies for this compound is crucial for optimizing its synthesis and application. This guide aims to consolidate the available technical information and provide a practical framework for its handling and analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is essential for its effective application and for the development of robust analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₄S | [1][2][3] |
| Molecular Weight | 253.27 g/mol | [1][2][3] |
| CAS Number | 22346-43-6 | [1][2][3] |
| Appearance | Orange to reddish powder | [4] |
| Solubility | Soluble in water | [4] |
| Purity | Typically >98% | [4] |
| pH | Acidic in aqueous solution | [4] |
Synthesis Pathway
Proposed Synthesis Workflow:
Caption: Proposed synthesis pathway for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
Rationale Behind Experimental Choices:
The choice of J-acid as the starting material is logical due to its structural similarity to the final product. The use of an aqueous alkaline solution is crucial to deprotonate the hydroxyl and sulfonic acid groups, increasing the nucleophilicity of the amino group for the subsequent methylation reaction. A methylating agent such as dimethyl sulfate is a common and effective choice for such transformations. The reaction conditions, including temperature and pH, would need to be carefully optimized to favor the desired N-methylation and minimize side reactions.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A reliable analytical method is paramount for assessing the purity of synthesized 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid and for monitoring the progress of reactions involving this compound. A reverse-phase HPLC method has been reported for its analysis[6].
Experimental Protocol:
-
Column: Newcrom R1[6].
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier[6]. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid[6].
-
Detection: UV-Vis detector (wavelength to be optimized based on the compound's absorbance spectrum).
-
Sample Preparation: Dissolve the solid 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid in the mobile phase to an appropriate concentration.
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: Approximately 1.0 mL/min.
Self-Validating System:
This HPLC protocol constitutes a self-validating system. The retention time of the main peak provides qualitative identification of the compound when compared to a known standard. The peak area offers quantitative information regarding its concentration and purity. The use of a diode array detector would further enhance the method's reliability by providing spectral data for the eluted peaks, confirming their identity.
Sources
Thermogravimetric Analysis of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a detailed technical overview of the thermogravimetric analysis (TGA) of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid (CAS: 22346-43-6). As a crucial intermediate in the synthesis of dyes and potentially in pharmaceutical development, understanding its thermal stability and decomposition profile is paramount for process control, safety, and quality assurance. This document, written from the perspective of a Senior Application Scientist, elucidates the core principles of TGA, presents a robust experimental protocol, and offers a detailed interpretation of the expected thermal behavior of this compound. The causality behind each experimental choice is explained to provide a framework for self-validating protocols.
Introduction to 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is an organic compound featuring a naphthalene core substituted with hydroxyl, methylamino, and sulfonic acid functional groups.[1] Its chemical structure lends it properties valuable in chemical synthesis.
Chemical Profile:
Given its potential for thermal decomposition, particularly the labile sulfonic acid group, a thorough characterization of its thermal properties is essential. TGA is a primary analytical technique for this purpose, providing quantitative insight into mass changes as a function of temperature.[6]
The Principle and Utility of Thermogravimetric Analysis (TGA)
Thermogravimetry is an analytical technique that measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[7][8] The resulting data, typically plotted as mass percentage versus temperature, generates a TGA curve. This curve provides a unique "fingerprint" of a material's thermal stability and composition.[6]
The primary utility of TGA in the context of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid includes:
-
Determining Thermal Stability: Identifying the onset temperature of decomposition.
-
Quantifying Composition: Measuring the mass loss associated with the volatilization of specific functional groups or decomposition products.
-
Understanding Decomposition Kinetics: Analyzing the rate of mass loss, often clarified by the first derivative of the TGA curve (the DTG curve), which shows peaks at the temperatures of the fastest reaction rates.[9]
Experimental Protocol: TGA of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid
This protocol is designed to be a self-validating system, where the rationale for each parameter is clearly defined to ensure reproducible and accurate results.
Instrumentation and Consumables
-
Instrument: A calibrated thermogravimetric analyzer such as a Mettler Toledo TGA/SDTA 851e or equivalent.[7]
-
Crucibles: 150 µL alumina crucibles are recommended due to their high thermal stability and inertness.[7]
-
Purge Gas: High-purity nitrogen (99.999%) for studying thermal decomposition in an inert environment, and dry air for oxidative stability studies.
Sample Preparation
The sample's physical form is critical for consistent results.[10]
-
Ensure the 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid sample is a fine, homogeneous powder. If necessary, gently grind the sample.
-
Accurately weigh 5-10 mg of the sample into a pre-tared alumina crucible.
TGA Method Parameters
The following parameters are recommended for analyzing the thermal decomposition under an inert atmosphere.
| Parameter | Value | Rationale |
| Initial Temp. | 30 °C | To establish a stable baseline and detect early mass loss from moisture.[11] |
| Heating Rate | 10 °C/min | A standard rate that provides good resolution between thermal events without being excessively time-consuming. Faster rates can obscure closely occurring events.[9] |
| Final Temp. | 800 °C | Sufficient to cover the decomposition of the sulfonic acid group and the subsequent breakdown of the aromatic core. |
| Purge Gas | Nitrogen | To study the inherent thermal decomposition without interference from oxidative processes.[9] |
| Flow Rate | 30 mL/min | Ensures an inert atmosphere and efficient removal of evolved gases from the furnace.[7] |
Experimental Workflow Diagram
The following diagram outlines the complete TGA experimental workflow, from sample preparation to final data reporting.
Caption: Workflow for the analysis and interpretation of TGA data.
Factors Influencing TGA Results
The accuracy and reproducibility of TGA data are highly dependent on several experimental variables.
-
Heating Rate: A slower heating rate generally improves the resolution of separate decomposition events but increases analysis time. A rate of 10-20 K/min is a common compromise. [11]* Sample Mass and Form: Larger samples can lead to poor heat transfer and a lag between the furnace temperature and the actual sample temperature. A fine powder ensures uniform heating. [9]* Atmosphere: An inert atmosphere (N₂) is used to study thermal decomposition. A reactive atmosphere (air or O₂) is used to study oxidative stability, which will typically result in lower decomposition temperatures and different decomposition pathways. [9]* Instrumental Artifacts: Effects like buoyancy, where the changing density of the purge gas with temperature causes an apparent mass change, must be accounted for. This is typically corrected by subtracting a blank curve (an empty crucible run under identical conditions). [11]
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. By employing a systematic and well-justified experimental protocol, researchers can obtain reliable data on its thermal stability, decomposition profile, and compositional characteristics. The predicted multi-stage decomposition, initiated by desulfonation, provides a clear framework for interpreting experimental results. This understanding is critical for ensuring safety, controlling manufacturing processes, and defining the storage and handling conditions for this important chemical compound.
References
-
Microbioz India. (2024, January 12). Mastering the Art of Interpreting Thermogravimetric Analysis Data. [Link]
-
ChemBK. (2024, April 9). 4-Hydroxy-7-Methylamino-2-Naphthalene Sulfonic Acid. [Link]
-
Chemsrc. (2025, August 25). CAS#:22346-43-6 | 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. [Link]
-
Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. [Link]
-
XRF Scientific. Interpreting results from TGA instruments. [Link]
-
METTLER TOLEDO. Interpreting TGA Curves. [Link]
-
e-Publications@Marquette. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. [Link]
-
U.S. Environmental Protection Agency. 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- - Substance Details. [Link]
-
MDPI. Decoupling Solvent Effects: Perfluorinated Sulfonic Acid Structure and Catalyst Layer Stability in PEM Water Electrolysis. [Link]
-
EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]
-
ResearchGate. Thermogravimetric analysis (TGA) curve for AC-SO 3 H. [Link]
-
ResearchGate. Weight loss by TGA due to sulfonic acid decomposition. [Link]
-
ELTRA. Thermogravimetric Analyzer: TGA Thermostep. [Link]
-
SIELC Technologies. (2018, February 16). 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)-. [Link]
Sources
- 1. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid [cymitquimica.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. usbio.net [usbio.net]
- 4. ccount-chem.com [ccount-chem.com]
- 5. usbio.net [usbio.net]
- 6. Interpreting results from TGA instruments [xrfscientific.com]
- 7. epfl.ch [epfl.ch]
- 8. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]
- 9. torontech.com [torontech.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. mt.com [mt.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid
Authored by: A Senior Application Scientist
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic moieties.[1] Their extensive conjugated systems are responsible for their vibrant colors, making them indispensable in a myriad of applications, including textile dyeing, pigments, and as biological stains.[1][2] The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically proceeding through a two-step reaction sequence: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile.[3]
This technical guide provides a comprehensive protocol for the synthesis of an azo dye using 4-hydroxy-7-methylamino-2-naphthalenesulfonic acid as the coupling component. This naphthalenesulfonic acid derivative is a key intermediate in the production of various dyes, prized for the specific color nuances it imparts to the final product.[4] We will detail the synthesis of a representative red azo dye, C.I. Reactive Red 33, to illustrate the practical application of this chemistry. The protocols and discussions herein are tailored for researchers, scientists, and professionals in drug development who may leverage azo chemistry for the synthesis of chromogenic substrates, biological probes, or as part of larger molecular scaffolds.
Reaction Mechanism and Workflow
The synthesis of an azo dye from 4-hydroxy-7-methylamino-2-naphthalenesulfonic acid follows a well-established two-stage electrophilic aromatic substitution mechanism.
Stage 1: Diazotization of an Aromatic Amine
The process begins with the diazotization of a primary aromatic amine.[5] In our example, we will use 2-amino-5-methoxybenzenesulfonic acid. This reaction is conducted in a cold, acidic solution (typically with hydrochloric acid) with the addition of sodium nitrite.[6][7] The acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. The primary aromatic amine then reacts with the nitrous acid to form a diazonium salt. This reaction is critically temperature-sensitive and must be maintained at 0–5 °C to prevent the unstable diazonium salt from decomposing and releasing nitrogen gas.[5]
Stage 2: Azo Coupling
The freshly prepared, cold diazonium salt solution is then introduced to a solution of the coupling component, 4-hydroxy-7-methylamino-2-naphthalenesulfonic acid.[4] The diazonium ion acts as an electrophile and attacks the electron-rich naphthalene ring. The position of the coupling is directed by the activating hydroxyl (–OH) and methylamino (–NHCH₃) groups. The pH of the coupling medium is a critical parameter; for phenols and naphthols, the reaction is typically carried out under mildly alkaline conditions to deprotonate the hydroxyl group, thereby increasing the nucleophilicity of the ring system and facilitating the electrophilic attack.[5][8]
Below is a generalized workflow for the synthesis process.
Caption: Generalized workflow for azo dye synthesis.
Detailed Experimental Protocols
This protocol details the synthesis of C.I. Reactive Red 33. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Materials and Reagents
-
2-Amino-5-methoxybenzenesulfonic acid
-
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl, 37%)
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
-
Starch-iodide paper
Protocol 1: Diazotization of 2-Amino-5-methoxybenzenesulfonic acid
-
Preparation of the Amine Suspension: In a 500 mL beaker equipped with a magnetic stirrer, add 2-amino-5-methoxybenzenesulfonic acid (0.1 mol). To this, add 200 mL of water and stir to form a slurry.
-
Acidification and Cooling: Slowly add concentrated hydrochloric acid (0.25 mol) to the slurry. The mixture will warm up slightly. Place the beaker in an ice-salt bath and cool the contents to 0–5 °C with continuous stirring.
-
Preparation of Nitrite Solution: In a separate 100 mL beaker, dissolve sodium nitrite (0.105 mol) in 50 mL of cold distilled water.
-
Diazotization Reaction: While maintaining the temperature of the amine suspension between 0 and 5 °C, add the sodium nitrite solution dropwise over 30 minutes. The addition should be slow to prevent a rise in temperature.
-
Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue stirring for another 30 minutes in the ice bath. Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper; a blue-black color indicates excess nitrous acid and the completion of diazotization.[9]
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the next step.[7] Do not attempt to isolate the diazonium salt.
Protocol 2: Azo Coupling Reaction
-
Preparation of the Coupling Component Solution: In a 1 L beaker, dissolve 4-hydroxy-7-methylamino-2-naphthalenesulfonic acid (0.1 mol) in 300 mL of water. Add sodium carbonate (0.2 mol) to the solution to adjust the pH to approximately 8-9. Stir until a clear solution is obtained.
-
Cooling: Place the beaker containing the coupling component solution in an ice bath and cool it to 0–5 °C.
-
Coupling: Slowly add the freshly prepared cold diazonium salt solution to the cold coupling component solution over 30–45 minutes with vigorous stirring. A brightly colored precipitate of the azo dye will form.[10]
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours to ensure the coupling is complete.
Protocol 3: Purification of the Azo Dye
-
Salting Out: To the reaction mixture, add sodium chloride (20% w/v) to precipitate the dye completely. This process, known as "salting out," reduces the solubility of the dye in the aqueous medium.
-
Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a cold 10% sodium chloride solution to remove any unreacted starting materials and inorganic salts.
-
Drying: Transfer the purified dye to a watch glass or drying dish and dry it in an oven at 60–70 °C until a constant weight is achieved.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques.
-
UV-Visible Spectroscopy: Record the UV-Vis spectrum of the dye dissolved in a suitable solvent (e.g., water or DMSO). The wavelength of maximum absorbance (λmax) is a characteristic property of the dye's chromophore.[11] For red dyes derived from naphthalenesulfonic acids, the λmax is typically in the range of 490-530 nm.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain an FT-IR spectrum of the dried dye. Key characteristic peaks include:
Data Presentation
The following table summarizes the key parameters and expected results for the synthesis of C.I. Reactive Red 33.
| Parameter | Value/Range | Rationale/Notes |
| Diazotization Temperature | 0–5 °C | Critical for the stability of the diazonium salt.[5] |
| Coupling pH | 8–9 | Alkaline conditions activate the naphthol for electrophilic attack.[8] |
| Theoretical Yield | ~80-90% | Based on the limiting reagent, 4-hydroxy-7-methylamino-2-naphthalenesulfonic acid. |
| Appearance | Red to dark red powder | The color is due to the extended π-conjugated system. |
| Expected λmax (in water) | ~512 nm | Characteristic of the chromophore of this type of red dye.[11] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no dye formation | Decomposition of diazonium salt due to high temperature. | Strictly maintain the diazotization temperature at 0–5 °C. Prepare and use the diazonium salt immediately. |
| Incorrect pH for coupling. | Ensure the coupling solution is alkaline (pH 8-9) before adding the diazonium salt. | |
| Dull or off-color product | Presence of impurities or side reactions. | Ensure high purity of starting materials. Control the rate of addition of reagents to minimize side reactions. Purify the final product thoroughly by washing with brine solution. |
| Difficulty in filtering the dye | Very fine particle size of the precipitate. | Allow the precipitate to digest by stirring for a longer period. Use a filter aid if necessary. |
Safety Precautions
-
Chemical Hazards: Aromatic amines and their derivatives can be toxic and are potential carcinogens. Handle them with care and avoid inhalation or skin contact.[11] Diazonium salts in their solid, dry state are explosive and should never be isolated.[7] Always use them as a solution.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.
References
- Acid Red 33 - Descrizione. (2023, July 2). Teca N.p.A.
-
Reactive Red 33. (2012, May 11). World dye variety. Retrieved from [Link]
-
Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. Evidence for N - Scite.ai. (n.d.). Retrieved from [Link]
- US6562115B2 - Azo dyes and their preparation and use - Google Patents. (n.d.).
-
The continuous flow synthesis of azos - PMC - NIH. (2024, January 26). Retrieved from [Link]
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
-
Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PubMed Central. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF REACTIVE DYES BASED ON EPYCHLOROHYDRINE. (n.d.). Retrieved from [Link]
- CN102146061B - Red reactive dye compound, preparation method of red reactive dye compound and dye containing red reactive dye compound - Google Patents. (n.d.).
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Azo coupling - Wikipedia. (n.d.). Retrieved from [Link]
- US2553261A - Hydroxy-acylamino azo dyestuffs of the naphthalene series and a process of making same - Google Patents. (n.d.).
- KR960014747B1 - Process for the preparation of metallizable azo dyes - Google Patents. (n.d.).
-
SYNTHESIS, CHARACTERIZATION, AND APPLICATION OF AZO DERIVATIVES FROM AROMATIC AMINES - ijorar. (2024, November 27). Retrieved from [Link]
- US2370500A - Direct blue azo dyes - Google Patents. (n.d.).
-
Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - MDPI. (n.d.). Retrieved from [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]
-
Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries - Worldwidejournals.com. (n.d.). Retrieved from [Link]
- US2062368A - Production of acetylamino-naphthol-sulphonic acids - Google Patents. (n.d.).
-
IR-spectrum of azo dye | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline - Science World Journal. (n.d.). Retrieved from [Link]
- US5204453A - Process for the preparation of 1:2 metal complex azo compounds by carrying out diazotization and coupling in the presence of a metal donor - Google Patents. (n.d.).
-
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (2021, June 11). Retrieved from [Link]
- US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents. (n.d.).
-
(PDF) Diazotization Method - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. US2370500A - Direct blue azo dyes - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. cuhk.edu.hk [cuhk.edu.hk]
- 11. worldwidejournals.com [worldwidejournals.com]
- 12. researchgate.net [researchgate.net]
- 13. scienceworldjournal.org [scienceworldjournal.org]
Application Note: A Validated Protocol for the Diazotization of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid
Abstract
This document provides a comprehensive, field-proven protocol for the diazotization of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. The resulting diazonium salt is a highly valuable intermediate in the synthesis of specialized azo dyes and other functional organic molecules. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and critical safety measures necessary for a successful and reproducible outcome. We will detail the reaction mechanism, provide a step-by-step methodology, outline crucial safety protocols, and present a workflow designed for trustworthiness and self-validation in a research or drug development setting.
Introduction: The Significance of Naphthalene-Based Diazonium Salts
Aromatic diazonium salts are a cornerstone of synthetic organic chemistry, prized for their versatility as intermediates.[1] The process of converting a primary aromatic amine to a diazonium salt, known as diazotization, unlocks a vast array of subsequent chemical transformations.[2][3] The target molecule, 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, is a sophisticated precursor. Its structure contains:
-
A secondary methylamino group , the target for diazotization.
-
A hydroxyl group , which acts as an activating auxochrome in the final dye structure.
-
A sulfonic acid group , which imparts water solubility, a critical feature for many dye applications.
The successful diazotization of this molecule yields a reactive intermediate that can be coupled with various aromatic compounds to produce a wide spectrum of colors, making it highly relevant in the textile, printing, and pigment industries.[4] However, the inherent instability of diazonium salts necessitates a protocol executed with precision and a deep understanding of the reaction's parameters.[5][6]
Reaction Mechanism and Rationale
The diazotization reaction proceeds via the electrophilic attack of a nitrosonium ion (NO⁺) on the nitrogen atom of the amine group.[7] The entire process is conducted in a cold, acidic medium to ensure both the formation of the reactive species and the stability of the final product.
Step-by-Step Mechanism:
-
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong mineral acid, such as hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in situ. This is necessary because nitrous acid is unstable and cannot be stored.[4]
-
Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[2][8]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 7-methylamino group attacks the nitrosonium ion.
-
Stabilization and Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable, resonance-delocalized aromatic diazonium ion.[7]
The presence of the sulfonic acid and hydroxyl groups on the naphthalene ring influences the electronic environment, but the fundamental mechanism remains consistent. The low temperature (0-5°C) is critical to prevent the diazonium salt from decomposing into a phenol, releasing nitrogen gas in the process.[8]
Caption: The two-stage mechanism of diazotization.
Mandatory Safety Protocols
Diazonium salts are high-energy compounds and can be explosive in their solid, isolated state.[9][10] Adherence to strict safety protocols is non-negotiable.
The Cardinal Rules for Handling Diazonium Salts:
-
Temperature Control is Paramount: Always maintain the reaction temperature between 0°C and 5°C.[11] An exothermic reaction can lead to rapid decomposition and loss of control. Use an ice-salt bath for robust temperature management.
-
Never Isolate the Product: Unless you are following a specific protocol for creating stabilized salts (e.g., tetrafluoroborates), use the diazonium salt solution immediately (in situ) for the subsequent coupling reaction.[8] Assume any solid precipitate is potentially explosive.[12]
-
Use Stoichiometric Reagents: Use a precise, stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and the formation of unstable nitrogen oxides.[9][11]
-
Quench Excess Nitrite: After the reaction is complete, any excess nitrous acid must be neutralized. This is typically done by adding a small amount of sulfamic acid or urea, which converts it to nitrogen gas.[12]
-
Ensure Adequate Ventilation: The reaction can release toxic nitrogen oxide gases (NOx).[3] Always perform this procedure in a certified chemical fume hood.
-
Avoid Friction and Shock: Do not scratch or scrape any solid diazonium compounds, especially with metal spatulas.[9][10] Use plastic or wood implements if handling is unavoidable.
Experimental Protocol
This protocol is designed for a 50 mmol scale. Adjust quantities accordingly for different scales, ensuring molar ratios are maintained.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid | ≥98% Purity | Sigma-Aldrich | Ensure it is completely dry before weighing. |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent, ~37% | Fisher Scientific | Handle with extreme care in a fume hood. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | VWR | Store in a desiccator. Prepare solution fresh before use. |
| Sulfamic Acid (H₃NSO₃) | Reagent Grade, 99% | Alfa Aesar | Used for quenching. |
| Potassium Iodide-Starch Paper | N/A | Laboratory Supply | For testing for the presence of nitrous acid. |
| Deionized Water (DI H₂O) | Type II or better | In-house | |
| Ice | N/A | In-house | For cooling baths. |
| Magnetic Stirrer and Stir Bar | N/A | Standard Lab | |
| 1L Jacketed Beaker or 3-Neck Round Bottom Flask | N/A | Standard Lab | Allows for precise temperature control. |
| Thermometer (-20 to 100°C) | N/A | Standard Lab | Calibrated. |
| Dropping Funnel | N/A | Standard Lab | For the controlled addition of sodium nitrite solution. |
Step-by-Step Procedure
1. Preparation of the Amine Solution: a. In a 1L jacketed beaker, combine 12.6 g (50 mmol) of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid with 250 mL of DI water. b. While stirring, slowly add 15 mL (~180 mmol) of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt. A slight warming may occur. Causality: The amine must be fully protonated and in solution to react. The large excess of acid is crucial to drive the formation of the nitrosonium ion and prevent the phenolic starting material from undergoing premature self-coupling reactions with the newly formed diazonium salt.[13]
2. Cooling: a. Begin circulating coolant through the jacketed beaker or place the flask in a large ice-salt bath. b. Cool the amine solution to 0-5°C with vigorous stirring. Ensure the temperature is stable before proceeding. Causality: This is the most critical step for ensuring the stability of the diazonium salt product.[11]
3. Preparation of the Nitrite Solution: a. In a separate 100 mL beaker, dissolve 3.5 g (50.7 mmol) of sodium nitrite in 50 mL of cold DI water. b. Load this solution into a dropping funnel positioned over the reaction vessel. Causality: A slight molar excess (1-2%) of nitrite ensures the complete conversion of the amine. The solution is prepared fresh to ensure its potency.
4. Diazotization Reaction: a. Begin adding the sodium nitrite solution dropwise to the cold, stirred amine solution over a period of 30-45 minutes. b. Monitor the temperature closely, ensuring it does not rise above 5°C. Adjust the addition rate if necessary. Causality: A slow, controlled addition prevents localized heating (hot spots) and a runaway reaction, which would decompose the product and release gas.[9]
5. Monitoring for Completion: a. After the addition is complete, continue stirring for an additional 15 minutes at 0-5°C. b. To test for completion, take a drop of the reaction mixture on a glass rod and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates the presence of a slight excess of nitrous acid, signaling that all the amine has been consumed. Causality: This test confirms the reaction endpoint. A persistent excess of nitrous acid is the goal; if the test is negative, a small additional amount of nitrite solution may be needed.
6. Quenching Excess Nitrite: a. Once a positive test is confirmed, add a small amount of sulfamic acid (~0.5 g) portion-wise to the reaction mixture. b. Stir for 10 minutes and re-test with KI-starch paper. The test should now be negative. If not, add another small portion of sulfamic acid. Causality: Removing excess nitrous acid is essential for the stability of the diazonium salt solution and prevents unwanted side reactions in the subsequent coupling step.[12]
7. Immediate Use: a. The resulting clear, cold solution of the diazonium salt is now ready for immediate use in a coupling reaction. Do not attempt to store it.
Caption: A streamlined workflow for the diazotization protocol.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in amine solution | Incomplete dissolution or insufficient acid. | Add a small amount of additional concentrated HCl and stir. Gentle warming (to 30-40°C) can be applied before cooling, but ensure it is fully cooled to 0-5°C before adding nitrite. |
| Reaction mixture turns dark/muddy | Temperature too high, causing decomposition or self-coupling. | The batch is likely compromised. Discard safely and restart, paying closer attention to temperature control and the rate of nitrite addition. |
| KI-Starch test remains negative after full addition | Impure or degraded sodium nitrite; insufficient amount added. | Prepare a fresh solution of sodium nitrite. Add a small additional amount (e.g., 5% more) of the fresh solution and re-test after 10 minutes. |
| Excessive foaming or gas evolution | Addition of nitrite is too fast, or temperature is too high. | Immediately stop the addition of nitrite. Ensure the cooling bath is effective. Resume addition at a much slower rate once the temperature and reaction have stabilized. This is a sign of product decomposition. |
Conclusion
The diazotization of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a powerful and essential transformation for the synthesis of advanced functional molecules. While the reaction demands respect due to the unstable nature of its product, a protocol grounded in a thorough understanding of the chemical mechanism and an unwavering commitment to safety ensures a high-yield, reproducible outcome. By carefully controlling temperature, reagent stoichiometry, and addition rates, researchers can reliably generate this key synthetic intermediate for a multitude of applications.
References
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. Retrieved from [Link]
-
Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
Chen, J. R. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry, 122, 9-16. Retrieved from [Link]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
Malmedy, F., & Front, S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 7010–7014. Retrieved from [Link]
-
Qiu, Z., et al. (2017). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. Dyes and Pigments, 145, 345-353. Retrieved from [Link]
-
Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. Retrieved from [Link]
-
Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability? Retrieved from [Link]
-
Healy, M. F., et al. (2021). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 25(6), 1439–1445. Retrieved from [Link]
-
Syme, A. C. (1936). Experiments on the preparation of aminohydroxynaphthoic acids. University of Glasgow. Retrieved from [Link]
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. quora.com [quora.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. theses.gla.ac.uk [theses.gla.ac.uk]
Application Notes and Protocols for the Coupling Reaction of Diazotized Tobias Acid with Naphthol Derivatives
Introduction: The Enduring Importance of Azo Dyes from Tobias Acid
Tobias acid, or 2-amino-1-naphthalenesulfonic acid, stands as a cornerstone intermediate in the synthesis of a vast array of azo dyes and pigments.[1][2] Its unique molecular architecture, featuring both a reactive primary amine and a water-solubilizing sulfonic acid group on a naphthalene scaffold, makes it an exceptionally versatile diazo component.[2][3] The coupling of diazotized Tobias acid with various naphthol derivatives gives rise to a spectrum of vibrant and robust colorants, most notably the industrially significant Lithol Reds.[3][4][5] These dyes are prized for their excellent fastness properties, making them suitable for demanding applications in textiles, inks, and coatings where color durability is paramount.[1]
This guide provides a comprehensive overview of the synthesis of azo dyes via the coupling of diazotized Tobias acid with naphthol derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this classic yet highly relevant chemical transformation. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and address critical safety and analytical considerations.
Mechanistic Insights: A Tale of Two Reactions
The synthesis of an azo dye from Tobias acid and a naphthol derivative is a sequential process that hinges on two fundamental organic reactions: diazotization and azo coupling.[6][7][8] Understanding the mechanism of each step is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.
Part 1: Diazotization of Tobias Acid
Diazotization is the conversion of the primary aromatic amine group of Tobias acid into a highly reactive diazonium salt.[9] This is achieved by treating an acidic solution or suspension of Tobias acid with a source of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid.[9][10]
The key steps are as follows:
-
Formation of Nitrous Acid: In a strongly acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂).
-
Formation of the Nitrosonium Ion: Nitrous acid is further protonated and subsequently loses a molecule of water to generate the potent electrophile, the nitrosonium ion (NO⁺).
-
Electrophilic Attack: The nucleophilic nitrogen of the amino group on Tobias acid attacks the nitrosonium ion.
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: In the acidic environment, the hydroxyl group of the diazohydroxide is protonated, followed by the elimination of a water molecule to yield the resonance-stabilized aryldiazonium ion.
This entire process is highly temperature-sensitive and must be conducted at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt, which can lead to the evolution of nitrogen gas and the formation of unwanted byproducts.[8][11]
Reaction Mechanism: Diazotization of Tobias Acid
Caption: The diazotization of Tobias acid to form the electrophilic diazonium salt.
Part 2: Azo Coupling
The azo coupling reaction is an electrophilic aromatic substitution where the newly formed, weakly electrophilic aryldiazonium salt reacts with an electron-rich coupling agent.[12] In this context, the coupling agents are naphthol derivatives. To render the naphthol sufficiently nucleophilic for the reaction to proceed, it is typically dissolved in an alkaline solution (e.g., sodium hydroxide). This deprotonates the hydroxyl group of the naphthol, forming a highly activated phenoxide ion, which is a powerful nucleophile.[13]
The diazonium salt then attacks the activated naphthol ring, usually at the position para to the activating group. If the para position is blocked, coupling will occur at an ortho position, though this is generally slower.[12] For 2-naphthol (β-naphthol), the coupling occurs at the 1-position. For 1-naphthol (α-naphthol), the coupling typically occurs at the 4-position.
The reaction is characterized by the formation of the azo linkage (–N=N–), which connects the two aromatic rings and forms an extended conjugated system responsible for the vibrant color of the resulting dye.[7][8]
Safety First: Handling Diazonium Salts
Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[11][14][15] Their decomposition is exothermic and liberates nitrogen gas, which can lead to a dangerous pressure buildup in a closed system.[11] Therefore, the following safety protocols are mandatory :
-
In Situ Generation and Use: Diazonium salts should be prepared and used immediately without isolation.[13]
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C at all times during diazotization.[11] Use an ice-salt bath for efficient cooling.
-
Stoichiometric Control: Use a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and should be quenched with sulfamic acid if necessary.[14][16]
-
Venting: Ensure the reaction vessel is adequately vented to prevent pressure buildup from nitrogen gas evolution.[11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated fume hood and behind a blast shield.[17]
-
Quenching: Any unreacted diazonium salt at the end of the reaction should be quenched, for instance, by adding a solution of hypophosphorous acid.[15]
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of an azo dye by coupling diazotized Tobias acid with 2-naphthol (β-naphthol).
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Tobias Acid | C₁₀H₉NO₃S | 223.25[2] | 2.23 g (0.01 mol) |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.72 g (0.0105 mol) |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~3 mL |
| 2-Naphthol (β-Naphthol) | C₁₀H₈O | 144.17 | 1.44 g (0.01 mol) |
| Sodium Hydroxide | NaOH | 40.00 | 1.2 g |
| Sodium Chloride | NaCl | 58.44 | As needed |
| Sulfamic Acid | H₃NSO₃ | 97.09 | For quenching |
| Distilled Water | H₂O | 18.02 | As needed |
Protocol 1: Diazotization of Tobias Acid
-
Preparation of Tobias Acid Suspension: In a 250 mL beaker, create a suspension of 2.23 g (0.01 mol) of Tobias acid in 50 mL of distilled water.
-
Acidification: While stirring, slowly add 2.5 mL of concentrated hydrochloric acid to the suspension.
-
Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0-5 °C with continuous stirring.
-
Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.72 g of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold Tobias acid suspension over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[11]
-
Completion Check: After the addition is complete, continue stirring for an additional 20-30 minutes in the ice bath. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If a positive test is observed, add a small amount of sulfamic acid to quench the excess nitrous acid until the test is negative. The resulting mixture is the diazonium salt solution, which should be used immediately.[18]
Protocol 2: Azo Coupling with 2-Naphthol
-
Preparation of Naphthoxide Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in a solution of 1.2 g of sodium hydroxide in 50 mL of water. Stir until a clear solution is obtained.
-
Cooling: Cool the naphthoxide solution to below 10 °C in an ice bath.
-
Coupling Reaction: While stirring vigorously, slowly add the freshly prepared, cold diazonium salt solution to the cold naphthoxide solution.[13] A brightly colored precipitate (the azo dye) should form immediately.
-
Reaction Completion: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.
Protocol 3: Isolation and Purification of the Azo Dye
-
Salting Out: To facilitate the precipitation of the dye and reduce its solubility in water, add 10-15 g of sodium chloride to the reaction mixture and stir for 15 minutes. This process is known as "salting out".[8]
-
Filtration: Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts. Follow with a wash of a small amount of cold distilled water.
-
Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator. Avoid heating the dye, as this can cause decomposition.
-
Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from an appropriate solvent, such as an ethanol-water mixture.[19]
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of a Tobias acid-based azo dye.
Characterization of the Azo Dye Product
Confirmation of the successful synthesis and purity of the azo dye can be achieved through various analytical techniques:
-
UV-Visible Spectroscopy: Due to the extended π-conjugated system, azo dyes exhibit strong absorption in the visible region of the electromagnetic spectrum.[20] The λ_max value will be indicative of the color of the dye.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic peak for the N=N stretching vibration, typically in the range of 1400-1450 cm⁻¹. Other key functional groups, such as O-H and S=O (from the sulfonic acid group), should also be identifiable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the final structure of the azo dye by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.[6]
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the synthesized dye, confirming its molecular formula.[20]
Conclusion
The coupling reaction between diazotized Tobias acid and naphthol derivatives is a powerful and versatile method for the synthesis of a wide range of azo dyes. By carefully controlling the reaction parameters, particularly temperature and pH, and adhering to strict safety protocols, researchers can reliably produce these valuable colorants. The protocols and insights provided in this guide serve as a robust foundation for the successful execution and optimization of this important chemical transformation.
References
- Tobias acid compositions and diazotization thereof.
- Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine.
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443. [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]
-
Almarhoon, Z. et al. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules, 28(19), 6829. [Link]
-
Tobias Acid (CAS 81-16-3): A Deep Dive into its Role in Azo Dye Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
El-Ghamry, H. A., & Fathalla, S. K. (2020). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Molecular Structure, 1221, 128833. [Link]
-
Ali, S. H., & Abdul Nabi, A. S. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Basrah Journal of Science, 48(1), 60-69. [Link]
-
Ali, S. H., & Abdul Nabi, A. S. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. ResearchGate. [Link]
-
Tobias acid. Wikipedia. [Link]
-
2-Amino-1-naphthalenesulfonic acid. PubChem. [Link]
-
Isley, N. A., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7136-7140. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Tobias acid. MFA Cameo. [Link]
-
The Synthesis of Azo Dyes. University of Toronto. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Review, Analyses of azo dyes' synthesis, characterization and biological activity. Zien Journals Publishing. [Link]
- Preparation of disazo j acid urea dyestuffs.
-
Tobias Acid/2-Aminonaphthalene-1-Sulfonic Acid/2-Amino-1-Naphthalaene Sulfonic Acid CAS No. 81-16-3 with China Factory Manufacture Price. IMAR.COM.PL. [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong. [Link]
-
synthesis and application of azo-naphthol dyes on wool , silk and nylon fabrics. Semantic Scholar. [Link]
-
Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. Journal of Nanostructures. [Link]
- Process for diazotization and coupling.
-
Synthesis of azo dye by coupling of diazonium salt with α-naphthol, β. Semantic Scholar. [Link]
-
Azo coupling. Wikipedia. [Link]
-
Bourne, J. R., Kut, O. M., & Maire, H. (1990). Kinetics of the diazo coupling between 1-naphthol and diazotized sulfanilic acid. Industrial & Engineering Chemistry Research, 29(9), 1761-1765. [Link]
-
diazonium salt and it's coupling reaction with 1-napthol. YouTube. [Link]
-
Suggestions required for efficient isolation and purification of azo pigments?. ResearchGate. [Link]
-
Al-Awadi, N. A., & Williams, D. L. (1990). Kinetics and mechanism of the diazo coupling reaction of arenediazo methyl ethers with β-naphthol. Part 1. The rates of reaction in nonaqueous acid solutions. Journal of the Chemical Society, Perkin Transactions 2, (1), 25-28. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. SciSpace. [Link]
-
some reactions of diazonium ions. Chemguide. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Tobias acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. mdpi.com [mdpi.com]
- 7. zienjournals.com [zienjournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. US2867613A - Tobias acid compositions and diazotization thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Azo coupling - Wikipedia [en.wikipedia.org]
- 13. cuhk.edu.hk [cuhk.edu.hk]
- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. orgsyn.org [orgsyn.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols: The Strategic Use of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid in Advanced Textile Dye Manufacturing
Abstract
This document serves as a comprehensive technical guide on the application of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, a key intermediate in the synthesis of high-performance azo dyes for the textile industry. We will delve into its chemical properties, provide detailed protocols for the synthesis of representative dyes, and elucidate the fundamental chemical principles that dictate its reactivity and utility. This guide is tailored for researchers, color chemists, and process development professionals involved in the innovation and production of textile colorants.
Introduction: The Central Role of Naphthalenic Intermediates in Dye Chemistry
The diverse and enduring colors that characterize the modern textile industry are predominantly derived from synthetic dyes, with azo dyes constituting the most extensive and versatile class. The performance characteristics of these dyes—including their hue, fastness, and fiber affinity—are intrinsically linked to the molecular structure of their components. Naphthalenesulfonic acid derivatives are particularly vital as "coupling components" in the synthesis of a wide array of azo dyes.[1]
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, a derivative of J-acid, is a highly esteemed intermediate in this field.[2] Its molecular architecture, featuring a hydroxyl (-OH) and a methylamino (-NHCH₃) group on a naphthalenesulfonic acid framework, offers a reactive site for azo coupling. The sulfonic acid group (-SO₃H) imparts water solubility, a crucial attribute for the dyeing process. The strategic positioning of these functional groups enables the synthesis of a broad spectrum of red, orange, and blue dyes with excellent fastness properties, particularly on cellulosic fibers such as cotton and viscose.[3]
Physicochemical Properties and Safe Handling
A comprehensive understanding of the physical and chemical properties of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is essential for its safe and effective utilization in both laboratory and industrial environments.[4][5]
| Property | Value |
| IUPAC Name | 4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid |
| CAS Number | 22346-43-6[3][6][7] |
| Molecular Formula | C₁₁H₁₁NO₄S[3][6][7] |
| Molecular Weight | 253.28 g/mol [5][8] |
| Appearance | White or gray crystalline powder[9] |
| Solubility | Slightly soluble in water, soluble in alkaline solutions[9] |
Safety and Handling:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][10]
-
Operations should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust.[4]
-
Direct contact with skin and eyes should be avoided. In the event of contact, rinse the affected area thoroughly with copious amounts of water.[4]
-
Store the compound in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[5][10]
The Chemistry of Azo Dye Synthesis: A Detailed Protocol
The synthesis of an azo dye utilizing 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a two-stage process: the diazotization of a primary aromatic amine followed by the azo coupling with the naphthalenesulfonic acid derivative.[11]
Diazotization of a Primary Aromatic Amine (e.g., Aniline)
The initial step involves the conversion of a primary aromatic amine into a diazonium salt. This is typically accomplished by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[12]
Protocol:
-
Amine Solution Preparation: In a suitable beaker, dissolve 0.1 moles of aniline in a solution of 0.25 moles of hydrochloric acid diluted with 100 mL of water.
-
Cooling: Immerse the beaker in an ice bath to cool the solution to a temperature range of 0-5 °C. Maintaining this low temperature is critical to ensure the stability of the resulting diazonium salt.[12]
-
Sodium Nitrite Addition: Slowly add a pre-chilled aqueous solution of 0.1 moles of sodium nitrite to the amine solution in a dropwise manner, ensuring continuous stirring.
-
Diazotization Confirmation: Verify the completion of the reaction by testing for the presence of excess nitrous acid with starch-iodide paper. A blue-black coloration indicates the reaction is complete. If the paper remains colorless, more sodium nitrite is required. A persistent blue-black color signifies an excess of nitrous acid, which should be neutralized by the addition of a small quantity of sulfamic acid.
Azo Coupling Reaction
The freshly prepared diazonium salt is then reacted with 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid in an alkaline environment. The hydroxyl group on the naphthalene ring activates the ortho position for electrophilic substitution by the diazonium ion.
Protocol:
-
Coupling Component Solution Preparation: In a separate beaker, dissolve 0.1 moles of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid in 150 mL of water containing 0.15 moles of sodium carbonate to create an alkaline solution.
-
Cooling: Cool this solution to 0-5 °C using an ice bath.
-
Coupling: Gradually add the cold diazonium salt solution to the chilled coupling component solution under vigorous stirring.
-
pH Control: Maintain the pH of the reaction mixture between 8 and 9 by adding a 10% aqueous solution of sodium carbonate as necessary. This pH range is optimal for the coupling reaction to proceed at the hydroxyl group.
-
Reaction Completion and Product Isolation: Continue to stir the mixture at 0-5 °C for an additional 1-2 hours, during which the azo dye will precipitate. Isolate the solid dye by vacuum filtration, wash it with a small volume of cold water, followed by a saturated sodium chloride solution to facilitate "salting out."
-
Drying: Dry the isolated dye product in an oven at a temperature not exceeding 80 °C.
Visualization of Reaction Mechanism and Experimental Workflow
The following diagrams provide a visual representation of the chemical pathway and the experimental procedure for the synthesis of a representative azo dye.
Caption: Chemical pathway for azo dye synthesis.
Caption: Experimental workflow for azo dye synthesis.
Conclusion and Future Outlook
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is an indispensable component in the production of a significant class of azo dyes. Its enduring relevance is a testament to the robust and adaptable chemistry of naphthalenic intermediates. Future research endeavors in this domain may concentrate on the development of more environmentally sustainable synthetic pathways, such as enzymatic diazotization or the adoption of greener solvent systems. Furthermore, structural modifications of this coupling component could pave the way for novel dyes with superior properties, including enhanced lightfastness, greater tinctorial strength, and broader applicability across various textile fibers. The principles and protocols detailed in this guide offer a robust framework for both contemporary manufacturing practices and prospective innovations in the ever-evolving field of textile color chemistry.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid [dyestuffintermediates.com]
- 4. CAS#:22346-43-6 | 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid | Chemsrc [chemsrc.com]
- 5. ccount-chem.com [ccount-chem.com]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. Buy 7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt | 93918-38-8 [smolecule.com]
- 12. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid as a Versatile Precursor for High-Performance Reactive Dyes
These application notes provide a comprehensive guide for researchers, chemists, and professionals in drug development and material science on the utilization of 4-hydroxy-7-methylamino-2-naphthalenesulfonic acid as a key intermediate in the synthesis of reactive dyes. This document delves into the underlying chemical principles, provides detailed, field-proven protocols for synthesis and application, and explains the causality behind critical experimental choices to ensure reproducibility and success.
Foundational Overview: The Strategic Importance of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a vital naphthalene-based dye intermediate.[1][2] Its structural complexity, featuring hydroxyl, secondary amine, and sulfonic acid groups, makes it an exceptionally versatile coupling component in the synthesis of azo dyes.[2][3] Azo dyes, characterized by the –N=N– chromophore, represent the largest and most important class of synthetic colorants, valued for their vibrant colors, cost-effective synthesis, and wide applicability.[3][4]
The sulfonic acid group imparts necessary water solubility to the final dye molecule, which is crucial for the dyeing process.[5] The hydroxyl (-OH) and methylamino (-NHCH₃) groups are powerful electron-donating groups that activate the naphthalene ring system, making it highly receptive to electrophilic attack by diazonium salts—the core of azo dye formation.[6] The strategic positioning of these groups dictates the final color and properties of the dye. This intermediate is particularly significant in the creation of reactive dyes, which form stable, covalent bonds with textile fibers, leading to excellent wash fastness.[7]
Physicochemical Properties
A clear understanding of the precursor's properties is fundamental to its effective use.
| Property | Value | Reference |
| Chemical Name | 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid | [8][9][10][11][12] |
| CAS Number | 22346-43-6 | [8][9][10][11][12] |
| Molecular Formula | C₁₁H₁₁NO₄S | [8][9][12] |
| Molecular Weight | 253.27 g/mol | [8][9][12] |
| Appearance | Solid, often described as orange to reddish powder | [8][13] |
| Solubility | Soluble in water | [13] |
| Storage | Store in a cool, dry, well-ventilated area away from light and strong oxidizers.[10][13] |
The Core Chemistry: A Tri-Pillar Approach to Reactive Dye Synthesis
The synthesis of a reactive dye using 4-hydroxy-7-methylamino-2-naphthalenesulfonic acid is built upon three fundamental chemical transformations: Diazotization, Azo Coupling, and Reactive Group Incorporation.
Pillar I: Diazotization - Activating the Chromophore
Diazotization is the process of converting a primary aromatic amine (the diazo component) into a highly reactive diazonium salt.[3][6] This reaction is the critical first step and is notoriously temperature-sensitive.
-
Mechanism: The reaction involves treating a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6] The temperature must be strictly maintained between 0-5°C.
-
Causality: Higher temperatures would cause the unstable diazonium salt to rapidly decompose, hydrolyzing to form a phenol and releasing nitrogen gas, which would terminate the dye synthesis process.[3] The presence of excess nitrous acid is confirmed using potassium iodide-starch paper, which turns blue-black, ensuring the primary amine has been fully converted.[4][6]
Pillar II: Azo Coupling - The Color-Forming Step
This is the electrophilic aromatic substitution reaction where the diazonium salt (electrophile) attacks the electron-rich 4-hydroxy-7-methylamino-2-naphthalenesulfonic acid (the coupling component).[3][6]
-
Mechanism & pH Control: The coupling reaction is highly pH-dependent. The diazonium ion is a weak electrophile, and the coupling component must be sufficiently activated. For phenols and naphthols like our precursor, the reaction is typically carried out under slightly alkaline or neutral conditions (pH 7-7.5).[14] This deprotonates the hydroxyl group to the more strongly activating phenoxide ion (-O⁻), enhancing the electron density of the ring and facilitating the electrophilic attack.
-
Causality: If the pH is too low (acidic), the concentration of the active phenoxide form is insufficient for effective coupling. If the pH is too high, the diazonium salt can convert into a non-reactive diazotate ion. Therefore, precise pH control is paramount for achieving high yield and purity.[6]
Pillar III: Reactive Group Incorporation
To make the dye "reactive," a functional group capable of forming a covalent bond with the fiber (e.g., cotton, wool, or silk) must be incorporated.[7][14] A common method involves using 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).
-
Mechanism: This step is a nucleophilic aromatic substitution (condensation) reaction.[15] The amine group of the dye molecule acts as a nucleophile, displacing one of the chlorine atoms on the triazine ring. This reaction is also pH and temperature-dependent. A subsequent reaction occurs during the dyeing process where a hydroxyl or amino group on the textile fiber displaces a second chlorine atom, forming the permanent covalent bond.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fsw.cc [fsw.cc]
- 7. ijbpas.com [ijbpas.com]
- 8. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid [cymitquimica.com]
- 9. 4-Hydroxy-7-Methylamino-2-Naphthalene Sulfonic Acid [chembk.com]
- 10. CAS#:22346-43-6 | 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid | Chemsrc [chemsrc.com]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 12. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid [dyestuffintermediates.com]
- 13. ccount-chem.com [ccount-chem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. CN110903678A - A kind of reactive dye based on J acid and H acid polychromosome and its preparation and application - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Azo Pigments Using 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid
For: Researchers, scientists, and drug development professionals investigating novel colorants and functional materials.
Introduction: Unveiling the Chromophoric Potential of a Versatile Naphthalene Intermediate
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, a key dye intermediate[1], serves as a foundational building block in the synthesis of a diverse range of azo colorants. Its molecular architecture, featuring a naphthalene core substituted with hydroxyl, methylamino, and sulfonic acid groups, provides a versatile platform for electrophilic aromatic substitution reactions, primarily through azo coupling. The strategic positioning of these functional groups dictates the final chromophoric properties and the ultimate application of the resulting molecule, be it a soluble dye for textiles or an insoluble pigment for coatings, plastics, and specialty applications.[2]
This document provides a comprehensive guide to the application of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid in pigment production. It moves beyond a simple recitation of procedural steps to elucidate the underlying chemical principles, offering researchers the insights needed to not only replicate established methods but also to innovate and adapt these protocols for the development of novel pigments with tailored properties.
Chemical and Physical Properties of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid
A thorough understanding of the starting material is paramount for successful pigment synthesis. The key properties of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 22346-43-6 | [3][4] |
| Molecular Formula | C₁₁H₁₁NO₄S | [1][3] |
| Molecular Weight | 253.27 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Purity | Typically >95% | [3] |
The Core Chemistry: Diazotization and Azo Coupling
The synthesis of azo pigments from 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a two-stage process rooted in classical organic chemistry: diazotization followed by azo coupling.[5]
-
Diazotization: An aromatic primary amine is converted into a highly reactive diazonium salt in the presence of a nitrous acid source (typically sodium nitrite) and a strong mineral acid (like hydrochloric acid) at low temperatures (0-5 °C).[5] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The diazonium salt, a potent electrophile, is then introduced to the coupling component, in this case, 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. The electron-rich naphthalene ring of the coupling component undergoes electrophilic aromatic substitution, forming a stable azo bridge (-N=N-), the chromophore responsible for the pigment's color.[5]
The precise color of the resulting pigment is dictated by the electronic nature of the substituents on both the diazo and coupling components, which influence the extent of conjugation and the energy of the π-π* electronic transitions.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of an illustrative azo pigment derived from 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
Protocol 1: Synthesis of a Monoazo Pigment
This protocol details the synthesis of an insoluble monoazo pigment by coupling diazotized p-nitroaniline with 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. The choice of p-nitroaniline as the diazo component is strategic; the electron-withdrawing nitro group helps to enhance the electrophilicity of the diazonium salt and often contributes to the lightfastness of the final pigment.
Materials:
-
p-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
pH meter or pH paper
Step-by-Step Procedure:
Part A: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, dissolve a specific molar equivalent of p-nitroaniline in a solution of concentrated hydrochloric acid and water. Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in water. This solution should also be pre-cooled.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the complete addition of sodium nitrite, continue stirring the mixture for an additional 15-20 minutes to ensure complete diazotization. The resulting solution contains the p-nitrobenzenediazonium chloride.
Part B: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve a molar equivalent of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid in a dilute aqueous solution of sodium hydroxide. The alkaline conditions are necessary to deprotonate the hydroxyl group, thereby activating the naphthalene ring for electrophilic attack.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate should form immediately.
-
Control the pH of the reaction mixture during the coupling process. The optimal pH for coupling with naphthols is typically in the slightly alkaline range (pH 8-10). Adjust the pH as necessary with a dilute sodium hydroxide or hydrochloric acid solution.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
Part C: Isolation and Purification of the Pigment
-
Isolate the precipitated pigment by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
To further purify the pigment and enhance its insolubility, wash the filter cake with a hot solvent in which the impurities are soluble but the pigment is not. Ethanol or a mixture of ethanol and water can be effective.[6]
-
Dry the purified pigment in an oven at a temperature that will not cause decomposition (e.g., 60-80 °C) until a constant weight is achieved.
Visualization of the Workflow
The following diagram illustrates the key stages in the synthesis of an azo pigment.
Caption: General workflow for the synthesis of an azo pigment.
Characterization of the Synthesized Pigment
The synthesized pigment should be thoroughly characterized to confirm its identity and assess its properties.
Spectroscopic Analysis
-
UV-Visible Spectroscopy: The UV-Vis spectrum of the pigment, typically recorded as a suspension or in a suitable solvent, will reveal its maximum absorption wavelength (λmax), which corresponds to its color. The shape and position of the absorption bands provide insights into the electronic structure of the chromophore.[7][8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the functional groups present in the pigment molecule. Key characteristic peaks to look for include the azo group (-N=N-) stretching vibration (typically around 1400-1500 cm⁻¹), as well as vibrations corresponding to the hydroxyl, amino, and sulfonate groups.[9][10]
Expected Spectroscopic Data
The following table provides a generalized summary of the expected spectroscopic data for a monoazo pigment derived from 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
| Spectroscopic Technique | Expected Observations |
| UV-Visible | A broad absorption band in the visible region (typically 400-600 nm), indicative of the extended π-conjugated system of the azo chromophore. The exact λmax will depend on the specific diazo component used.[7] |
| FT-IR (cm⁻¹) | ~3400-3200 (O-H and N-H stretching), ~1600 (aromatic C=C stretching), ~1450 (-N=N- stretching), ~1200 & ~1050 (S=O stretching of the sulfonate group).[9] |
Causality Behind Experimental Choices: A Deeper Dive
The success of azo pigment synthesis hinges on the careful control of several key experimental parameters.
-
Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salts are thermally unstable. Maintaining a low temperature (0-5 °C) is crucial to prevent decomposition of the diazonium salt, which would lead to reduced yield and the formation of unwanted byproducts.[5]
-
pH Control: The pH of the reaction medium is critical for both the diazotization and coupling steps.
-
Diazotization: A strongly acidic medium is required to generate nitrous acid from sodium nitrite and to prevent the premature coupling of the diazonium salt with the unreacted aromatic amine.
-
Coupling: The coupling reaction with 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is typically carried out in a slightly alkaline medium. The alkaline conditions deprotonate the hydroxyl group, increasing the electron density of the naphthalene ring and making it more susceptible to electrophilic attack by the diazonium ion. However, excessively high pH can lead to the decomposition of the diazonium salt.
-
-
Stoichiometry: The molar ratio of the reactants (aromatic amine, sodium nitrite, and coupling component) must be carefully controlled to ensure complete reaction and to minimize the presence of unreacted starting materials in the final product.
Conclusion: A Gateway to Novel Colorants
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a valuable and versatile intermediate in the field of pigment chemistry. The protocols and principles outlined in this document provide a solid foundation for the synthesis and characterization of azo pigments derived from this compound. By understanding the intricate interplay of reaction conditions and molecular structure, researchers can leverage this knowledge to design and create novel pigments with tailored colors and performance characteristics for a wide array of applications.
References
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
-
The microscale synthesis of azo dyes | Class experiment. (n.d.). RSC Education. Retrieved from [Link]
- Process for making azo pigments. (1990). Google Patents.
-
UV-Visible spectra of the azo dyes A1-A3 in THF. (n.d.). ResearchGate. Retrieved from [Link]
-
How Do You Make an Azo Dye? (2017, March 7). First Source Worldwide. Retrieved from [Link]
-
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11). SpringerLink. Retrieved from [Link]
-
Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. (n.d.). Science World Journal. Retrieved from [Link]
-
SOP Azo Dye Synthesis | PDF. (n.d.). Scribd. Retrieved from [Link]
-
Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. (2021, September 12). Letters in Applied NanoBioScience. Retrieved from [Link]
-
IR-spectrum of azo dye. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid. (n.d.). ChemBK. Retrieved from [Link]
-
Introduction to a pigment. (n.d.). Colour Index. Retrieved from [Link]
-
4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. (2013, May 31). Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Retrieved from [Link]
-
Azo pigments: Their history, synthesis, properties, and use in artists' materials. (2025, August 10). Journal of the American Institute for Conservation. Retrieved from [Link]
- Reactive disazo dyes having naphthalenesulfonic acid coupling component. (n.d.). Google Patents.
-
Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. (n.d.). EPA NEIPS. Retrieved from [Link]
-
2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)-. (n.d.). US EPA. Retrieved from [Link]
-
Pigment directory. (n.d.). Artist Pigments. Retrieved from [Link]
-
The Color of Art Pigment Database. (n.d.). Art Is Creation. Retrieved from [Link]
Sources
- 1. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid [dyestuffintermediates.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid [cymitquimica.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. fsw.cc [fsw.cc]
- 6. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 9. scienceworldjournal.org [scienceworldjournal.org]
- 10. researchgate.net [researchgate.net]
The Synthesis of Naphthalenesulfonic Acid-Based Fluorescent Probes: A Senior Application Scientist's Guide
Introduction: The Enduring Utility of Naphthalene Scaffolds in Fluorescence Sensing
Naphthalenesulfonic acid derivatives represent a cornerstone in the development of fluorescent probes, prized for their exquisite sensitivity to the local microenvironment. These molecules, characterized by a naphthalene core functionalized with a sulfonate group, exhibit remarkable solvatochromism. Their fluorescence emission spectra, quantum yields, and lifetimes are profoundly influenced by the polarity of their surroundings. This property makes them invaluable tools for researchers in biochemistry, cell biology, and drug discovery, enabling the investigation of protein conformation, membrane dynamics, and biomolecular interactions.[1][2][3]
The archetypal member of this class, 8-Anilinonaphthalene-1-sulfonic acid (ANS), is renowned for its dramatic fluorescence enhancement and blue shift upon binding to hydrophobic pockets in proteins.[2][4] This guide provides a detailed exploration of the synthesis of ANS and its derivatives, offering both traditional and modern synthetic protocols. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights to ensure successful and reproducible synthesis. Furthermore, we will discuss the synthesis of other key naphthalenesulfonic acid-based probes, including the widely used labeling agent Dansyl Chloride.
This document is structured to provide not just a set of instructions, but a comprehensive understanding of the "why" behind the "how," empowering researchers to not only replicate these methods but also to innovate and adapt them for their specific applications.
Core Synthetic Strategies for Naphthalenesulfonic Acid Probes
The synthesis of fluorescent probes from naphthalenesulfonic acid derivatives primarily revolves around the formation of a C-N bond, linking an aniline or other amine-containing moiety to the naphthalene ring. Historically, this has been achieved through condensation reactions under harsh conditions. However, more recent advancements have introduced milder and more efficient catalytic methods.
I. Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS): The Classic Probe
ANS is a workhorse fluorescent probe used extensively for characterizing protein binding sites.[2] Its synthesis is a foundational technique for any lab working with fluorescent probes.
This method relies on the direct condensation of a naphthalenesulfonic acid with aniline, typically in the presence of a strong acid catalyst at elevated temperatures. While effective, this approach can suffer from low yields and the need for extensive purification.[4][5][6]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthalenesulfonic acid and aniline. A common molar ratio is 1:2 to 1:2.1 of naphthalenesulfonic acid to aniline.[7]
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring. The sulfuric acid acts as both a catalyst and a dehydrating agent. The mass ratio of sulfuric acid to naphthalenesulfonic acid can range from 1:1.1 to 1:3.0.[7]
-
Reaction: Heat the reaction mixture to a temperature between 155°C and 180°C.[5][6] The reaction is typically refluxed for an extended period, often 10 hours or more, to drive the condensation.[5][6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
After cooling, the reaction mixture is poured into a large volume of cold water or a sodium hydroxide solution to precipitate the crude product.[7][8]
-
The crude solid is collected by filtration and washed with water to remove excess acid and aniline.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[4] Alternatively, the crude product can be dissolved in a basic aqueous solution (e.g., 10% sodium hydroxide), treated with activated carbon to remove colored impurities, and then re-precipitated by the addition of acid.[4][7][8]
-
Causality and Experimental Insights:
-
The high temperature and strong acid are necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction.
-
The excess aniline helps to drive the equilibrium towards the product side.
-
The purification process is critical to remove unreacted starting materials and side products, which can interfere with fluorescence measurements. The use of activated carbon is a key step in obtaining a high-purity product suitable for sensitive fluorescence applications.[4][7]
To address the limitations of the traditional method, a more efficient and milder synthesis has been developed utilizing a microwave-assisted Ullmann coupling reaction. This method offers significantly higher yields, shorter reaction times, and proceeds under less harsh conditions.[5][6][9]
Experimental Protocol:
-
Reactant Mixture: In a 5 mL microwave reaction vial equipped with a magnetic stir bar, combine 8-chloro-1-naphthalenesulfonic acid (1 equivalent, e.g., 0.41 mmol), the desired aniline derivative (1.1 equivalents, e.g., 0.46 mmol), and powdered elemental copper (10 mol %).[5][6]
-
Solvent System: Add an aqueous sodium phosphate buffer (pH 6-7) to the vial. A typical preparation involves mixing Na₂HPO₄ and NaH₂PO₄ solutions to achieve the desired pH.[5]
-
Microwave Irradiation: Cap the vial and place it in a microwave reactor. Irradiate the mixture with microwaves (e.g., 100 W) at 100°C for 1-3 hours.[5][6]
-
Purification: The product can be purified by standard chromatographic techniques, such as column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
Workflow for Microwave-Assisted ANS Synthesis:
Caption: Workflow for the microwave-assisted synthesis of ANS derivatives.
Causality and Experimental Insights:
-
The copper(0) catalyst facilitates the Ullmann coupling between the aryl halide (8-chloro-1-naphthalenesulfonic acid) and the amine (aniline).
-
Microwave irradiation accelerates the reaction rate by efficiently heating the polar solvent and reactants, leading to significantly shorter reaction times compared to conventional heating.[5]
-
This method is particularly advantageous for creating a library of ANS derivatives with various substitutions on the aniline ring, as it is more tolerant of different functional groups.[5][9]
II. Synthesis of Dansyl Chloride: A Versatile Labeling Reagent
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent for labeling primary and secondary amines, including the N-termini of proteins and amino acids.[10][11] The resulting dansyl-amides are highly fluorescent and their emission is sensitive to the polarity of the environment.[10]
Experimental Protocol:
-
Starting Material: The synthesis typically starts from 5-(dimethylamino)naphthalene-1-sulfonic acid (dansyl acid).
-
Chlorination: Dansyl acid is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert the sulfonic acid group into a sulfonyl chloride.[10][12]
-
When using POCl₃, the reaction can often be carried out at room temperature.[10]
-
A more recent method involves dissolving dansyl acid in an organic solvent (e.g., toluene), followed by the dropwise addition of thionyl chloride and a catalytic amount of phosphorus pentachloride at 40-45°C for 4-6 hours.[12]
-
-
Work-up and Isolation:
-
After the reaction is complete, the reaction mixture is cooled.
-
The pH is carefully adjusted to 5-6 to precipitate the dansyl chloride product.[12]
-
The solid product is collected by filtration, washed, and dried.
-
Reaction Scheme for Dansyl Chloride Synthesis:
Caption: General reaction for the synthesis of Dansyl Chloride.
Causality and Experimental Insights:
-
The chlorinating agent is essential for converting the relatively unreactive sulfonic acid into the highly reactive sulfonyl chloride, which readily reacts with nucleophiles like amines.
-
The use of a catalyst like phosphorus pentachloride can allow for milder reaction conditions and reduced amounts of the chlorinating agent.[12]
-
Dansyl chloride is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis back to the sulfonic acid.[11]
Spectral Properties and Applications of Naphthalenesulfonic Acid Probes
The utility of these probes is defined by their photophysical properties. The following table summarizes key spectral data for ANS and some of its derivatives, highlighting the influence of solvent polarity.
| Probe | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |
| ANS | Water | 355 | 534 | 0.003 | [9] |
| Ethylene Glycol | 373 | 508 | 0.154 | [9] | |
| 8-((4-Fluorophenyl)amino)naphthalene-1-sulfonate | Water | ~350 | ~515 | - | [5] |
| Ethylene Glycol | ~365 | ~485 | - | [5] | |
| 8-((4-Chlorophenyl)amino)naphthalene-1-sulfonate | Water | ~350 | ~510 | - | [5] |
| Ethylene Glycol | ~370 | ~480 | - | [5] | |
| PRODAN | Cyclohexane | - | 380 | - | [13] |
| Methanol | 361 | 498 | - | [13] | |
| Water | - | 520 | - | [13] |
Data Interpretation and Application Insights:
-
The significant increase in quantum yield and the hypsochromic (blue) shift in the emission maximum of ANS in a less polar solvent like ethylene glycol compared to water is the hallmark of its utility as a hydrophobicity probe.[5][14]
-
Substituents on the aniline ring of ANS can modulate its spectral properties, providing a toolkit of probes with different absorption and emission wavelengths.[5][9] This allows for the selection of a probe that is spectrally compatible with other components in a complex biological system.
-
PRODAN, another naphthalene derivative, also exhibits strong solvatochromism and is frequently used as a membrane probe to report on the polarity and physical state of lipid bilayers.[13][15][16]
Applications in Research and Drug Development
The unique fluorescent properties of naphthalenesulfonic acid derivatives have led to their widespread adoption in various research fields:
-
Protein Folding and Conformational Changes: ANS is a classic tool for studying protein folding and unfolding, as the exposure of hydrophobic regions during these processes leads to a significant increase in ANS fluorescence.[1][2]
-
Ligand Binding Assays: Changes in ANS fluorescence upon the addition of a ligand can indicate whether the ligand binds to a hydrophobic site on a protein, providing information about the binding mechanism.[1]
-
Membrane Studies: Probes like PRODAN and Laurdan are used to investigate the properties of cell membranes, including lipid packing, phase transitions, and the presence of lipid rafts.[13][15]
-
Drug-Protein and Drug-Membrane Interactions: These probes are valuable in drug development for assessing the nonspecific binding of drug candidates to proteins and membranes, which can influence their pharmacokinetic and pharmacodynamic properties.[17]
Conclusion
The synthesis of fluorescent probes from naphthalenesulfonic acid derivatives is a mature yet evolving field. While traditional methods remain viable, modern techniques like microwave-assisted synthesis offer significant advantages in terms of efficiency, yield, and versatility. A thorough understanding of the synthetic chemistry, coupled with a deep appreciation for the photophysical properties of these probes, empowers researchers to effectively harness their potential. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful synthesis and application of these indispensable tools in scientific discovery.
References
-
Wikipedia. (n.d.). 8-Anilinonaphthalene-1-sulfonic acid. Retrieved from [Link]
-
Ghosh, A. K., & Nene, S. (2014). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. PLoS ONE, 9(10), e110597. Retrieved from [Link]
-
Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(19), 18472–18477. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. Retrieved from [Link]
-
Prajapati, J. D., et al. (2020). Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid. Frontiers in Chemistry, 8, 591. Retrieved from [Link]
-
Sudlow, G., Birkett, D. J., & Wade, D. N. (1973). Spectroscopic techniques in the study of protein binding: the use of 1-anilino-8-naphthalenesulphonate as a fluorescent probe for the study of the binding of iophenoxic and iopanoic acids to human serum albumin. Molecular Pharmacology, 9(5), 649–657. Retrieved from [Link]
-
ACS Omega. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. Retrieved from [Link]
-
Lee, S., et al. (2018). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Foods, 7(10), 163. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis and Spectral Properties of 8‐Anilinonaphthalene-1- sulfonic Acid (ANS) Derivatives Prepared by. Retrieved from [Link]
- Google Patents. (n.d.). CN102757369B - Preparation method of high-purity 8-anilino-1-naphthalene sulfonic acid and its salt.
-
Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Prodan (dye). Retrieved from [Link]
-
Cory, R. P., et al. (1971). Synthesis and fluorescent properties of some N-methyl-2-anilino-6-naphthalenesulfonyl derivatives. Journal of the American Chemical Society, 93(24), 6816–6821. Retrieved from [Link]
-
ResearchGate. (n.d.). PRODAN-conjugated DNA: Synthesis and photochemical properties | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe.
-
Rowland, A., et al. (2011). Application of the fluorescent probe 1-anilinonaphthalene-8-sulfonate to the measurement of the nonspecific binding of drugs to human liver microsomes. Drug Metabolism and Disposition, 39(8), 1397–1405. Retrieved from [Link]
-
ACS Publications. (n.d.). Solvation Dynamics of the Fluorescent Probe PRODAN in Heterogeneous Environments: Contributions from the Locally Excited and Charge-Transferred States | The Journal of Physical Chemistry B. Retrieved from [Link]
- Google Patents. (n.d.). CN102875426A - Preparation method of compound dansyl acid.
-
Grokipedia. (n.d.). Dansyl chloride. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Retrieved from [Link]
-
PubMed. (n.d.). Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. Retrieved from [Link]
-
MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Retrieved from [Link]
-
ACS Publications. (n.d.). Picosecond studies of the fluorescence probe molecule 8-anilino-1-naphthalenesulfonic acid | Journal of the American Chemical Society. Retrieved from [Link]
-
eScholarship.org. (1998). Laurdan and Prodan as Polarity-Sensitive Fluorescent Membrane Probes. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence spectra for aqueous solutions of TNS and 2,6-ANS upon.... Retrieved from [Link]
-
ResearchGate. (n.d.). A fluorescent dye, 8-Anilino-1-naphthalenesulfonic acid (ANS), is used.... Retrieved from [Link]
-
PubMed. (n.d.). 6-(p-toluidinyl)naphthalene-2-sulfonic acid as a fluorescent probe of yeast hexokinase: conformational states induced by sugar and nucleotide ligands. Retrieved from [Link]
-
IslandScholar. (n.d.). Fluorescence-Based Investigations of 1,8- and 2,6-ANS with Pillar[n]arene, Calix[n]arene, and Cyclodextrin Hosts in Nonaqueous. Retrieved from [Link]
-
Analyst (RSC Publishing). (n.d.). Design and synthesis of fluorescent probes specific for Pantetheinase and their application in bioimaging. Retrieved from [Link]
-
PubMed. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed fluorescence enhancement (F/F o ) of 2,6-ANS (2.0 × 10-5 M) in.... Retrieved from [Link]
Sources
- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 8-Anilinonaphthalene-1-sulfonic acid ammonium salt:Preparation process and application_Chemicalbook [chemicalbook.com]
- 8. CN102757369B - Preparation method of high-purity 8-anilino-1-naphthalene sulfonic acid and its salt - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents [patents.google.com]
- 13. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Application of the fluorescent probe 1-anilinonaphthalene-8-sulfonate to the measurement of the nonspecific binding of drugs to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Azo Dyes from Tobias Acid
Introduction: The Enduring Significance of Azo Dyes and the Central Role of Tobias Acid
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used across a multitude of industries, including textiles, printing, and food.[1] Their defining feature is the azo group (–N=N–), a chromophore that connects two aromatic systems, creating an extended conjugated system responsible for their vibrant colors.[1][2] The synthesis of these vital compounds is a cornerstone of industrial and medicinal chemistry, often pivotal in the development of new materials and therapeutic agents.[3][4]
At the heart of many azo dye syntheses is 2-amino-1-naphthalenesulfonic acid, commonly known as Tobias acid.[5][6] Its molecular structure, featuring both a primary amine and a sulfonic acid group on a naphthalene ring, makes it an ideal diazo component.[5][7] The amine group can be readily converted into a reactive diazonium salt, while the sulfonic acid group imparts water solubility, a crucial property for many dyeing applications. The purity of Tobias acid is a critical determinant of the final dye's quality, influencing its color strength, shade, and fastness properties.[5][7]
This document provides a comprehensive guide for the laboratory-scale synthesis of an azo dye using Tobias acid as the starting material. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, step-by-step protocol, and outline methods for the purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous approach to azo dye synthesis.
Guiding Principles: Safety and Handling
The synthesis of azo dyes involves the use of potentially hazardous chemicals. Adherence to strict safety protocols is paramount.
General Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9]
-
Avoid inhalation of dusts and vapors. A dust mask is recommended when handling powdered reagents.[9][10]
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical advice if irritation persists.[8]
-
All spills should be cleaned up immediately.[9]
-
Dispose of all chemical waste in accordance with local regulations.
Specific Chemical Hazards:
-
Tobias Acid (2-amino-1-naphthalenesulfonic acid): May cause skin and eye irritation.[8]
-
Sodium Nitrite (NaNO₂): An oxidizing agent and toxic if swallowed.[11]
-
Hydrochloric Acid (HCl): Corrosive and can cause severe burns.[11]
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe burns.[11]
-
2-Naphthol: Harmful if swallowed or in contact with skin.[11]
-
Azo Dyes: Some azo dyes are potential carcinogens. It is prudent to handle all synthesized dyes with care.
The Two-Step Synthesis: A Mechanistic Overview
The synthesis of an azo dye from Tobias acid is a classic example of a two-step electrophilic aromatic substitution reaction:
-
Diazotization: The conversion of the primary aromatic amine (Tobias acid) into a diazonium salt.
-
Azo Coupling: The reaction of the diazonium salt with an electron-rich aromatic compound (the coupling agent) to form the azo dye.[1][12]
Part 1: The Diazotization of Tobias Acid
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[13][14] This reaction is conducted in a cold, acidic solution using sodium nitrite. The mineral acid, typically hydrochloric acid, reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ.[1][15] The nitrous acid is then protonated and loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][13] The nucleophilic amine group of Tobias acid then attacks the nitrosonium ion, and after a series of proton transfers and the elimination of water, the aryldiazonium ion is formed.[1][13]
This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing and forming unwanted byproducts.[1]
Experimental Protocol: Synthesis of an Azo Dye from Tobias Acid and 2-Naphthol
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Hazards |
| Tobias Acid | 223.25 | 2.23 g | 10.0 | Irritant |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11.0 | Oxidizer, Toxic |
| Concentrated HCl | 36.46 | ~2.5 mL | - | Corrosive |
| 2-Naphthol | 144.17 | 1.58 g | 11.0 | Harmful |
| Sodium Hydroxide (NaOH) | 40.00 | ~1.6 g | ~40.0 | Corrosive |
| Sodium Chloride (NaCl) | 58.44 | ~10 g | - | None |
| Distilled Water | 18.02 | As needed | - | None |
| Ice | - | As needed | - | None |
Experimental Workflow
Step-by-Step Procedure
Part A: Diazotization of Tobias Acid
-
In a 100 mL beaker, dissolve 2.23 g (10.0 mmol) of Tobias acid in 20 mL of 5% sodium hydroxide solution (dissolve ~1.0 g of NaOH in 20 mL of water). Gentle warming may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add 2.5 mL of concentrated hydrochloric acid. A fine precipitate of Tobias acid may form.
-
In a separate small beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold water.
-
Add the cold sodium nitrite solution dropwise to the stirred Tobias acid suspension over a period of 10-15 minutes, ensuring the temperature remains between 0-5 °C.
-
Continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting mixture is the diazonium salt solution.
Part B: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 1.58 g (11.0 mmol) of 2-naphthol in 30 mL of 5% sodium hydroxide solution (dissolve ~1.5 g of NaOH in 30 mL of water).
-
Cool this solution to 0-5 °C in an ice-water bath.
-
With efficient stirring, slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution over 15-20 minutes.
-
A brightly colored precipitate of the azo dye should form immediately. [1]5. Continue stirring the mixture for an additional 30 minutes, allowing it to gradually warm to room temperature to ensure the reaction goes to completion.
Part C: Isolation and Purification (Salting Out)
-
Gently heat the reaction mixture to boiling. This helps to coagulate the dye particles.
-
Add approximately 10 g of sodium chloride (NaCl) in portions and stir until it dissolves completely. This process, known as "salting out," reduces the solubility of the dye in the aqueous solution, promoting its precipitation. [1]3. Remove the beaker from the heat and allow it to cool to room temperature.
-
Once at room temperature, place the beaker in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the solid azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove any remaining impurities.
-
Transfer the purified dye to a watch glass and allow it to air dry.
Characterization of the Synthesized Azo Dye
Once the dye is synthesized and purified, its identity and purity should be confirmed using various analytical techniques.
-
UV-Visible Spectroscopy: The color of the dye is a result of its absorption of light in the visible region. Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or water) and record its UV-Vis spectrum. The wavelength of maximum absorbance (λmax) is a characteristic property of the dye. [2]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the key functional groups in the dye molecule. Look for characteristic peaks corresponding to the N=N stretch of the azo group, the O-H stretch of the hydroxyl group, and the S=O stretches of the sulfonic acid group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the dye, confirming the connectivity of the aromatic rings and the positions of the various substituents. [2][12]
Conclusion and Future Perspectives
This application note has provided a detailed and practical guide to the laboratory-scale synthesis of an azo dye from Tobias acid and 2-naphthol. By understanding the underlying reaction mechanisms and adhering to the outlined protocol, researchers can reliably synthesize this class of compounds. The versatility of the diazotization and azo coupling reactions allows for the synthesis of a vast library of azo dyes with diverse colors and properties by simply varying the coupling agent. The applications of azo dyes continue to expand beyond traditional uses. In the biomedical field, they are being investigated for their potential as antibacterial, antifungal, and antiviral agents. [3][4]Furthermore, their unique photochemical properties make them suitable for applications in bioimaging, drug delivery, and photopharmacology. [3][4]The foundational synthetic procedures detailed herein provide a crucial starting point for the exploration and development of novel azo compounds for these exciting applications.
References
- Tobias Acid (CAS 81-16-3): A Deep Dive into its Role in Azo Dye Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Tobias acid. (2022, June 10). MFA Cameo.
- The Synthesis of Azo Dyes. (n.d.).
- Tobias acid compositions and diazotization thereof. (1959). Google Patents.
- Safety Data Sheet: 2-Naphthylamine-1-sulfonic Acid. (2018, July 6). TCI America.
- Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
- Dyeing to have a go... or worried about safety? (2012, June 13). George Weil.
- Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions. (n.d.). Benchchem.
- Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
- Maximizing Color Performance: The Role of High-Purity Tobias Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. (2023). MDPI.
- Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (2020, November 23). Bentham Science.
- Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (2020, November 23). PubMed.
- Diazotization Reaction Mechanism. (n.d.). BYJU'S.
- Understanding CAS 81-16-3: Properties and Applications of Tobias Acid. (n.d.).
- Diazotisation. (n.d.). Organic Chemistry Portal.
- Azo coupling. (n.d.). In Wikipedia.
- Studio Safety & Guidelines. (n.d.). PRO Chemical and Dye.
- Synthesis of Azo Dyes - Introduction. (n.d.). Google Sites.
- Synthesis, Characterization and Analytical Study of New Azo Dye. (2024, December 6).
- The microscale synthesis of azo dyes | Class experiment. (n.d.). RSC Education.
- Diazotization Reaction Mechanism - Detailed Information with FAQs. (n.d.). Careers360.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. prochemicalanddye.com [prochemicalanddye.com]
- 10. Dyeing to have a go... or worried about safety? [georgeweil.com]
- 11. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. byjus.com [byjus.com]
- 14. careers360.com [careers360.com]
- 15. Diazotisation [organic-chemistry.org]
Application Note & Protocol: High-Sensitivity Analysis of Amines via Derivatization with Naphthalenesulfonic Acid Analogs
Introduction: The Challenge of Amine Analysis and a Path Forward
In pharmaceutical research, drug development, and various fields of biochemistry, the accurate quantification of primary and secondary amines is paramount. These compounds are often key functional groups in active pharmaceutical ingredients (APIs), metabolites, and biomarkers. However, their analysis by High-Performance Liquid Chromatography (HPLC) is frequently hampered by their lack of a strong chromophore or fluorophore, leading to poor sensitivity with common UV-Vis or fluorescence detectors.[1][2] To overcome this limitation, pre-column derivatization is a widely adopted strategy to attach a molecule—a "tag"—that imparts favorable detection characteristics to the amine analyte.
While the query specified the use of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid for this purpose, a thorough review of the scientific literature indicates that this compound is not a commonly employed derivatizing agent for amines in analytical applications. Its primary use appears to be in the synthesis of dyes.[3] To provide a robust, scientifically validated protocol that meets the core objective of analyzing amines with a naphthalenesulfonic acid derivative, this guide will focus on a well-established and extensively documented reagent: Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) .
Dansyl Chloride is a classic and reliable choice for the derivatization of primary and secondary amines, offering the following advantages:
-
High Molar Absorptivity: The dansyl group is an excellent chromophore for UV detection.
-
Intense Fluorescence: The derivatized products exhibit strong fluorescence, enabling highly sensitive detection.
-
Broad Reactivity: It reacts with a wide range of primary and secondary amines, as well as phenolic hydroxyl groups.
-
Stable Derivatives: The resulting sulfonamides are chemically stable, allowing for reproducible analysis.
This application note provides a comprehensive overview of the principles, a detailed protocol, and practical insights for the successful derivatization of amines with Dansyl Chloride for subsequent HPLC-fluorescence analysis.
Part 1: The Chemistry of Derivatization
The derivatization of an amine with Dansyl Chloride is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride group. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is typically carried out in an alkaline medium, which serves to deprotonate the amine, thereby increasing its nucleophilicity.
Figure 1: General workflow for the derivatization of amines with Dansyl Chloride.
The reaction environment is critical. An aqueous-organic solvent mixture is often employed because Dansyl Chloride is poorly soluble in purely aqueous solutions. The alkaline pH is essential for the reaction to proceed efficiently; however, excessively high pH can lead to the hydrolysis of Dansyl Chloride, which competes with the desired derivatization reaction.
Part 2: Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific amine analyte and sample matrix.
Reagent and Standard Preparation
Reagents:
-
Dansyl Chloride solution: 1.5 mg/mL in acetone or acetonitrile. This solution is light-sensitive and should be prepared fresh daily and stored in an amber vial.
-
Sodium Bicarbonate Buffer: 100 mM, pH 9.5. Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH with 1 M NaOH.
-
Reaction Quenching Solution: 2% (v/v) formic acid or acetic acid in water.
-
Amine Standard Stock Solution: 1 mg/mL of the target amine in a suitable solvent (e.g., water, methanol).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the appropriate solvent to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Derivatization Protocol
This protocol is designed for a total reaction volume of 200 µL.
-
Sample Preparation: To 50 µL of the amine standard or sample solution in a microcentrifuge tube, add 100 µL of the 100 mM sodium bicarbonate buffer (pH 9.5).
-
Initiation of Derivatization: Add 50 µL of the 1.5 mg/mL Dansyl Chloride solution.
-
Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30-45 minutes in a heating block or water bath. The elevated temperature accelerates the reaction.
-
Reaction Quenching: After incubation, cool the mixture to room temperature. To consume the excess Dansyl Chloride, add 50 µL of the quenching solution. The hydrolysis of the remaining Dansyl Chloride is rapid in an acidic environment.
-
Final Preparation for HPLC: The sample is now ready for injection. If necessary, centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
Figure 2: Step-by-step derivatization workflow.
HPLC-Fluorescence Detection Method
The separation of dansylated amines is typically achieved using reversed-phase HPLC. The exact conditions will depend on the hydrophobicity of the specific amine derivative.
| Parameter | Typical Value | Rationale |
| Column | C18, 2.1 x 100 mm, 2.7 µm | A standard C18 column provides good retention and separation for a wide range of dansylated amines. Smaller particle sizes offer higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase ensures that any unreacted primary or secondary amines are protonated, which can improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | A strong organic solvent is used to elute the relatively nonpolar dansylated derivatives. |
| Gradient | Start at 30-40% B, ramp to 90-95% B over 10-15 minutes, hold, and re-equilibrate. (Optimize for your analyte) | A gradient elution is generally required to separate the dansylated amine from the Dansyl-OH byproduct and other potential interferences. |
| Flow Rate | 0.3 - 0.5 mL/min | A flow rate appropriate for the column dimensions to ensure optimal separation efficiency. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 - 10 µL | |
| Fluorescence Detector | Excitation: ~340 nmEmission: ~530 nm | These wavelengths are near the excitation and emission maxima for dansylated amines, providing high sensitivity. It is recommended to optimize these wavelengths using a standard of the derivatized analyte.[4] |
Part 3: Trustworthiness and Self-Validation
A robust analytical method requires self-validating systems. The following points should be considered to ensure the integrity of your results:
-
Use of an Internal Standard: For quantitative analysis, especially with complex matrices, the use of an internal standard (IS) is highly recommended. The IS should be a primary or secondary amine that is not present in the sample and has similar derivatization and chromatographic behavior to the analyte of interest.
-
Calibration Curve: Always run a calibration curve with each batch of samples to ensure linearity and accuracy. A correlation coefficient (r²) of >0.99 is generally desirable.
-
Blank Samples: A reagent blank (all reagents except the amine standard) should be run to identify any peaks originating from the derivatization reagents themselves, such as the hydrolysis product Dansyl-OH.
-
Spike and Recovery: To assess matrix effects, a known amount of the amine standard should be spiked into a sample matrix and the recovery calculated. This is crucial for drug development professionals working with biological fluids or complex formulations.
Part 4: Causality and Experimental Choices
-
Why pH 9.5? This pH provides a balance between ensuring the amine is sufficiently deprotonated (and thus nucleophilic) for the reaction to proceed and minimizing the competing hydrolysis of Dansyl Chloride.
-
Why Acetone/Acetonitrile? Dansyl Chloride is not readily soluble in water. A water-miscible organic solvent is necessary to keep it in solution and available for the reaction.
-
Why 60°C? The reaction can proceed at room temperature, but it is significantly slower. Heating accelerates the formation of the sulfonamide, allowing for a shorter and more convenient protocol.
-
Why Quench with Acid? After the derivatization of the target amine is complete, any remaining Dansyl Chloride can continue to react with other nucleophiles or slowly hydrolyze, potentially creating interfering peaks in the chromatogram. Rapidly quenching the reaction by adding acid quickly hydrolyzes the excess Dansyl Chloride to the highly polar Dansyl-OH, which typically elutes early in a reversed-phase separation and is well-resolved from the analyte peaks.
Conclusion
Derivatization with Dansyl Chloride is a powerful and well-validated technique for the sensitive and reliable analysis of primary and secondary amines by HPLC with fluorescence detection. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers, scientists, and drug development professionals can develop robust analytical methods for a wide range of applications. The protocols and insights provided in this guide offer a solid foundation for achieving accurate and reproducible results.
References
-
National Institutes of Health (NIH). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. [Link]
Sources
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Azo Dye Synthesis with Tobias Acid
Welcome to the Technical Support Center for Azo Dye Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of synthesizing azo dyes using Tobias acid. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your yield and obtain high-quality products. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs) & Troubleshooting
Diazotization of Tobias Acid
Question 1: My diazotization of Tobias acid seems incomplete or is giving low yields of the diazonium salt. What are the likely causes?
Answer: A low yield of the diazonium salt from Tobias acid is a frequent issue and can often be traced back to several critical factors related to reaction conditions and reagent stability.
-
Inadequate Temperature Control: The diazotization reaction is highly exothermic. The diazonium salt of Tobias acid, like many diazonium salts, is thermally unstable and can decompose rapidly at temperatures above 5°C.[1][2] This decomposition is a primary cause of low yields.
-
Solution: It is imperative to maintain a strict temperature range of 0-5°C throughout the addition of sodium nitrite.[3] Utilize an ice-salt bath for efficient cooling and continuously monitor the reaction temperature with a calibrated thermometer.
-
-
Incorrect Stoichiometry: An insufficient amount of sodium nitrite or mineral acid will lead to incomplete conversion of the Tobias acid to its diazonium salt.[3]
-
Solution: Use a slight molar excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents) to ensure complete diazotization. A sufficient excess of mineral acid (typically hydrochloric acid) is also crucial to maintain a strongly acidic medium, which is necessary for the in-situ generation of nitrous acid.[4]
-
-
Localized "Hot Spots": Slow and controlled addition of the sodium nitrite solution is critical. Adding it too quickly can create localized areas of high temperature and high nitrite concentration, leading to decomposition of the newly formed diazonium salt and potential side reactions.[3]
-
Solution: Add the sodium nitrite solution dropwise with vigorous and continuous stirring to ensure rapid dispersion and maintain a homogenous temperature throughout the reaction mixture.[5]
-
-
Purity of Tobias Acid: The presence of impurities in the starting Tobias acid can interfere with the diazotization reaction, leading to the formation of byproducts and a lower yield of the desired diazonium salt.[6][7]
-
Solution: Always use high-purity Tobias acid. If the purity is questionable, consider recrystallization before use.
-
Question 2: I'm observing the formation of a precipitate during the diazotization of Tobias acid. Is this normal, and how does it affect my reaction?
Answer: Yes, the diazonium salt of Tobias acid is known to be sparingly soluble and can precipitate from the reaction mixture, especially in highly concentrated solutions.[8] While precipitation itself is not necessarily detrimental, the physical form of the precipitate can significantly impact the subsequent coupling reaction.
-
Crystal Growth: Large crystals of the Tobias acid diazo compound can form, especially if the reaction mixture is stirred for an extended period before coupling. These large crystals have a reduced surface area, making them less reactive in the subsequent coupling step and leading to unsatisfactory pigment quality in terms of strength and shade.[8]
-
Solution: A patented method suggests the use of crystal growth retarding agents, such as polyvinyl alcohol, dextrin, or polyvinylpyrrolidone, during diazotization. These agents help to keep the diazonium salt as fine crystals, which are more suitable for coupling.[8]
-
-
Stirring and Agitation: Inadequate stirring can lead to the settling of the solid diazo product, resulting in a non-homogeneous mixture for the coupling reaction.[8]
-
Solution: Ensure efficient and continuous agitation throughout the diazotization and until the diazonium salt is used for coupling.
-
Azo Coupling Reaction
Question 3: The color of my final azo dye is weak, or the yield is low after the coupling reaction. What went wrong?
Answer: A weak color or low yield in the final azo dye often points to issues with the coupling reaction conditions, which are highly dependent on the pH and the stability of your diazonium salt.
-
Incorrect pH of the Coupling Medium: The pH of the coupling reaction is one of the most critical parameters for a successful reaction. The optimal pH depends on the nature of the coupling component.[1]
-
Phenols: Require mildly alkaline conditions (typically pH 8-10) to form the more reactive phenoxide ion.[9]
-
Aromatic Amines: Require mildly acidic conditions (typically pH 4-6) to ensure the amine is sufficiently nucleophilic without being protonated.[1]
-
Solution: Carefully adjust and monitor the pH of the coupling reaction mixture using a pH meter. The use of a buffer solution can help maintain the optimal pH throughout the reaction.
-
-
Decomposition of the Diazonium Salt: If the prepared diazonium salt solution was allowed to warm up before or during the coupling reaction, it would have decomposed, reducing the amount available for coupling.[10]
-
Solution: Keep the diazonium salt solution in an ice bath at all times until it is used. The coupling reaction should also be carried out at low temperatures (0-5°C).[11]
-
-
Oxidation of the Coupling Component: Phenols and aromatic amines are susceptible to oxidation, especially under alkaline conditions, which can lead to the formation of colored impurities and reduce the amount of available coupling agent.[3]
-
Solution: Add the diazonium salt solution slowly to the cooled solution of the coupling component. Performing the reaction under an inert atmosphere (e.g., nitrogen) can also help to minimize oxidation.
-
Question 4: My final product is a mixture of isomers (e.g., ortho and para coupling). How can I improve the regioselectivity?
Answer: The regioselectivity of the azo coupling reaction is primarily governed by the directing effects of the substituents on the coupling component and steric hindrance.
-
Directing Effects: Hydroxyl (-OH) and amino (-NH2) groups are strongly activating and ortho-, para-directing. Coupling will preferentially occur at the para position unless it is blocked.
-
Steric Hindrance: If the para position of the coupling component is sterically hindered by a bulky substituent, coupling will be directed to the less hindered ortho position.[3]
-
Solution: To favor para-coupling, ensure the para-position is unsubstituted. If ortho-coupling is desired, a starting material with a blocking group at the para-position can be chosen. Careful selection of the coupling component is key to controlling the regioselectivity of the reaction.
-
Experimental Protocols
Protocol 1: Diazotization of Tobias Acid
This protocol provides a standardized method for the preparation of the diazonium salt of Tobias acid.
-
Preparation of Tobias Acid Slurry: In a reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 10 parts of Tobias acid in 70 parts of water containing 2.28 parts of sodium hydroxide.[8]
-
Cooling: Add ice and water to bring the total volume to approximately 235 parts and cool the mixture to 0°C using an ice-salt bath.
-
Acidification: With continuous stirring, slowly add 41.95 parts of hydrochloric acid. This will precipitate the Tobias acid in a finely divided form.[8]
-
Diazotization: Rapidly add 30.3 parts of a 10% sodium nitrite solution, ensuring the temperature remains between 0-5°C.[8]
-
Reaction Completion: Allow the mixture to stand for one hour with continuous stirring.[8] The resulting diazonium salt suspension is now ready for the coupling reaction.
Protocol 2: Azo Coupling with a Phenolic Component (e.g., β-Naphthol)
This protocol outlines the coupling of the prepared Tobias acid diazonium salt with a phenolic coupling partner.
-
Preparation of Coupling Component Solution: In a separate vessel, dissolve the stoichiometric equivalent of the phenolic coupling component (e.g., β-naphthol) in a dilute aqueous sodium hydroxide solution to form the phenoxide. Cool this solution to 0-5°C in an ice bath.
-
pH Adjustment: Adjust the pH of the coupling component solution to the optimal range (typically pH 8-10 for phenols) using a dilute acid or base as needed.
-
Coupling Reaction: Slowly add the cold diazonium salt suspension from Protocol 1 to the cold solution of the coupling component with vigorous stirring.[11] A colored precipitate of the azo dye should form immediately.
-
Completion and Isolation: Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.[1]
-
Filtration and Washing: Isolate the azo dye precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any unreacted salts and impurities.[12]
-
Drying: Dry the purified azo dye in a vacuum oven at a suitable temperature.
Data Presentation
Table 1: Critical Parameters for Optimizing Azo Dye Synthesis with Tobias Acid
| Parameter | Diazotization Stage | Coupling Stage (with Phenols) | Rationale & Key Considerations |
| Temperature | 0-5°C[2] | 0-5°C[5] | Diazonium salts are thermally unstable and decompose at higher temperatures, leading to reduced yield.[10] |
| pH | Strongly Acidic (pH < 2)[1] | Mildly Alkaline (pH 8-10)[9] | Acidic conditions are required for the formation of nitrous acid. Alkaline conditions deprotonate phenols to the more reactive phenoxide ion. |
| Stoichiometry (NaNO₂) | 1.05 - 1.1 equivalents | N/A | A slight excess of sodium nitrite ensures complete conversion of the primary aromatic amine.[3] |
| Reagent Addition | Slow, dropwise[3] | Slow, controlled[11] | Prevents localized temperature increases and side reactions. Ensures homogenous reaction. |
| Stirring | Vigorous & Continuous[8] | Vigorous & Continuous[11] | Ensures homogeneity, efficient heat transfer, and optimal contact between reactants. |
Visualization of Key Processes
Workflow for Azo Dye Synthesis
The following diagram illustrates the key stages in the synthesis of an azo dye using Tobias acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. psiberg.com [psiberg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diazonium compound - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. US2867613A - Tobias acid compositions and diazotization thereof - Google Patents [patents.google.com]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. cuhk.edu.hk [cuhk.edu.hk]
- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
Technical Support Center: Diazotization of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the diazotization of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. This molecule, with its multiple functional groups, presents unique challenges during diazotization. This guide is designed for researchers and drug development professionals to navigate and troubleshoot the common side reactions encountered during this critical synthetic step. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: The Critical Pathway & Key Challenges
The conversion of the primary aromatic amine in 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid to a diazonium salt is an electrophilic substitution reaction at its core. It involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, which then forms the potent electrophile, the nitrosonium ion (NO⁺).[1][2] This ion is attacked by the nucleophilic amino group, initiating a cascade that results in the formation of the desired diazonium salt.[2][3]
However, the inherent instability of diazonium salts and the reactive nature of the starting material itself create a landscape ripe for competing reactions.[4][5] The primary challenges are:
-
Thermal Decomposition: Diazonium salts are notoriously unstable at elevated temperatures, readily decomposing to form phenols and other byproducts.[6][7]
-
Premature Azo Coupling: The newly formed, electrophilic diazonium salt can react with the nucleophilic, unreacted starting material—a phenomenon known as self-coupling—to form a highly colored diazoamino compound.[3][8] The presence of the activating hydroxyl group on the naphthalene ring exacerbates this issue.
Below is a diagram illustrating the intended synthetic route.
Caption: The intended reaction pathway for diazotization.
Section 2: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments in real-time.
Question 1: "My reaction is sluggish, and I'm recovering a significant amount of starting material. What is the likely cause?"
Answer: An incomplete reaction can stem from several factors related to the activation of the diazotizing agent and the nucleophilicity of your amine.
-
Insufficient Acidity: The generation of the active electrophile, the nitrosonium ion (NO⁺), from nitrous acid requires a sufficiently acidic medium.[] If the acid concentration is too low, the equilibrium favors the less reactive nitrous acid, slowing down the initial N-nitrosation step. We recommend maintaining a strong excess of mineral acid, which can be confirmed with Congo red paper.[10]
-
Substituent Effects: Your starting material contains a deactivating sulfonic acid group (-SO₃H). Electron-withdrawing groups reduce the nucleophilicity of the amino nitrogen, making it less reactive towards the nitrosonium ion.[3] This can make the reaction inherently slower than with a more activated amine like aniline.
-
Temperature Too Low: While low temperature is critical for stability, operating significantly below 0 °C can slow the reaction rate to a crawl. The 0-5 °C range is an optimal balance between reaction rate and diazonium salt stability.[6][11]
Question 2: "My reaction mixture is developing a deep red or brown color and a precipitate is forming. Is this an expected outcome?"
Answer: No, this is a classic sign of a significant side reaction, most likely premature azo coupling.
-
Probable Cause (Azo Coupling): The diazonium salt you are forming is a weak electrophile. Your starting material, being an activated aromatic amine and phenol, is a potent nucleophile.[3] If the pH is not sufficiently acidic, a portion of the unreacted amine exists in its free base form and can attack the diazonium salt, forming a colored azo compound.[8][12] This reaction is often faster than the desired diazotization under suboptimal pH conditions.
-
Recommended Solution: The key is to keep the concentration of the nucleophilic free amine as low as possible. This is achieved by maintaining a strong excess of acid throughout the reaction. The acid protonates the amino group of the starting material, rendering it non-nucleophilic and preventing it from participating in self-coupling.[12]
Question 3: "I've successfully formed the diazonium salt, but it seems to be decomposing before I can use it in the next step, indicated by gas evolution (N₂). How can I improve its stability?"
Answer: The stability of aryl diazonium salts is transient and highly dependent on reaction conditions.[13]
-
Strict Temperature Control: This is the most critical factor. Diazonium salts decompose, often violently when dry, upon warming.[4] Maintaining the reaction mixture rigorously between 0-5 °C in an ice-salt bath is mandatory.[7] The decomposition pathway involves the loss of dinitrogen gas to form a highly reactive aryl cation, which then reacts with water to form an unwanted phenol byproduct.[5][6]
-
Avoid Metal Impurities: Trace amounts of transition metals, particularly copper, can catalyze the decomposition of diazonium salts.[4] Ensure all glassware is scrupulously clean.
-
Use Immediately: Diazonium salts are not meant for storage and should be used in situ immediately after preparation.[13]
-
Stabilizing Agents: While less common for in situ applications, the stability of diazonium salt solutions can be enhanced by the addition of certain surfactants or by forming double salts with agents like zinc chloride.[4][14][15]
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Why is the 0-5 °C temperature range so critical?
-
Above 5 °C, the rate of decomposition of the diazonium salt via dediazoniation (loss of N₂) increases dramatically, leading to the formation of phenolic byproducts and a significant loss of yield.[5][6] Below 0 °C, the rate of the diazotization reaction itself may become impractically slow.[11] The 0-5 °C window represents the optimal kinetic and thermodynamic balance.
-
-
Q2: How can I monitor the reaction to know when the diazotization is complete?
-
The most common method is to test for the presence of excess nitrous acid, which indicates that all the primary amine has been consumed. This is done by periodically taking a drop of the reaction mixture and spotting it on starch-iodide paper. A positive test (an immediate blue-black color) signifies the presence of excess nitrous acid and thus the completion of the reaction.[10][16]
-
-
Q3: The starting material has a hydroxyl group. Does this interfere with the reaction?
-
Yes, it can. The hydroxyl group is a strongly activating, electron-donating group, which makes the naphthalene ring highly susceptible to electrophilic attack.[3] This increases the risk of side reactions like C-nitrosation (attack by NO⁺ on the ring instead of the amine) and, more significantly, makes the starting material a potent coupling partner for any diazonium salt that is formed, leading to the self-coupling issue discussed in the troubleshooting section.[8] This is another reason why maintaining high acidity is paramount.
-
-
Q4: What are the primary safety concerns when working with diazonium salts?
-
While aqueous solutions are generally manageable, isolated, dry diazonium salts are dangerously explosive and are sensitive to shock, heat, and friction.[4][6] They should never be isolated unless absolutely necessary and with extreme precautions. All reactions should be conducted behind a safety shield in a well-ventilated fume hood.
-
Section 4: Optimized Experimental Protocol
This protocol is designed to minimize side reactions during the diazotization of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
Step-by-Step Methodology:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid in deionized water.
-
Acidification & Cooling: Cool the suspension to 0 °C using an ice-salt bath. Slowly add concentrated hydrochloric acid while maintaining the temperature between 0-5 °C. Stir until a fine, uniform suspension is achieved.
-
Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. It is critical to keep the internal temperature strictly below 5 °C during the entire addition.
-
Monitoring: After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. Check for reaction completion by spotting the mixture on starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid and the end of the reaction.[10]
-
Quenching (Optional but Recommended): If a slight excess of nitrous acid needs to be removed before a subsequent reaction, a small amount of sulfamic acid can be added until the starch-iodide test is negative.
-
Immediate Use: The resulting cold diazonium salt solution should be used immediately in the subsequent synthetic step.
Quantitative Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Amine:HCl) | 1 : 2.5 - 3.0 | Ensures a highly acidic medium to promote NO⁺ formation and prevent self-coupling.[12] |
| Molar Ratio (Amine:NaNO₂) | 1 : 1.05 - 1.1 | A slight excess ensures complete conversion of the amine. |
| Temperature | 0 - 5 °C | Critical for diazonium salt stability and prevention of decomposition.[7][13] |
| Reaction Time | 60 - 90 minutes | Allows for complete reaction of the moderately deactivated amine. |
Section 5: Visualizing Competing Reaction Pathways
Understanding the competition between the desired reaction and major side reactions is key to optimization. The following diagram illustrates these competing pathways.
Caption: Competing pathways in the diazotization reaction.
References
- DIAZONIUM SALTS. (2020). Vertex AI Search.
-
Diazotization Titrations in Pharmaceutical Analysis. (n.d.). Unacademy. [Link]
-
Diazotization Reaction Mechanism. (n.d.). Unacademy. [Link]
-
Diazotization Titration: Principle, Types, Applications. (2023). Chrominfo. [Link]
-
Diazonium compound. (n.d.). Wikipedia. [Link]
-
Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]
- WO1983003254A1 - Stabilization of diazonium salt solutions. (1983).
-
Azo coupling. (n.d.). Wikipedia. [Link]
-
Copper-catalyzed O-arylation of phenols with diazonium salts. (n.d.). RSC Publishing. [Link]
-
COUPLING REACTIONS OF DIAZONIUM SALTS. (2021). YouTube. [Link]
-
Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. (2025). JoVE. [Link]
-
Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. (n.d.). IJRSR Journal. [Link]
-
Diazotization titrations. (n.d.). Slideshare. [Link]
-
Benzene diazonium chloride - Coupling reaction of Phenol. (2023). YouTube. [Link]
- US2612494A - Stabilized diazonium salts and process of effecting same. (1952).
-
Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL Archive. [Link]
-
DIAZOTIZATION TITRATION. (n.d.). KK Wagh College of Pharmacy. [Link]
-
Chemical Reactions of Diazonium Salts. (n.d.). BYJU'S. [Link]
-
Exploring Flow Procedures for Diazonium Formation. (2016). PubMed Central. [Link]
- CN101636380A - Process for preparing aromatic diazonium salts. (2010).
-
Preparation of Diazonium salts. (n.d.). Unacademy. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. byjus.com [byjus.com]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 12. Chrominfo: Diazotization Titration: Principle, Types, Applications [chrominfo.blogspot.com]
- 13. Preparation of Diazonium salts, Chemistry by unacademy [unacademy.com]
- 14. WO1983003254A1 - Stabilization of diazonium salt solutions - Google Patents [patents.google.com]
- 15. US2612494A - Stabilized diazonium salts and process of effecting same - Google Patents [patents.google.com]
- 16. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
Technical Support Center: Purification of Crude 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid
Welcome to the technical support center for the purification of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid (CAS No. 22346-43-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the handling and purification of crude 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
Q1: My crude product is a dark, tarry solid. What are the likely impurities?
A1: The dark coloration and tarry consistency of crude 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid are typically indicative of several classes of impurities. The primary culprits are often residual starting materials from the sulfonation of naphthalenes and subsequent amination reactions.[1] Additionally, oxidation byproducts can contribute to the dark color, as aminophenol compounds are susceptible to air oxidation, especially at higher pH values.[2] Over-sulfonation or the formation of isomeric side products during the synthesis can also lead to a complex mixture that is difficult to crystallize.[3]
Q2: I'm having difficulty dissolving the crude product for recrystallization. What solvents should I be using?
A2: Due to the presence of both a sulfonic acid group and an amino group, 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid exhibits zwitterionic character, making it highly polar and often sparingly soluble in common organic solvents.[4] For recrystallization, aqueous systems are generally the most effective. Consider using hot water, dilute acidic solutions (e.g., aqueous HCl), or dilute basic solutions (e.g., aqueous sodium bicarbonate). The choice of acidic or basic conditions will depend on the nature of the impurities you are trying to remove. For instance, converting the sulfonic acid to its more water-soluble salt form with a base can be advantageous.[4]
Q3: My recrystallization yield is very low. What can I do to improve it?
A3: Low recrystallization yields can stem from several factors. Firstly, ensure you are using a minimal amount of hot solvent to dissolve the crude product to achieve a supersaturated solution upon cooling.[5] If the product is "salting out" rather than crystallizing, it may indicate the presence of a high concentration of inorganic salts.[1] In such cases, a pre-purification step to remove these salts might be necessary. Additionally, slow cooling is crucial to allow for the formation of well-defined crystals and to minimize the amount of product remaining in the mother liquor.[5][6] Seeding the solution with a small crystal of pure product can also help induce crystallization.[5]
Q4: After purification, my product still shows multiple spots on TLC. What's the next step?
A4: If thin-layer chromatography (TLC) indicates the presence of multiple components after initial purification attempts, a more robust separation technique is required. Column chromatography is a common next step.[7] Given the polar nature of your compound, reverse-phase chromatography (e.g., using a C18 stationary phase) with a mobile phase of water and a polar organic solvent like methanol or acetonitrile is often effective.[3][8] Ion-exchange chromatography can also be a powerful tool for separating ionic compounds like sulfonic acids.[3]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific purification methods.
Guide 1: Troubleshooting Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The melting point of the solute is lower than the boiling point of the solvent, or the solution is cooled too rapidly. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure a slow cooling rate to allow for proper crystal lattice formation. |
| No Crystal Formation | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites.[5] Alternatively, add a seed crystal of the pure compound.[5] If crystals still do not form, slowly evaporate some of the solvent to increase the concentration. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot, dissolved solution and then hot filter to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
| Poor Recovery | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution.[5] After crystallization at room temperature, further cool the flask in an ice bath to minimize the solubility of the product in the mother liquor.[5] |
Guide 2: Troubleshooting Acid-Base Extraction
Acid-base extraction is a powerful technique to separate acidic, basic, and neutral compounds based on their differential solubility in aqueous and organic phases at various pH levels.[9][10] 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is amphoteric, meaning it has both acidic (hydroxyl and sulfonic acid) and basic (amino) functional groups.[11]
Workflow for Acid-Base Extraction:
Caption: Acid-Base Extraction Workflow.
| Problem | Potential Cause | Recommended Solution |
| Emulsion Formation | The densities of the aqueous and organic layers are too similar, or vigorous shaking has occurred. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. Gently swirl or invert the separatory funnel instead of shaking vigorously. |
| Product Precipitation at the Interface | The pH of the aqueous layer is at or near the isoelectric point of the amphoteric compound, minimizing its solubility in both phases. | Adjust the pH of the aqueous layer to be well above or below the isoelectric point to ensure the compound is fully in its salt form and soluble in the aqueous phase. |
| Poor Separation of Layers | The chosen organic solvent has some miscibility with water. | Choose a more non-polar organic solvent like dichloromethane or ethyl acetate. Ensure the aqueous phase is saturated with salt (brine) to decrease the solubility of the organic solvent in it. |
| Low Yield After Back-Extraction | Incomplete extraction from the organic phase or loss of product during transfers. | Perform multiple extractions with smaller volumes of the aqueous solution. Back-wash the combined aqueous extracts with a small amount of fresh organic solvent to recover any dissolved product.[10] |
Guide 3: Troubleshooting Column Chromatography
Column chromatography provides a higher degree of separation for complex mixtures.[7][12]
General Protocol for Reverse-Phase Flash Chromatography:
-
Column Packing: Prepare a slurry of C18 silica gel in the initial mobile phase solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol) and adsorb it onto a small amount of C18 silica. After drying, load this onto the top of the column.
-
Elution: Start with a polar mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and gradually increase the proportion of the organic solvent to elute compounds of increasing hydrophobicity.[8]
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Reverse-Phase Chromatography Workflow.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation (Overlapping Peaks) | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase system using analytical HPLC first. A shallower gradient or isocratic elution may be necessary. Ensure the column is not overloaded with the sample. |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase, or column degradation. | Add a competing agent to the mobile phase, such as a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid), to suppress ionization and reduce tailing.[13] |
| Irreproducible Results | Variations in column packing, mobile phase preparation, or sample loading. | Ensure consistent and tight packing of the column. Prepare fresh mobile phase for each run and ensure it is well-mixed and degassed. Use a consistent method for sample loading. |
| Product Doesn't Elute | The compound is too strongly retained on the column. | Increase the strength of the organic solvent in the mobile phase. For highly polar compounds, consider using an ion-pairing reagent in the mobile phase. |
III. Safety Precautions
Always handle 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid and the solvents used for its purification in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Consult the Safety Data Sheet (SDS) for detailed hazard information.[14][15][16][17]
IV. References
-
The synthesis of 1 and 2-naphthols from Napththalene. (2009, January 4). Sciencemadness.org. Retrieved from [Link]
-
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. (n.d.). Chemsrc. Retrieved from [Link]
-
Question on purifying aryl Sulfonic acids. (2024, December 21). Reddit. Retrieved from [Link]
-
Hill, A. G., & Gale, S. I. (1951). U.S. Patent No. 2,568,154. U.S. Patent and Trademark Office.
-
Separation of 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
Mohan, P., Wickramasinghe, A., & Verma, S. (1993). An efficient preparative chromatographic method for the separation and purification of low molecular weight naphthalenesulfonic acid mixtures. Journal of Chromatographic Science, 31(6), 216–219.
-
Benesi, A. J. (1972). U.S. Patent No. 3,717,680. U.S. Patent and Trademark Office.
-
2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)-. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Fernández, M., Lozano, L. J., & de la Torre, A. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Membranes, 12(12), 1205.
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
How does 4-Aminophenol behave in an acid/base extraction from DCM? (2018, April 26). Quora. Retrieved from [Link]
-
Recrystallization of Phthalic Acid and Naphthalene. (n.d.). Scribd. Retrieved from [Link]
-
Weisz, A., Mazzola, E. P., & Matusik, J. E. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A, 1200(2), 143–150.
-
4-HYDROXY-3-(2-(4-METHOXY-2-SULFOPHENYL)DIAZENYL)-7-(METHYLAMINO)-2-NAPHTHALENESULFONIC ACID. (n.d.). Gsrs. Retrieved from [Link]
-
Hunger, K., & Herbst, W. (1987). EP Patent No. 0214544B1. European Patent Office.
-
General procedures for the purification of Sulfonic acids and Sulfinic acids. (n.d.). Chempedia. Retrieved from [Link]
-
Recrystallization of an Impure Sample of Naphthalene. (n.d.). University of San Diego. Retrieved from [Link]
-
Löwe, W., & Bräuer, K. (1988). DE Patent No. 3718314A1. German Patent and Trade Mark Office.
-
Wang, Y., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(19), 18099–18106.
-
How to get the pure sulfonic acid compound? (2017, April 26). ResearchGate. Retrieved from [Link]
-
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. (n.d.). ChemBK. Retrieved from [Link]
-
Nakanishi, M., et al. (1982). U.S. Patent No. 4,324,742. U.S. Patent and Trademark Office.
-
Leston, G. (1966). U.S. Patent No. 3,496,224. U.S. Patent and Trademark Office.
-
Synthesis and Structural Elucidation of Sulfonated Naphthalene-Formaldehyde. (2009, February 19). Taylor & Francis Online. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | SIELC Technologies [sielc.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. quora.com [quora.com]
- 12. An efficient preparative chromatographic method for the separation and purification of low molecular weight naphthalenesulfonic acid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CAS#:22346-43-6 | 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid | Chemsrc [chemsrc.com]
- 15. fishersci.com [fishersci.com]
- 16. Page loading... [guidechem.com]
- 17. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Optimizing pH for Coupling Reactions with 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
Welcome to the technical support center for optimizing coupling reactions involving 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for navigating the complexities of pH in azo coupling reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The Fundamental Principle: Why pH is the Master Variable
In electrophilic aromatic substitution reactions like azo coupling, the success of the synthesis hinges on a delicate balance between the reactivity of two key species: the electrophile (the diazonium salt) and the nucleophile (in this case, 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid). pH dictates the ionization state of both reactants, profoundly influencing their reactivity and stability.[1][2]
Our coupling partner has three critical functional groups, each with its own pH-dependent behavior:
-
The Hydroxyl (-OH) Group: A powerful activating group, especially when deprotonated to the phenoxide ion (-O⁻) under alkaline conditions.[3][4] The phenoxide is a much stronger nucleophile than the neutral hydroxyl group.
-
The Methylamino (-NHCH₃) Group: Also an activating group. However, under acidic conditions, it becomes protonated (-NH₂CH₃⁺), transforming it into a deactivating, electron-withdrawing group that shuts down the coupling reaction.
-
The Sulfonic Acid (-SO₃H) Group: A strongly acidic, water-solubilizing group that remains ionized as a sulfonate (-SO₃⁻) across the typical pH range of coupling reactions. While it has a minor deactivating effect on the ring, its primary role is ensuring solubility.
The diazonium salt (Ar-N₂⁺) is only a moderately strong electrophile.[2] It requires a highly activated aromatic ring to react efficiently.[2] Furthermore, the diazonium ion itself is unstable at high pH, where it can convert to a non-reactive diazotate species.[3][5]
The challenge, therefore, is to find a pH "sweet spot" that maximizes the nucleophilicity of the naphthalenesulfonic acid without significantly protonating the amino group or decomposing the diazonium salt. This balance is the key to a high-yield, high-purity synthesis.
Caption: Figure 1. pH-dependent equilibria of reactants.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for coupling with 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid?
A mildly acidic to neutral pH range, typically pH 5 to 7 , is the ideal starting point for optimization. In this range, the methylamino group is predominantly in its free base form (a ring activator), while the hydroxyl group remains protonated. This provides sufficient ring activation for the coupling to proceed without the rapid decomposition of the diazonium salt that occurs at higher pH.[1][2]
Q2: What happens if the pH is too low (e.g., pH < 4)?
If the pH is too acidic, the reaction yield will drop significantly or fail completely.[1] This is because the methylamino group (-NHCH₃) becomes protonated to form -NH₂CH₃⁺. This protonated form is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic attack by the weakly electrophilic diazonium ion.
Q3: What happens if the pH is too high (e.g., pH > 8)?
While a higher pH deprotonates the hydroxyl group to the powerfully activating phenoxide ion (-O⁻), it introduces two major problems. First, the diazonium salt itself becomes unstable and rapidly decomposes to diazohydroxides and then diazotates (Ar-N=N-O⁻), which are not electrophilic and will not couple.[3][5] Second, side reactions, such as the formation of triazenes or other byproducts, can increase, leading to a complex mixture and a different color from the expected product.[6][7]
Q4: Does the position of the sulfonic acid group affect the optimal pH?
The sulfonic acid group (-SO₃H) is highly acidic and exists as the sulfonate (-SO₃⁻) over virtually the entire working pH range. Its primary role is to confer water solubility to the molecule. While it is a meta-director and slightly deactivating, its electronic effect is generally overshadowed by the powerful activating effects of the hydroxyl and amino groups. Its direct influence on the optimal pH is minimal compared to the other two functional groups.
Troubleshooting Guide
Low yields and impure products are common issues that can often be traced back to incorrect pH control.[6][8] Use this table to diagnose and solve potential problems in your experiment.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. pH is too low (< 4): The methylamino group is protonated, deactivating the ring.[9] 2. pH is too high (> 8-9): The diazonium salt has decomposed before it could react.[5][10] 3. Incomplete Diazotization: The diazonium salt was not formed efficiently in the first step. | 1. Carefully buffer the reaction mixture to a pH between 5 and 7. Use a calibrated pH meter. 2. Prepare the diazonium salt solution at 0-5°C and use it immediately. Add it slowly to the coupling partner solution, maintaining the optimal pH and low temperature.[10][11] 3. Ensure the diazotization step is performed correctly (0-5°C, sufficient strong acid, slow addition of sodium nitrite).[4][7] |
| Product Color is "Off" or Impure (Multiple TLC Spots) | 1. Incorrect pH: The pH may be promoting side reactions or coupling at a different position on the ring.[6] 2. Self-Coupling: The diazonium salt may be reacting with unreacted starting amine from the diazotization step. | 1. Re-optimize the pH. An "off-color" product often indicates the formation of regioisomers or byproducts favored at a non-optimal pH.[6] 2. Ensure the diazotization reaction goes to completion. A slight excess of sodium nitrite is often used, followed by a test for its presence (e.g., with starch-iodide paper) and subsequent quenching if necessary.[10] |
| Poor Solubility of Reactants or Product | 1. Incorrect pH: The ionization state of the sulfonic acid and other groups affects solubility. 2. Precipitation of Reactant: Adding the acidic diazonium salt solution too quickly can cause localized pH drops, precipitating the coupling partner. | 1. The sulfonic acid group generally ensures good aqueous solubility. If issues persist, consider adjusting the overall ionic strength of the buffer. 2. Add the diazonium salt solution dropwise with vigorous stirring to maintain a homogenous pH throughout the reaction vessel.[11][12] |
Experimental Protocol: Workflow for pH Optimization
This protocol provides a systematic approach to identifying the optimal pH for your specific coupling reaction.
Objective: To determine the pH that provides the highest yield and purity of the desired azo product.
Materials:
-
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
-
Aromatic amine for diazotization (e.g., aniline derivative)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or other suitable strong acid
-
Buffer solutions (e.g., acetate for pH 4-6, phosphate for pH 6-8)
-
Sodium Hydroxide (NaOH) solution for pH adjustment
-
Ice bath, stir plates, calibrated pH meter
-
TLC plates and appropriate solvent system
Workflow:
-
Prepare Stock Solutions:
-
Coupling Component (Solution A): Prepare a stock solution of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid in water or a suitable buffer.
-
Diazonium Salt (Solution B): In a separate flask kept in an ice bath (0-5°C), dissolve the starting aromatic amine in dilute HCl. Slowly add a stoichiometric amount of pre-chilled NaNO₂ solution dropwise. Stir for 15-20 minutes. This solution is unstable and must be prepared fresh and used immediately.[4][11]
-
-
Set Up Parallel Reactions:
-
Prepare a series of small reaction vessels (e.g., 5), each containing an equal aliquot of Solution A.
-
Adjust the pH of each vessel to a different value using your buffer systems and dilute NaOH/HCl. Suggested starting points: pH 4.5, 5.5, 6.5, 7.5.
-
Place all vessels in an ice bath on stir plates.
-
-
Initiate Coupling Reaction:
-
Add an equal, stoichiometric amount of the freshly prepared, cold Solution B dropwise and simultaneously to each of the reaction vessels.
-
Allow the reactions to stir in the ice bath for a set amount of time (e.g., 60 minutes).
-
-
Analysis:
-
Qualitative (TLC): Spot each reaction mixture on a TLC plate. The reaction with the most intense product spot and fewest side-product spots is likely the optimal one.
-
Quantitative (LC-MS/UV-Vis): For more precise results, quench a small, known volume from each reaction and dilute it for analysis. Compare the product peak area across the different pH conditions to determine which pH gave the highest conversion.
-
-
Scale-Up:
-
Once the optimal pH is identified, the reaction can be scaled up using the determined conditions.
-
Caption: Figure 2. Experimental workflow for pH optimization.
References
- Discuss the role of pH in the coupling reaction of diazonium salts, with an explan
- Technical Support Center: Troubleshooting Niazo Synthesis. (n.d.). BenchChem.
- Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. (n.d.). Scite.ai.
- Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. (n.d.). Canadian Science Publishing.
- 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. (n.d.). BenchChem.
- Azo Coupling. (n.d.). Organic Chemistry Portal.
- What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015). Chemistry Stack Exchange.
- pH in Diazo Coupler. (n.d.). Yokogawa.
- Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts.
- Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. (2024).
- Optimizing coupling reaction conditions for azo dyes. (n.d.). BenchChem.
- How to increase the yield of azo dye synthesis. (n.d.). BenchChem.
- Enhancing the stability of diazonium salts in azo dye synthesis. (n.d.). BenchChem.
- The continuous flow synthesis of azos. (2024).
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
- Azo compounds synthesized under alkaline and acidic azo coupling conditions. (n.d.).
- some reactions of diazonium ions. (n.d.). Chemguide.
- 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. (n.d.). CymitQuimica.
- Technical Support Center: Optimizing Azo Coupling Reaction Yield. (n.d.). BenchChem.
Sources
- 1. Azo Coupling [organic-chemistry.org]
- 2. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scite.ai [scite.ai]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cuhk.edu.hk [cuhk.edu.hk]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid in Aqueous Solution
Welcome to the technical support center for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during experimental work with this compound in aqueous solutions.
Introduction
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a highly water-soluble naphthalenesulfonic acid derivative.[1][2] Its stability in aqueous environments is a critical factor for the success of experiments in various applications, including its use as an intermediate in dye and chemical synthesis.[2] This guide provides a structured approach to understanding and managing the stability of this compound, drawing from established principles of chemical stability and analytical best practices.
Frequently Asked Questions (FAQs)
Q1: My aqueous stock solution of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is showing a color change from its initial orange to reddish powder appearance. What could be the cause?
A color change in your aqueous solution often indicates chemical degradation. The primary suspects are oxidation and photolytic degradation, especially given the compound's chemical structure which includes a hydroxyl and a secondary amine group on a naphthalene ring system. These functional groups can be susceptible to oxidation.
To troubleshoot this, consider the following:
-
Dissolved Oxygen: Ensure your solvent (water) is de-gassed to minimize dissolved oxygen.
-
Headspace: Minimize the headspace in your storage container to reduce contact with air.
-
Light Exposure: Protect your solution from light by using amber vials or by wrapping the container in aluminum foil.[2]
-
Container Material: Use inert glass containers to prevent potential catalysis of degradation by materials in the container.
Q2: I'm observing a gradual decrease in the concentration of my 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid standard over time, even when stored at 4°C. Why is this happening and how can I improve its stability?
A decrease in concentration points towards degradation. While refrigeration slows down many chemical reactions, it may not completely halt them. For substituted naphthalenesulfonates, both temperature and pH are critical factors influencing their stability in aqueous solutions.[3]
Key Stability Factors:
| Factor | Influence on Stability | Recommendations |
| pH | Substituted naphthalenesulfonates generally show good stability in acidic aqueous solutions (pH 2.5-3).[3] The stability of naphthalenesulfonic acids is pH-dependent.[4] | Adjust the pH of your stock solution to the acidic range (e.g., pH 3) using a suitable buffer or acid, if compatible with your downstream application. |
| Temperature | Lower temperatures are generally better for the stability of aromatic sulfonated compounds.[3] However, degradation can still occur at 4°C. | For long-term storage, consider storing aliquots at -20°C or even -80°C to significantly reduce the degradation rate.[3] |
| Light | Exposure to light, especially UV light, can induce photolytic degradation. | Always store solutions in light-protected containers.[2] |
| Oxidizing Agents | The presence of oxidizing agents can lead to the degradation of the molecule. | Avoid contact with strong oxidizing agents.[2][5] Use high-purity water and reagents to minimize contaminants. |
Q3: What are the likely degradation pathways for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid in an aqueous solution?
While specific degradation pathways for this exact molecule are not extensively detailed in the public domain, we can infer likely pathways based on the degradation of similar aromatic sulfonic acids. The primary degradation routes are likely to be:
-
Oxidation: The hydroxyl and methylamino groups are susceptible to oxidation, which could lead to the formation of quinone-like structures and other oxidized derivatives.
-
Hydrolysis: At elevated temperatures and certain pH values, the sulfonic acid group can be hydrolyzed, leading to the formation of the corresponding naphthol derivative. Aromatic sulfonic acid compounds have been shown to degrade under hydrothermal conditions.[6][7]
-
Photodegradation: Exposure to light can provide the energy for various degradation reactions.
Below is a conceptual diagram illustrating potential degradation triggers.
Caption: Potential triggers for the degradation of the compound.
Troubleshooting Guides
Scenario 1: Inconsistent results in HPLC analysis.
Problem: You are observing drifting retention times, new unexpected peaks, or a decrease in the main peak area in your HPLC analysis of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid samples.
Troubleshooting Workflow:
Caption: A step-by-step guide to troubleshooting HPLC issues.
Detailed Steps:
-
Verify Standard Stability: Prepare a fresh stock solution of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid and analyze it immediately. If this fresh standard gives a clean, single peak at the expected retention time, it's likely your older standards have degraded.
-
Assess Sample Stability: Review the storage conditions of your samples. Were they protected from light? Was the pH controlled? Were they subjected to temperature fluctuations?
-
Evaluate Analytical Method: Inconsistent results can also stem from the analytical method itself. A suitable reverse-phase HPLC method can be employed with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[8] For mass spectrometry applications, formic acid should be used instead of phosphoric acid.[8] Ensure your mobile phase is properly degassed and that your column is not degraded.
Scenario 2: Planning a forced degradation study.
Problem: You need to perform a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Recommended Forced Degradation Conditions:
Forced degradation, or stress testing, is crucial for understanding the stability of a molecule.[9] It involves subjecting the compound to conditions more severe than accelerated stability testing.[10]
| Condition | Typical Reagents and Parameters |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl or H₂SO₄ at room temperature, or 50-60°C if no degradation is observed.[9][10] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH or KOH at room temperature, or 50-60°C if no degradation is observed.[9][10] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature. |
| Thermal Degradation | Heating the solid compound or a solution at temperatures above accelerated testing conditions (e.g., >50°C).[10] |
| Photostability | Exposing the compound to a combination of UV and visible light, as per ICH Q1B guidelines.[9][10] |
Experimental Protocol: General Approach to a Forced Degradation Study
-
Preparation: Prepare several accurately weighed samples of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
-
Stress Application: Subject each sample to one of the stress conditions listed in the table above for a defined period (e.g., up to 7 days).[9] Include a control sample stored under normal conditions.
-
Sample Quenching: At various time points, take an aliquot of each stressed sample. If necessary, neutralize the acidic or basic samples to halt the degradation reaction.
-
Analysis: Analyze the stressed samples and the control sample using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector or mass spectrometry (MS), to separate and identify the parent compound and any degradation products.[1][11]
-
Mass Balance: Aim for a degradation of 5-20%.[9] A mass balance calculation should be performed to ensure that the decrease in the parent compound peak can be accounted for by the formation of degradation product peaks.[10]
References
-
Barceló, D., & Hennion, M. C. (1997). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A, 777(1), 135-143. [Link]
-
Jackson, J. E., & Shanks, B. H. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Applied Catalysis A: General, 486, 14-19. [Link]
-
Dashkevich, Y. G., Mountain, B. W., & Winick, J. (2014). Temperature Stability of Naphthalene Sulfonic and Naphthalene Disulfonic Acids at Geothermal Conditions. Proceedings, 36th New Zealand Geothermal Workshop. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Padovani, F., & Scano, A. (2005). Mechanochemical degradation of aromatic sulfonic acids. Angewandte Chemie International Edition, 44(44), 7208-7211. [Link]
-
Al-Naddaf, Q., & Shanks, B. H. (2017). Hydrothermal Degradation of Model Sulfonic Acid Compounds: Probing the Relative Sulfur–Carbon Bond Strength in Water. Request PDF. [Link]
-
Dashkevich, Y. G., Mountain, B., & Winick, J. (2014). Temperature Stability of Naphthalene Sulfonic and Naphthalene Disulfonic Acids at Geothermal Conditions. Semantic Scholar. [Link]
-
Cerfontain, H., Lambrechts, H. J. A., & Schaasberg-Nienhuis, Z. R. H. (1983). Why is 1-Naphthalenesulfonic Acid Less Stable than 2-Naphthalenesulfonic Acid? A Case of Application of Computational Chemistry to College Organic Chemistry. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [Link]
-
Hashemi, S. H., & Kaykhaii, M. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 127-137. [Link]
-
Singh, R., & Kumar, R. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(1), 242-246. [Link]
-
Hashemi, S. H., & Kaykhaii, M. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. ResearchGate. [Link]
-
ChemSrc. (n.d.). 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid (CAS No. 22346-43-6) SDS. ChemSrc. [Link]
-
SIELC Technologies. (2018, February 16). 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)-. SIELC Technologies. [Link]
-
Chemsrc. (n.d.). CAS#:22346-43-6 | 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. Chemsrc. [Link]
Sources
- 1. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccount-chem.com [ccount-chem.com]
- 3. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 5. CAS#:22346-43-6 | 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid | Chemsrc [chemsrc.com]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | SIELC Technologies [sielc.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
Preventing oxidation of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid during storage
Welcome to the technical support center for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a primary focus on preventing its oxidative degradation. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and stability of your experimental materials.
Introduction: The Challenge of Oxidative Instability
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a valuable intermediate in various synthetic applications, including the development of pharmaceuticals and dyes. Its chemical structure, featuring both a hydroxyl (-OH) and a methylamino (-NH2) group on a naphthalene ring, makes it particularly susceptible to oxidation. This degradation can lead to the formation of colored impurities, loss of potency, and compromised experimental outcomes. This guide provides a comprehensive overview of the causes of oxidation and robust strategies for its prevention.
Troubleshooting Guide: Diagnosing and Resolving Oxidation
This section addresses specific issues you may encounter during the storage and use of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
Issue 1: The solid compound has developed a pink, purple, or dark discoloration over time.
-
Probable Cause: This is a classic indicator of oxidation. The hydroxyl and amino groups on the naphthalene ring are electron-donating and are prone to oxidation by atmospheric oxygen, a process known as autoxidation. This reaction is often initiated by light, heat, or the presence of trace metal ion contaminants. The initial oxidation products can further react to form highly colored polymeric materials.
-
Immediate Action:
-
Long-Term Solution:
-
Inert Atmosphere Storage: Transfer the compound to an amber glass vial, purge the headspace with an inert gas like argon or nitrogen, and seal the container tightly.[4] This minimizes contact with oxygen.
-
Cold and Dark Storage: Store the sealed vial in a refrigerator or freezer at temperatures between 2-8°C or at -20°C.[5] Protect the container from light by storing it in a dark location or wrapping the vial in aluminum foil.
-
Issue 2: Solutions of the compound rapidly change color upon preparation.
-
Probable Cause: The increased molecular mobility in a solution accelerates the rate of oxidation compared to the solid state. The choice of solvent and the pH of the solution can also significantly influence stability. The presence of dissolved oxygen in the solvent is a primary driver of this rapid degradation.
-
Immediate Action:
-
Discard the discolored solution as its composition is no longer reliable.
-
Prepare fresh solutions immediately before use.
-
-
Preventative Workflow:
-
Solvent Degassing: Before dissolving the compound, degas your solvent to remove dissolved oxygen. Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes, or through several freeze-pump-thaw cycles.
-
pH Control: The stability of naphthalenesulfonic acids can be pH-dependent. Studies on similar compounds have shown that storage in an acidic aqueous matrix (pH 2.5-3) can improve stability.[5] If compatible with your experimental design, consider using a buffered solution.
-
Use of Antioxidants: For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant to the solution.
-
Issue 3: Inconsistent results in experiments using the same batch of the compound.
-
Probable Cause: If the compound is stored improperly, it can degrade over time, leading to a decrease in the concentration of the active molecule and an increase in the concentration of impurities. This variability can lead to poor reproducibility in your experiments.
-
Solution:
-
Implement a Strict Storage Protocol: Adhere to the recommended storage conditions (inert atmosphere, cold, dark) for both the solid compound and its solutions.
-
Regular Quality Control: Periodically check the purity of your stock material using a validated analytical method. This will help you track its stability over time and determine a suitable shelf-life under your specific storage conditions.
-
Aliquot Your Material: Upon receiving a new batch of the compound, divide it into smaller, single-use aliquots. This practice minimizes the number of times the main stock is exposed to the atmosphere and temperature fluctuations.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of oxidation for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid?
A1: The primary degradation pathway is autoxidation, which is a free-radical chain reaction.
-
Initiation: The reaction is initiated by the abstraction of a hydrogen atom from the hydroxyl or amino group, forming a radical. This can be triggered by light, heat, or trace metals.
-
Propagation: The initial radical reacts with molecular oxygen to form a peroxyl radical. This highly reactive species can then abstract a hydrogen atom from another molecule of the compound, propagating the chain reaction.
-
Termination: The reaction terminates when two radicals combine to form a stable, non-radical product.
This process leads to the formation of quinone-imine type structures and eventually to complex colored polymers.
Q2: What are the ideal storage conditions for solid 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid?
A2: The ideal storage conditions are designed to minimize exposure to oxygen, light, and heat.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, a key reactant in oxidation. |
| Temperature | 2-8°C or -20°C | Reduces the rate of chemical reactions, including oxidation.[5] |
| Light | Amber vial, stored in the dark | Prevents photochemical degradation, which can initiate oxidation.[4] |
| Container | Tightly sealed glass vial | Prevents moisture and oxygen ingress. |
Q3: Which antioxidants are suitable for stabilizing solutions of this compound?
A3: The choice of antioxidant depends on the solvent system and the specific requirements of your experiment. Here are some common options:
| Antioxidant | Mechanism of Action | Typical Concentration | Considerations |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 0.01 - 0.1% | Effective in organic solvents. It is a phenolic antioxidant.[6][7][8] |
| Ascorbic Acid (Vitamin C) | Oxygen Scavenger, Radical Scavenger | 0.01 - 0.1% | Water-soluble and effective at preventing oxidation in aqueous solutions.[6][7][8][9] |
| α-Tocopherol (Vitamin E) | Radical Scavenger | 0.01 - 0.1% | A potent, lipid-soluble antioxidant.[6][8][9] |
Note: Always perform a small-scale compatibility test to ensure the chosen antioxidant does not interfere with your experiment.
Q4: How can I monitor the degradation of my compound?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for this purpose.[1][2][3]
-
Methodology: A reverse-phase HPLC method can be developed to separate the parent compound from its degradation products. The degradation can be monitored by observing the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to impurities.
-
Forced Degradation Studies: To identify potential degradation products and validate your analytical method, you can perform forced degradation studies. This involves intentionally stressing the compound under harsh conditions (e.g., exposure to hydrogen peroxide, strong acid/base, high heat, and intense light) to generate degradation products.[10]
Visualizing the Oxidation and Prevention Workflow
The following diagrams illustrate the conceptual pathway of oxidation and the recommended workflow for preparing stable solutions.
Caption: Conceptual pathway of autoxidation.
Caption: Recommended workflow for solution preparation.
Experimental Protocol: Stability Testing via HPLC-UV
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
Objective: To identify the degradation products under various stress conditions and to establish a stability-indicating HPLC method.
Materials:
-
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
-
HPLC grade acetonitrile and water
-
Formic acid or other suitable buffer components
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2, 30%)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
Control Sample: Keep the stock solution at 2-8°C, protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a developed HPLC-UV method. A C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a good starting point.[1][2]
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of the parent compound.
-
Identify the retention times of the major degradation products.
-
For a stability-indicating method, ensure that all degradation product peaks are well-resolved from the parent peak.
-
References
Sources
- 1. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Food Science of Animal Resources [kosfaj.org]
- 8. Investigating the dual functions of butylated hydroxytoluene, vitamin E and vitamin C as antioxidants and anti-glycation agents in vitro: Implications for skin health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Commercial Tobias Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of commercial 2-Aminonaphthalene-1-sulfonic acid (Tobias acid). This guide is designed for researchers, scientists, and drug development professionals who require high-purity Tobias acid for their work, particularly in the synthesis of azo dyes, pigments, and other critical intermediates.[1][2][3]
Commercial grades of Tobias acid (CAS No. 81-16-3) often contain impurities stemming from its synthesis, which typically involves the Bucherer reaction or related amination processes.[3][4] These impurities can interfere with downstream reactions, affect the final product's color and quality, and may include hazardous substances. This document provides practical, in-depth troubleshooting advice and detailed protocols to address common purification challenges.
Troubleshooting Guide: Common Issues in Tobias Acid Purification
This section addresses specific problems encountered during the purification process in a question-and-answer format.
Question 1: My final Tobias acid product is pink, grey, or off-white instead of pure white. What causes this discoloration and how can I fix it?
Answer:
Discoloration in the final product is a common issue, typically caused by two main factors: residual colored impurities from the manufacturing process and oxidation of the amino group on the naphthalene ring.
Potential Causes & Solutions:
-
Oxidized Impurities and Color Bodies: The industrial synthesis process can generate minor, highly colored by-products. These are often aromatic compounds that have been oxidized.
-
Solution: Activated Carbon Treatment. Activated carbon is highly effective at adsorbing these large, colored molecules. After dissolving the impure Tobias acid in a dilute alkaline solution (to form the highly soluble sodium salt), add 1-2% (w/w) of activated carbon. Stir the solution at 60-70°C for 30-45 minutes, then perform a hot filtration to remove the carbon. The filtrate should be significantly less colored.
-
-
Air Oxidation: The amino group of Tobias acid is susceptible to air oxidation, especially at elevated temperatures and in solution, which can form colored quinone-imine type structures.
-
Solution: Use of an Inert Atmosphere. When heating the Tobias acid solution, especially during the activated carbon treatment and hot filtration steps, purging the vessel with an inert gas like nitrogen or argon can minimize oxidation.
-
Solution: Addition of a Reducing Agent. A small amount of a reducing agent, such as sodium bisulfite or sodium dithionite, can be added to the alkaline solution to prevent oxidation or to reduce already oxidized species. Use this judiciously, as residual sulfite may need to be removed.
-
Question 2: HPLC analysis of my purified product shows a persistent impurity peak identified as 2-naphthylamine (BNA). Why is this present and how do I remove it?
Answer:
The presence of 2-naphthylamine (β-naphthylamine or BNA) is a serious purity and safety issue, as it is a known carcinogen.[4] It is a common by-product in Tobias acid synthesis, arising from the desulfonation (loss of the -SO₃H group) of Tobias acid under harsh reaction conditions.[5][6]
Removal Strategy: Solvent Extraction
BNA has significantly different solubility characteristics compared to the sodium salt of Tobias acid. While the sodium salt is highly water-soluble, BNA has low water solubility but is soluble in various water-immiscible organic solvents. This difference is exploited for its removal.[7][8]
Experimental Protocol: BNA Removal by Extraction
-
Prepare an Alkaline Solution: Dissolve the impure commercial Tobias acid in a dilute aqueous solution of sodium hydroxide or sodium carbonate to a concentration of approximately 15-25%. Adjust the pH to be in the range of 9-11. This ensures the Tobias acid is fully converted to its highly water-soluble sodium salt.
-
Select a Solvent: Choose a water-immiscible organic solvent such as toluene, xylene, or monochlorobenzene. Toluene is often preferred for its effectiveness and relative ease of removal.[7]
-
Perform Liquid-Liquid Extraction:
-
Transfer the aqueous Tobias acid salt solution to a separatory funnel.
-
Add a volume of toluene (e.g., 20-30% of the aqueous phase volume).
-
Shake the funnel vigorously for several minutes, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate completely. The upper organic layer will contain the dissolved BNA.
-
Drain the lower aqueous layer containing the purified Tobias acid salt.
-
Repeat the extraction process 2-3 times with fresh portions of toluene to ensure BNA levels are reduced to a minimum (<30 ppm is an achievable target).[7]
-
-
Remove Residual Solvent: Before proceeding to precipitation, gently heat the aqueous solution (60-70°C) under a light vacuum to strip any remaining dissolved toluene.
Question 3: My yield after recrystallization is very low. How can I improve the recovery of pure Tobias acid?
Answer:
Low yield is typically a result of improper pH control during precipitation or precipitating the acid at too high a temperature. The purification process relies on the significant difference in solubility between Tobias acid and its salt form.
Key Parameters for Maximizing Yield:
-
pH of Precipitation: Tobias acid is an amphoteric molecule, but its solubility in water is lowest at its isoelectric point. The precipitation should be carried out by acidifying the purified sodium salt solution. For maximal precipitation, the final pH should be carefully adjusted to a range of 1.5 - 2.5.[7][8] Acidifying too strongly (pH < 1) can sometimes increase solubility due to protonation of the amine group, while not acidifying enough (pH > 3) will leave a significant amount of the product in its soluble salt form. Use a dilute mineral acid like HCl or H₂SO₄ for this adjustment.
-
Temperature Control: Tobias acid is sparingly soluble in cold water but its solubility increases significantly in hot water.[9][10][11] Therefore, after acidification, the solution must be cooled to ensure maximum precipitation. Cooling the slurry to 10-15°C before filtration is recommended.
-
Washing the Filter Cake: When washing the filtered product to remove residual mother liquor, use ice-cold water. Using room temperature or warm water will redissolve some of the product, leading to yield loss.
Purification Workflow Diagram
The following diagram outlines the logical steps for the purification of commercial Tobias acid.
Caption: Workflow for the purification of Tobias acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in commercial Tobias acid? A1: Besides the hazardous 2-naphthylamine (BNA), other common impurities include unreacted starting material (2-hydroxynaphthalene-1-sulfonic acid), isomers such as 2-naphthylamine-5-sulfonic acid, and disulfonated by-products (often called Sulfo Tobias Acid).[6][12] The presence and ratio of these depend heavily on the specific manufacturing process used.
Q2: What is the best analytical method to check the purity of Tobias acid? A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method.[13] A C18 column with an acidic aqueous mobile phase (e.g., water/acetonitrile with a small amount of phosphoric or trifluoroacetic acid) provides good resolution for Tobias acid and its common impurities.[14]
Q3: Can I use a different base to dissolve the Tobias acid? A3: Yes, other bases like potassium hydroxide or ammonium hydroxide can be used. However, sodium hydroxide or sodium carbonate are most common because the resulting sodium salt has well-documented solubility, and sodium ions are generally easy to wash away during the final filtration step.
Q4: Why is the pH for precipitation so critical? A4: The sulfonic acid group (-SO₃H) is strongly acidic (pKa < 1), while the amino group (-NH₂) is weakly basic (pKa ≈ 3-4). The molecule's net charge, and therefore its water solubility, is highly dependent on pH. The minimum solubility occurs at the isoelectric point, which for Tobias acid is in the strongly acidic range of pH 1.5-2.5.[7] Controlling the pH precisely in this range maximizes the precipitation and recovery of the purified product.
Data Tables for Reference
Table 1: Solubility Characteristics of Tobias Acid
| Compound Form | Solvent | Temperature | Solubility | Reference(s) |
| Tobias Acid (Free Acid) | Water | Cold | Sparingly Soluble | [5][9] |
| Tobias Acid (Free Acid) | Water | Hot | Soluble | [10][11][15] |
| Sodium Tobias Salt | Water | Cold / Hot | Readily Soluble | [5][16] |
Table 2: Common Impurities and Recommended Removal Methods
| Impurity | Common Name | Typical Origin | Recommended Removal Method |
| 2-Naphthylamine | BNA | Desulfonation by-product | Liquid-liquid extraction with an organic solvent (e.g., Toluene) |
| Colored Compounds | Color Bodies | Oxidation by-products | Activated carbon treatment |
| 2-Hydroxynaphthalene-1-sulfonic acid | Armstrong's Acid | Unreacted starting material | Controlled precipitation/recrystallization |
| Isomeric Aminosulfonic Acids | - | Side reactions | Fractional crystallization |
References
- Hong Jin. (n.d.). 2-Aminonaphthalene-1-sulfonic Acid (Tobias Acid) CAS 81-16-3 97%.
-
LookChem. (n.d.). Understanding CAS 81-16-3: Properties and Applications of Tobias Acid. Retrieved from
- EMCO Chemicals. (n.d.). Tobias Acid | Cas no 81-16-3.
- ChemicalBook. (2025). 2-Aminonaphthalene-1-sulfonic acid | 81-16-3.
- Wikipedia. (n.d.). Tobias acid.
- Tianjin Hitechs Co., Ltd. (n.d.). Tobias Acid.
- PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid.
- Google Patents. (n.d.). US3251877A - Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine.
- ChemBK. (n.d.). TOBIAS ACID SODIUM SALT.
- Patsnap. (n.d.). Tobias acid patented technology retrieval search results.
- Google Patents. (n.d.). CA1051023A - Method for tobias acid manufacture.
- Google Patents. (n.d.). US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid.
- JEMBY CHEM LIMITED. (n.d.). SULPHO TOBIAS ACID.
- ChemBK. (2024). SULFO TOBIAS ACID.
- Google Patents. (n.d.). DE2831994A1 - PROCESS FOR PRODUCTION OF TOBIAC ACID.
- ChemBK. (2024). Tobias acid.
- Google Patents. (n.d.). GB2001645A - Preparing Tobias Acid.
- MIT-IVY Industry Co., Ltd. (n.d.). Tobias acid 97% purity CAS 81-16-3.
- Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Tobias Acid | Cas no 81-16-3 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 3. Tobias acid - Wikipedia [en.wikipedia.org]
- 4. CA1051023A - Method for tobias acid manufacture - Google Patents [patents.google.com]
- 5. 2-Aminonaphthalene-1-sulfonic acid | 81-16-3 [chemicalbook.com]
- 6. DE2831994A1 - PROCESS FOR PRODUCTION OF TOBIAC ACID - Google Patents [patents.google.com]
- 7. US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid - Google Patents [patents.google.com]
- 8. GB2001645A - Preparing Tobias Acid - Google Patents [patents.google.com]
- 9. 2-Aminonaphthalene-1-sulfonic Acid (Tobias Acid) CAS 81-16-3 97% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 10. Tobias Acid [hitechs.com.cn]
- 11. News - Tobias acid 97% purity CAS 81-16-3 HY best top 1 Provide high quality research reagent 2-Naphthylamine-1-sulfonic acid CAS 81-16-3 [mit-ivy.com]
- 12. chembk.com [chembk.com]
- 13. Tobias acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 14. agilent.com [agilent.com]
- 15. chembk.com [chembk.com]
- 16. chembk.com [chembk.com]
Technical Support Center: Temperature Control in the Diazotization of Aromatic Amines
Welcome to the Technical Support Center for diazotization reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with the diazotization of aromatic amines. Here, we will delve into the critical role of temperature control in these reactions, providing in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more successful experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding temperature control in diazotization reactions.
Q1: Why is it so critical to maintain a low temperature (typically 0-5 °C) during the diazotization of aromatic amines?
A1: Maintaining a low temperature, usually between 0-5 °C (273–278 K), is paramount because the product of the reaction, the aromatic diazonium salt, is thermally unstable.[1][2] At temperatures above 5 °C, these salts readily decompose, leading to a cascade of undesirable outcomes.[2][3] The primary reason for this instability is the excellent leaving group ability of dinitrogen (N₂), which is a very stable molecule.[4] This decomposition is often exothermic and can even be explosive if the diazonium salt is isolated in a dry state.[3][5]
The low temperature serves two primary purposes:
-
To ensure the stability of the diazonium salt: By keeping the reaction mixture cold, you minimize the rate of decomposition of the desired diazonium salt, thus maximizing its concentration for the subsequent reaction (e.g., azo coupling or Sandmeyer reaction).[1][5]
-
To control the formation and stability of nitrous acid: Nitrous acid (HNO₂), the diazotizing agent, is typically generated in situ from sodium nitrite and a strong acid.[6][7] Nitrous acid itself is unstable and will decompose at higher temperatures.[5] A low temperature ensures a steady and controlled supply of the reactive nitrosonium ion (NO⁺), which is the key electrophile in the reaction.[8][9]
Q2: What are the primary side reactions that occur if the temperature is not adequately controlled?
A2: Elevated temperatures can lead to several side reactions that will significantly impact the yield and purity of your desired product. The most common of these are:
-
Decomposition to phenols: The diazonium group can be displaced by water in the aqueous reaction medium to form phenols.[5] This is a major pathway for product loss when the temperature rises above the recommended range.[1]
-
Azo coupling with unreacted amine: The newly formed diazonium salt is an electrophile and can react with the starting aromatic amine (which is a nucleophile) to form an azo compound.[10] This is particularly problematic if the acidity of the medium is not high enough to fully protonate the starting amine.[1][10]
-
Formation of tarry or polymeric byproducts: Uncontrolled decomposition of the diazonium salt can lead to a mixture of products, often appearing as a dark brown or black tar, which can be very difficult to purify.[1]
Q3: Are there any exceptions to the 0-5 °C rule for diazotization?
A3: While 0-5 °C is a widely accepted and generally safe range for most diazotization reactions, the thermal stability of a diazonium salt is influenced by several factors, including the electronic nature of the substituents on the aromatic ring and the counter-ion.[11]
-
Electron-withdrawing groups on the aromatic ring can increase the stability of the diazonium salt.[12]
-
The choice of counter-ion has a significant impact. For example, diazonium salts with tetrafluoroborate (BF₄⁻) or tosylate anions are considerably more stable than those with chloride (Cl⁻) anions, and some can even be isolated and handled at room temperature.[3][12][13]
However, even with more stable diazonium salts, it is always best practice to start with the 0-5 °C temperature range and only deviate if you have specific data to support the safety and efficacy of operating at a higher temperature.[3]
Q4: How does the exothermic nature of the diazotization reaction influence temperature control?
A4: The reaction between an aromatic amine and nitrous acid is exothermic, meaning it releases heat. This is a critical consideration, especially during scale-up.[14] If the rate of heat generation exceeds the rate of heat removal, the temperature of the reaction mixture will rise, potentially leading to a runaway reaction where the decomposition of the diazonium salt accelerates rapidly.[3]
This is why slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine is crucial.[1] This allows for the heat generated to be effectively dissipated by the cooling bath, maintaining the reaction temperature within the desired range.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during the diazotization of aromatic amines, with a focus on temperature-related issues.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low yield of the desired product | 1. Decomposition of the diazonium salt due to high temperature. [1] 2. Incomplete diazotization. 3. Side reactions consuming the diazonium salt. | 1. Improve Temperature Control: Use an ice-salt bath for more efficient cooling. Ensure the thermometer is correctly placed to measure the internal temperature of the reaction mixture. Add the sodium nitrite solution very slowly and dropwise to prevent localized heating.[1] 2. Verify Reagent Stoichiometry: Ensure a slight excess of the acid is used to maintain a low pH and that the amount of sodium nitrite is appropriate.[15] 3. Check for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid. A blue-black color indicates its presence. If absent, the diazotization may be incomplete.[16] |
| The reaction mixture turns dark brown or black | 1. Significant decomposition of the diazonium salt. [1] 2. Formation of tarry byproducts due to overheating. | 1. Immediate Cooling: If you observe a sudden darkening of the solution, ensure your cooling bath is effective and consider adding more ice/salt. 2. Slower Reagent Addition: The rate of addition of sodium nitrite may be too fast. Reduce the addition rate to better control the exotherm. 3. Increase Acidity: Insufficient acidity can lead to side reactions. Ensure enough acid is present to keep the starting amine protonated.[1] |
| Formation of a precipitate during the reaction | 1. Precipitation of the starting amine salt. 2. The diazonium salt is sparingly soluble. | 1. Ensure Complete Dissolution: Before cooling, make sure the aromatic amine is fully dissolved in the acidic solution. Gentle warming may be necessary, but the solution must be cooled back to 0-5 °C before adding sodium nitrite.[1] 2. Maintain in Solution: If the diazonium salt itself is precipitating, this can be a safety hazard as solid diazonium salts can be explosive.[12] It is often preferable to keep the diazonium salt in solution for immediate use. If isolation is necessary, it should be done with extreme caution and on a small scale.[17][18] |
| Inconsistent results between batches | 1. Variations in temperature control. 2. Differences in reagent addition rates. 3. Purity of reagents. | 1. Standardize Cooling Protocol: Use a consistent method for cooling and monitoring the temperature for every reaction. 2. Controlled Addition: Use a dropping funnel or a syringe pump for the addition of sodium nitrite to ensure a consistent and reproducible addition rate. 3. Use High-Purity Reagents: Ensure the starting amine and sodium nitrite are of high purity and have been stored correctly.[1] |
III. Experimental Protocols & Methodologies
General Protocol for the Diazotization of an Aromatic Amine
This protocol provides a general guideline. The specific quantities and conditions may need to be optimized for your particular substrate.
Materials:
-
Aromatic amine
-
Concentrated hydrochloric acid (or sulfuric acid)
-
Sodium nitrite
-
Distilled water
-
Ice
-
Salt (e.g., NaCl, CaCl₂)
-
Starch-iodide paper
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Large beaker or container for ice-salt bath
Procedure:
-
Preparation of the Amine Solution: In the three-necked flask, dissolve the aromatic amine in a mixture of distilled water and concentrated hydrochloric acid. Stir until a clear solution is obtained.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Ensure the thermometer bulb is submerged in the reaction mixture.[1]
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve the required amount of sodium nitrite in cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled amine solution using the dropping funnel. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.[1]
-
Monitoring the Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes. Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the reaction is complete.
-
Use of the Diazonium Salt Solution: The resulting diazonium salt solution is typically used immediately in the next synthetic step without isolation.
IV. Visualizing the Process: Diagrams and Workflows
The Critical Role of Temperature in Diazotization
The following diagram illustrates the reaction pathway for the diazotization of an aromatic amine and highlights the points where temperature control is crucial to prevent the formation of unwanted byproducts.
Caption: Reaction pathway and the impact of temperature.
V. References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443. [Link]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]
-
ACS Publications. (1953). The Mechanism of Diazonium Salt Reactions. III. The Kinetics of the Thermal Decomposition of α- and β-Naphthalenediazonium Fluoborates in Aqueous Solution. [Link]
-
Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability? [Link]
-
ACS Publications. (2021). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. [Link]
-
First Source Worldwide. (2017). How Do You Make an Azo Dye? [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Wikipedia. (n.d.). Diazonium compound. [Link]
-
National Center for Biotechnology Information. (2024). The continuous flow synthesis of azos. [Link]
-
DiVerdi, J. A. (n.d.). Exp. 23 Kinetics of the Decomposition of Benzenediazonium lon. [Link]
-
AIP Publishing. (1962). Nitrogen Isotope Effects in the Decomposition of Diazonium Salts. [Link]
-
The Pharma Notes. (2020). DIAZONIUM SALTS. [Link]
-
Pharm D Guru. (n.d.). 34. DIAZOTISATION AND COUPLING. [Link]
-
White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
-
ElectronicsAndBooks. (n.d.). The Mechanisms of Diazonium Salt Reactions. IV. A Kinetic Study of the Reactions of Benzenediazonium Fluoborate with Methanol in. [Link]
-
Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. [Link]
-
Careers360. (n.d.). Diazotization Reaction Mechanism - Detailed Information with FAQs. [Link]
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? [Link]
-
RSC Education. (n.d.). The microscale synthesis of azo dyes. [Link]
-
Google Patents. (n.d.). US5606034A - Process for the preparation of azo dyes.
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
National Center for Biotechnology Information. (2016). Exploring Flow Procedures for Diazonium Formation. [Link]
-
ACS Publications. (2022). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. [Link]
-
Cardiff University. (n.d.). Diazo Compounds in Continuous Flow Technology. [Link]
-
Sathee Jee. (n.d.). Chemistry Diazotization Reaction. [Link]
-
ResearchGate. (n.d.). Data showing conversions attained at different reaction conditions. [Link]
-
ResearchGate. (2020). Can any one please suggest me why my product is unstable? and how to correct it.? [Link]
-
Sathee NEET. (n.d.). Chemistry Diazotization Reaction. [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]
-
ACS Publications. (2023). Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System. [Link]
-
YouTube. (2021). Diazotisation Reaction with Mechanism | Organic Name Reactions|. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Diazonium compound - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fsw.cc [fsw.cc]
- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 18. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Minimizing Byproduct Formation in Azo Dye Synthesis
Introduction
Welcome to the Technical Support Center for Azo Dye Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their azo dye synthesis protocols, with a specific focus on minimizing the formation of unwanted byproducts. Azo dyes are synthesized through a two-step process: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component.[1][2][3][4] While seemingly straightforward, this process is sensitive to various reaction parameters that can lead to the formation of impurities, impacting yield, purity, and the tinctorial properties of the final product.[5][6] This guide provides in-depth, experience-based solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My final azo dye product has a weak or incorrect color. What are the likely causes?
An unexpected color or low color intensity can be attributed to several factors, primarily related to the stability of the diazonium salt and the conditions of the coupling reaction.[7][8]
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at temperatures above 5°C.[9] This decomposition often leads to the formation of phenols, which can act as unintended coupling partners, resulting in a mixture of dyes with different shades.[7]
-
Incorrect pH of the Coupling Reaction: The pH of the coupling medium is critical for achieving the desired product.[1][10] For coupling with phenols, a mildly alkaline condition is required to form the more reactive phenoxide ion.[10][11] Conversely, coupling with aromatic amines necessitates a mildly acidic environment to prevent side reactions.[7][10] An incorrect pH can either slow down the desired reaction, allowing for decomposition, or promote the formation of isomeric byproducts.
-
Oxidation of the Coupling Component: Phenols and anilines are susceptible to oxidation, particularly under alkaline conditions, which can generate colored impurities and reduce the concentration of the intended coupling partner.[12]
Q2: I am observing multiple spots on the Thin Layer Chromatography (TLC) of my crude product. What do they represent?
Multiple spots on a TLC plate are indicative of a mixture of compounds.[8] These can include:
-
Unreacted Starting Materials: Incomplete conversion of the primary aromatic amine or the coupling component.
-
The Desired Azo Dye: The target product.
-
Byproducts: This is a broad category that can include:
-
Triazenes: Formed from the N-coupling of the diazonium salt with primary or secondary amines.[7][13]
-
Phenols: Resulting from the decomposition of the diazonium salt.[7]
-
Ortho/Para Isomers: If both the ortho and para positions on the coupling component are available for substitution, a mixture of isomers can be formed.[7][12]
-
Polymeric/Tar-like Substances: These can arise from uncontrolled side reactions, often due to high temperatures.[7]
-
Q3: My final product is difficult to purify and appears to contain insoluble, tar-like materials. What is the cause and how can I prevent this?
The formation of polymeric or tar-like substances is typically a result of uncontrolled side reactions and decomposition, often exacerbated by elevated temperatures.[7]
Causality: High localized concentrations of reactants or heat can lead to a cascade of undesirable reactions. Diazonium salts, being highly reactive electrophiles, can react with themselves or other species in unintended ways if not consumed quickly by the coupling component.
Prevention:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout both the diazotization and coupling steps using an ice-salt bath.[7][9]
-
Efficient Stirring: Vigorous stirring is crucial to ensure homogeneity and prevent localized overheating and high concentrations of reactants.[2][7]
-
Slow Addition of Reagents: The diazonium salt solution should be added slowly and dropwise to the coupling component solution.[2][7][9] This controlled addition prevents a buildup of excess diazonium salt, which is prone to decomposition and side reactions.[2]
Q4: How can modern techniques like continuous flow reactors help in minimizing byproducts?
Continuous flow reactors, or microreactors, offer significant advantages over traditional batch synthesis for azo dyes by providing superior control over reaction parameters.[1][5]
Key Benefits:
-
Enhanced Heat and Mass Transfer: The small channel dimensions of microreactors allow for highly efficient heat dissipation and rapid mixing.[5][6] This minimizes temperature gradients and localized concentration hotspots, thereby reducing the formation of thermal decomposition products and other byproducts.[5]
-
Improved Purity and Yield: The precise control over stoichiometry, reaction time, and temperature leads to a more selective reaction, resulting in a purer product and higher yields.[5]
-
Increased Safety: The small reaction volumes inherent to flow chemistry mitigate the risks associated with handling unstable and potentially explosive diazonium salt intermediates.[6]
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section provides a systematic approach to identifying and resolving common issues related to byproduct formation.
| Observed Byproduct | Likely Cause(s) | Troubleshooting & Optimization Strategies |
| Phenols | Decomposition of the diazonium salt. | Maintain a strict temperature of 0-5°C during both diazotization and coupling.[7][9] Use the diazonium salt immediately after its preparation.[7] Ensure a sufficient excess of mineral acid during diazotization to stabilize the salt.[9] |
| Triazenes | N-coupling of the diazonium salt with primary or secondary amines.[7][13] | Control the pH to favor C-coupling. For anilines, a mildly acidic environment (pH < 6) is optimal.[10][11] If N-coupling remains a significant issue, consider protecting the amine group of the coupling component. |
| Ortho-coupled Isomers | Coupling at the ortho position when the para position is blocked or sterically hindered.[7][12] | To favor para-substitution, select a coupling component where the para position is available and electronically activated.[14] The choice of solvent can also influence regioselectivity. |
| Polymeric/Tar-like Substances | Uncontrolled side reactions and decomposition at elevated temperatures.[7] | Strictly adhere to low-temperature conditions (0-5°C).[7] Ensure vigorous and efficient stirring throughout the reaction.[7] Add the diazonium salt solution slowly to the coupling component.[2][7] |
| Unreacted Starting Materials | Incomplete diazotization or coupling reaction. | Verify the purity of the starting amine and coupling agent, as impurities can inhibit the reaction.[9] Use a slight excess of sodium nitrite to ensure complete diazotization.[1] Allow for sufficient reaction time, which can be monitored by TLC.[10] |
Experimental Protocols
Protocol 1: Standard Batch Synthesis of an Azo Dye (e.g., Para Red)
This protocol outlines the synthesis of Para Red from p-nitroaniline and 2-naphthol, emphasizing the critical control points for minimizing byproducts.
Step 1: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, dissolve 1.38 g of p-nitroaniline in 25 mL of 3M hydrochloric acid, heating gently if necessary to achieve dissolution.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous magnetic stirring. The amine salt may precipitate, which is acceptable for the subsequent reaction.[15]
-
In a separate beaker, prepare a solution of 0.75 g of sodium nitrite in 5 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution over 10-15 minutes, ensuring the temperature remains below 5°C.[9]
-
After the addition is complete, continue stirring for an additional 15 minutes in the ice bath. The presence of excess nitrous acid can be confirmed with starch-iodide paper (should turn blue). This diazonium salt solution should be used immediately.[7]
Step 2: Coupling Reaction
-
In a separate 400 mL beaker, dissolve 1.44 g of 2-naphthol in 50 mL of 1M sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice-salt bath.
-
With vigorous stirring, slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution.[7][16] A brightly colored precipitate should form immediately.
-
Maintain the temperature below 5°C throughout the addition.[7]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to remove soluble impurities.
Protocol 2: Byproduct Analysis using Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate). Also, prepare solutions of the starting materials (amine and coupling component) for comparison.
-
TLC Plate: Spot the crude mixture and the starting materials on a silica gel TLC plate.
-
Elution: Develop the plate in an appropriate solvent system. The polarity of the solvent system can be adjusted to achieve good separation of the spots.
-
Visualization: Visualize the spots under UV light and/or by staining (e.g., with iodine vapor).
-
Analysis: Compare the Rf values of the spots in the crude mixture to those of the starting materials to identify unreacted components. Any additional spots represent the product and byproducts.
Visualizations and Workflows
Logical Troubleshooting Flow for Azo Dye Synthesis
This diagram outlines a systematic approach to troubleshooting common issues in azo dye synthesis.
Caption: Troubleshooting workflow for azo dye synthesis.
Core Reaction Mechanism and Key Control Points
This diagram illustrates the two-stage synthesis of azo dyes and highlights the critical parameters at each step to minimize byproduct formation.
Caption: Key control points in azo dye synthesis.
References
-
The continuous flow synthesis of azos. (2024). PMC - NIH. [Link]
-
A facile optimization of diazotization and phase transfer catalyzed azo-coupling reactions in microreactors. (2016). SciSpace. [Link]
-
Optimization of the kind and amount of acid for diazotization reaction. (n.d.). ResearchGate. [Link]
-
CHAPTER 3: Azo Dyes and Pigments. (2014). Books - The Royal Society of Chemistry. [Link]
-
Optimization of the diazotization and hydrolysis reaction conditions. (n.d.). ResearchGate. [Link]
-
Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024). PMC - NIH. [Link]
-
(PDF) The continuous flow synthesis of azos. (2024). ResearchGate. [Link]
-
Methods for the analysis of azo dyes employed in food industry - A review. (n.d.). ResearchGate. [Link]
-
Azo Dye Testing. (n.d.). Applied Technical Services. [Link]
-
Azo coupling. (n.d.). Wikipedia. [Link]
-
Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. (n.d.). PubMed. [Link]
-
Azo Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
The Synthesis of Azo Dyes. (n.d.). Unknown Source. [Link]
-
How Do You Make an Azo Dye?. (2017). First Source Worldwide. [Link]
-
Towards Flow Heterogeneous Photocatalysis as a Practical Approach to Point-of-Use Water Remediation Strategies. (n.d.). MDPI. [Link]
-
HPLC methods for the determination of inedible azo dyes in food samples. (n.d.). ResearchGate. [Link]
-
High Sensitivity UHPLC-DAD Analysis of Azo Dyes using the Agilent 1290 Infinity LC System and the 60 mm Max. (2011). Agilent. [Link]
-
Suggestions required for efficient isolation and purification of azo pigments?. (2021). ResearchGate. [Link]
-
Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. (n.d.). Agilent. [Link]
-
23.6: Coupling Reactions of Aryl Diazonium Salts. (2019). Chemistry LibreTexts. [Link]
-
Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). Unknown Source. [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Unknown Source. [Link]
-
Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. (2024). Journal of Chemical Education - ACS Publications. [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. (2020). PMC - NIH. [Link]
-
Azo dye. (n.d.). Britannica. [Link]
-
Azo dye. (n.d.). Wikipedia. [Link]
-
Detoxification of azo dyes by bacterial oxidoreductase enzymes. (2015). PubMed. [Link]
-
Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. (2022). PMC - NIH. [Link]
-
experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. (n.d.). CDN. [Link]
-
Wastes From Manufacture of Azo Dyes and Pigments (Excluding Benzidine and its Congeners). (n.d.). epa nepis. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. books.rsc.org [books.rsc.org]
- 3. jchemrev.com [jchemrev.com]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azo coupling - Wikipedia [en.wikipedia.org]
- 15. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 16. cuhk.edu.hk [cuhk.edu.hk]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Synthesis and Performance of Naphthalenesulfonic Acid Isomers in Azo Dyes
Introduction: The Strategic Importance of Isomer Selection in Dye Chemistry
In the synthesis of high-performance azo dyes, the selection of intermediates is a critical determinant of the final product's characteristics. Among the most vital of these building blocks are the naphthalenesulfonic acids. These compounds serve a dual purpose: the naphthalene ring system is a versatile chromophore, while the sulfonic acid group imparts water solubility, a crucial property for application in textile dyeing.[1] However, not all naphthalenesulfonic acids are created equal. The position of the sulfonic acid group on the naphthalene ring—yielding different isomers—profoundly influences the synthetic process and the ultimate performance of the dye.
This guide provides a comparative study of naphthalenesulfonic acid isomers, focusing on the two primary monosulfonated variants: naphthalene-1-sulfonic acid (α-isomer) and naphthalene-2-sulfonic acid (β-isomer). As researchers and professionals in dye development, understanding the causality behind the performance differences imparted by these isomers is paramount for rational dye design and process optimization. We will explore the foundational chemistry of these isomers, provide a detailed, self-validating experimental protocol for a comparative synthesis, and analyze the resulting dye properties to offer field-proven insights.
Part 1: Foundational Chemistry of Naphthalenesulfonic Acid Isomers
The isomeric distribution of naphthalenesulfonic acid is a classic example of kinetic versus thermodynamic control in an electrophilic aromatic substitution reaction. The choice of reaction temperature during the sulfonation of naphthalene directly dictates which isomer is predominantly formed.[2]
-
Naphthalene-1-sulfonic acid (α-isomer): This isomer is the kinetically favored product. Its formation is more rapid and occurs at lower temperatures, typically below 80°C. The carbocation intermediate leading to the α-isomer is more stable, facilitating a faster reaction rate.[2]
-
Naphthalene-2-sulfonic acid (β-isomer): This isomer is the thermodynamically favored product. Its formation is preferred at higher temperatures (above 160°C). While formed more slowly, the β-isomer is more stable due to reduced steric hindrance between the bulky sulfonic acid group and the adjacent hydrogen atoms of the other ring. At elevated temperatures, the sulfonation reaction becomes reversible, allowing the kinetically favored α-isomer to revert to naphthalene and then reform as the more stable β-isomer.[2]
This fundamental difference in steric hindrance and stability between the α- and β-isomers is the primary driver of the performance variations observed in the dyes derived from them.
Caption: Kinetic vs. Thermodynamic control in naphthalene sulfonation.
Part 2: A Comparative Experimental Workflow
To objectively evaluate the impact of sulfonic acid isomerism on dye performance, we will synthesize two analogous monoazo acid dyes. The only significant structural difference between them will be the position of the sulfonic acid group on the coupling component.
-
Dye 1 (α-Isomer Based): Synthesized using 4-aminobenzenesulfonic acid (sulfanilic acid) and 1-naphthol-4-sulfonic acid .
-
Dye 2 (β-Isomer Based): Synthesized using 4-aminobenzenesulfonic acid (sulfanilic acid) and 2-naphthol-6-sulfonic acid (Schaeffer's acid) .
The general two-stage reaction involves the diazotization of sulfanilic acid, followed by an azo coupling reaction with the respective naphtholsulfonic acid isomer.[3][4]
Caption: Comparative experimental workflow for synthesizing α- and β-isomer based dyes.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. All procedures should be carried out in a well-ventilated fume hood. Azo dyes are intensely colored and will stain skin and clothing.
Stage 1: Diazotization of Sulfanilic Acid (Diazo Component) This procedure is identical for the synthesis of both dyes.
-
Prepare Amine Solution: In a 250 mL beaker, dissolve 4.33 g (0.025 mol) of sulfanilic acid and 1.33 g (0.0125 mol) of anhydrous sodium carbonate in 50 mL of water, warming gently if necessary to obtain a clear solution. Cool the solution to room temperature.
-
Prepare Nitrite Solution: In a separate small beaker, dissolve 1.80 g (0.026 mol) of sodium nitrite in 10 mL of water.
-
Combine Solutions: Add the sodium nitrite solution to the sulfanilic acid solution and stir.
-
Form Diazonium Salt: In a 400 mL beaker, place 25 g of crushed ice and 5 mL of concentrated hydrochloric acid. Slowly, and with constant stirring, pour the combined sulfanilic acid/sodium nitrite solution into the ice/acid mixture. The temperature must be maintained between 0-5°C. A fine white precipitate of the diazonium salt should form. This suspension is used immediately in the next stage.[5]
Stage 2: Azo Coupling Reaction
-
For Dye 1 (α-Isomer Based):
-
Prepare Coupling Solution: In a 600 mL beaker, dissolve 5.6 g (0.025 mol) of 1-naphthol-4-sulfonic acid in 40 mL of a 1.5 M sodium hydroxide solution. Cool the solution to 0-5°C in an ice bath.
-
Couple: With vigorous stirring, slowly add the cold diazonium salt suspension from Stage 1 to the cold naphtholsulfonic acid solution.
-
Observe and Complete Reaction: A deep red color should develop instantly. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
-
-
For Dye 2 (β-Isomer Based):
-
Prepare Coupling Solution: In a 600 mL beaker, dissolve 5.6 g (0.025 mol) of 2-naphthol-6-sulfonic acid (Schaeffer's acid) in 40 mL of a 1.5 M sodium hydroxide solution. Cool the solution to 0-5°C in an ice bath.
-
Couple: With vigorous stirring, slowly add the cold diazonium salt suspension from Stage 1 to the cold naphtholsulfonic acid solution.
-
Observe and Complete Reaction: A distinct orange-red color will develop. Continue stirring the mixture in the ice bath for 30 minutes.
-
Stage 3: Product Isolation and Purification (for both dyes)
-
Precipitation: Add approximately 10 g of sodium chloride (NaCl) to the reaction mixture and stir until it dissolves. This process, known as "salting out," decreases the solubility of the dye in the aqueous medium, promoting precipitation.
-
Filtration: Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 20 mL portions of a saturated NaCl solution to remove excess reactants and inorganic salts.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air dry. Record the final yield.
Part 3: Comparative Analysis of Dye Performance
After synthesis, the dyes must be characterized and their performance evaluated. The structural differences originating from the isomer choice are expected to manifest in their spectral properties and their interaction with textile fibers.
Spectroscopic and Performance Data
The following table summarizes the expected experimental results based on data from analogous dyes reported in the literature. This provides a clear, quantitative comparison of the two synthesized products.
| Property | Dye 1 (from α-Isomer) | Dye 2 (from β-Isomer) | Rationale for Difference |
| Visual Color | Deep Red | Orange-Red | The steric hindrance in the α-position can slightly twist the molecule, altering the electronic conjugation and shifting the absorption maximum. |
| λmax (in water) | ~515 nm | ~485 nm | The altered planarity of the α-isomer dye leads to a bathochromic (red) shift compared to the more planar β-isomer dye.[6] |
| Molar Absorptivity (ε) | Lower | Higher | The more planar structure of the β-isomer dye generally allows for a more efficient π-π* transition, resulting in a higher molar absorptivity and greater color strength. |
| Dyeing on Wool | Good levelness | Excellent levelness, slightly higher exhaustion | The less sterically hindered β-isomer dye may diffuse more readily into the fiber structure, leading to better exhaustion and levelness. |
| Wash Fastness | 4 | 4-5 | Both dyes exhibit good wash fastness due to the strong ionic interactions between the sulfonic acid groups and the amine groups in the wool fiber. The β-isomer may show slightly superior performance. |
| Light Fastness | 3-4 | 4 | The steric strain in the α-isomer dye can create a point of instability in the molecule, making it slightly more susceptible to photochemical degradation.[7] |
(Note: Fastness ratings are on a scale of 1-5 for washing and 1-8 for light, with higher numbers indicating better performance.)[1]
Discussion: The Causality Behind Performance Differences
The data clearly indicates that the seemingly minor change in the sulfonic acid group's position from the α- to the β-position results in tangible differences in dye performance. The causality can be traced back to molecular structure and stereochemistry.
-
Steric Hindrance and Molecular Planarity: The primary driver of the observed differences is steric hindrance. The sulfonic acid group (-SO₃H) is bulky. In the α-position (C1 or C4), it is peri-positioned relative to the hydrogen on C8. This interaction can force the naphthalene ring system and the azo bridge (-N=N-) to deviate from planarity. This twisting reduces the effective conjugation of the chromophore, which alters the energy of the electronic transitions and thus the perceived color. The β-isomer, with the sulfonic acid group in a less crowded position, allows for a more planar and rigid molecular structure, leading to a more intense and predictable color.
-
Dye-Fiber Interaction: While both dyes bind to protein fibers like wool through ionic bonds, the overall shape of the dye molecule influences its diffusion and alignment within the fiber matrix. The more linear and planar profile of the β-isomer dye likely allows for more efficient packing and stronger van der Waals interactions with the polymer chains, contributing to slightly better fastness properties.
-
Photochemical Stability: The strained conformation of the α-isomer dye may render the azo linkage more susceptible to attack by UV radiation and atmospheric agents, leading to a lower lightfastness rating. The more stable, lower-energy conformation of the β-isomer dye contributes to its enhanced resistance to fading.
Conclusion and Field Application Insights
This comparative guide demonstrates that the selection between naphthalenesulfonic acid isomers is a strategic decision with significant consequences for dye synthesis and application.
-
For applications demanding the highest color strength, brightness, and lightfastness, intermediates based on naphthalene-2-sulfonic acid (the β-isomer) are unequivocally the superior choice. The thermodynamic stability and reduced steric hindrance of the β-isomer translate directly into a more robust and higher-performance dye.
-
While derivatives of naphthalene-1-sulfonic acid (the α-isomer) are effective and can produce valuable dyes, their use may be dictated by the need for specific reddish hues that are not achievable with the β-isomer, or by economic considerations if the kinetically controlled synthesis offers a cost advantage.
As Senior Application Scientists, our role is to bridge fundamental chemistry with practical outcomes. The principle of kinetic versus thermodynamic control, as exemplified by naphthalenesulfonic acid isomers, is not merely an academic exercise. It is a powerful tool that, when understood and applied correctly, allows for the precise tailoring of dye molecules to meet the increasingly stringent performance demands of the textile, pharmaceutical, and materials science industries. This in-depth understanding of isomer chemistry is essential for innovation and for developing the next generation of high-performance colorants.
References
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid. [Link]
-
ChemRxiv. (2023). Conformational and Tautomeric Effects on Sulfonated Azo Dyes: A Prelude to Photodegradation. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. [Link]
-
Unknown Source. (n.d.). The Synthesis of Azo Dyes. [Link]
-
ResearchGate. (2015). Synthesis and spectroscopic study of naphtholic and phenolic azo dyes. [Link]
-
Royal Society of Chemistry. (2014). Azo Dyes and Pigments. [Link]
-
ResearchGate. (n.d.). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. [Link]
-
ResearchGate. (2020). Fluorescent acid azo dyes from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol and comparison with 2-naphthol analogs. [Link]
-
MDPI. (2021). Monosulfonated Azo Dyes: A Crystallographic Study of the Molecular Structures of the Free Acid, Anionic and Dianionic Forms. [Link]
-
National Center for Biotechnology Information. (1994). Transformation of Azo Dye Isomers by Streptomyces chromofuscus A11. [Link]
-
ResearchGate. (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. [Link]
-
ResearchGate. (2022). Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]
-
International Journal of Advanced Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. [Link]
-
ResearchGate. (n.d.). Azo Dyes. [Link]
-
PubMed. (2001). Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry. [Link]
-
IFATCC. (n.d.). Quantitative relationship for design of disperse dyes of high technical properties. [Link]
-
Science.gov. (n.d.). sulfonic acid dyes: Topics by Science.gov. [Link]
-
National Center for Biotechnology Information. (2020). Classifications, properties, recent synthesis and applications of azo dyes. [Link]
-
PubMed. (2012). Degradation pathway of the naphthalene azo dye intermediate 1-diazo-2-naphthol-4-sulfonic acid using Fenton's reagent. [Link]
-
National Center for Biotechnology Information. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. [Link]
-
ResearchGate. (2013). The comparison of spectra and dyeing properties of new azonaphthalimide with analogues azobenzene dyes on natural and synthetic polymers. [Link]
-
Scientific Research Publishing. (2014). Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. [Link]
Sources
A Senior Application Scientist's Guide to the Performance of Tobias Acid-Derived Dyes
Welcome to an in-depth exploration of dyes synthesized from 2-amino-1-naphthalenesulfonic acid, commonly known in the industry as Tobias acid. This guide is crafted for researchers, scientists, and professionals in drug development who require a nuanced understanding of dye performance. We will move beyond simple product descriptions to dissect the causal relationships between chemical structure and performance metrics, supported by established experimental protocols.
Introduction: The Significance of Tobias Acid in Dye Chemistry
Tobias acid (CAS 81-16-3) is a pivotal intermediate in the synthesis of a wide range of colorants.[1][2] Its molecular architecture, featuring a naphthalene core with both an amine (-NH₂) and a sulfonic acid (-SO₃H) group, makes it an exceptionally versatile precursor.[2][3][4] The amine group can be readily diazotized to form a reactive diazonium salt, which is the cornerstone of azo dye synthesis. This salt is then coupled with various aromatic compounds (coupling components) to create the azo linkage (-N=N-), the primary chromophore responsible for color.[3][4]
The sulfonic acid group imparts water solubility, a crucial property for application in aqueous dyeing processes for textiles, leather, and paper.[2] The purity of the initial Tobias acid is paramount, as impurities can lead to undesirable color shifts, diminished color strength, and poor fastness properties in the final dye product.[4] Dyes derived from Tobias acid are generally known for their excellent fastness properties, making them suitable for applications where color durability is critical.[3]
dot graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
tobias [label="Tobias Acid\n(2-Amino-1-naphthalenesulfonic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; na_hcl [label="NaNO₂ + HCl\n0-5°C", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; diazonium [label="Diazonium Salt Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; coupler [label="Coupling Component\n(e.g., β-Naphthol)", fillcolor="#F1F3F4", fontcolor="#202124"]; azo_dye [label="Azo Dye\n(e.g., Acid Orange 7)", fillcolor="#FBBC05", fontcolor="#202124"];
tobias -> na_hcl [label="Diazotization"]; na_hcl -> diazonium; {diazonium, coupler} -> azo_dye [label="Azo Coupling"]; } caption: General synthesis pathway of an azo dye from Tobias acid.
Comparative Performance Analysis
The performance of a dye is not a single attribute but a composite of its spectral properties, its resilience to external factors (fastness), and its behavior during application. By altering the coupling component attached to the diazotized Tobias acid, a spectrum of dyes with varied performance profiles can be synthesized.
Here, we compare two representative dyes derived from Tobias acid: Acid Orange 7 , a widely used monoazo dye, and Mordant Brown 33 , a mordant azo dye.
| Performance Metric | Acid Orange 7 (C.I. 15510) | Mordant Brown 33 (C.I. 13250) | Scientific Rationale |
| Chemical Class | Monoazo Acid Dye[5] | Monoazo Mordant Dye[6] | The class dictates the application method and typical substrates. Mordant dyes require a metal salt (mordant) to fix to the fiber, forming a coordination complex that enhances fastness.[7] |
| Hue | Bright Reddish Orange[5] | Yellowish Brown[6] | The color is determined by the electronic structure of the entire molecule, particularly the extended conjugation system formed by the Tobias acid derivative and the coupling component. |
| λmax (nm) | 480 - 485 nm[8][9] | ~453 nm (neutral form)[10] | The wavelength of maximum absorbance (λmax) dictates the perceived color. The specific value is highly dependent on the solvent and pH. |
| Solubility | Soluble in water.[5] | 100 g/L in water at 80°C.[6][11] | The sulfonic acid group from Tobias acid ensures good water solubility. Additional polar groups in the coupling component can further enhance this. |
| Lightfastness | 4 (on a scale of 1-8)[5] | 5 (on wool)[11][12] | Lightfastness, or resistance to fading from light, is influenced by the molecule's ability to dissipate absorbed light energy without undergoing chemical degradation.[13] The metal complex formed by mordant dyes often provides superior lightfastness. |
| Wash Fastness | 1-2 (on a scale of 1-5)[5] | 4-5 (on wool)[11][12] | Wash fastness depends on the dye's affinity for the fiber and its molecular size. The larger, insoluble metal-dye complex of Mordant Brown 33 on wool provides high resistance to removal during washing. |
| Primary Applications | Textiles, Leather, Paper, Biological Stains.[5] | Wool, Silk, Nylon, Leather, especially carpets.[6][7] | The choice of application is dictated by the dye's performance profile. The high fastness of Mordant Brown 33 makes it ideal for durable goods like carpets. |
Experimental Protocols for Performance Evaluation
To ensure trustworthiness and reproducibility, dye performance must be evaluated using standardized methodologies. The protocols below are based on International Organization for Standardization (ISO) standards, which are globally recognized benchmarks.
Protocol for Determining Color Strength (Spectrophotometry)
Rationale: Spectrophotometry provides a quantitative measure of a dye's tinctorial strength by applying the Beer-Lambert Law, which correlates absorbance with concentration.[14][15][16] This is a fundamental quality control step for both dye manufacturers and users.[14]
Methodology:
-
Preparation of Stock Solution: Accurately weigh a precise amount of the dye powder (e.g., 100 mg) and dissolve it in a specific volume (e.g., 1000 mL) of deionized water to create a stock solution.
-
Serial Dilutions: Prepare a series of solutions of known, lower concentrations by accurately diluting the stock solution.[16]
-
Instrument Calibration: Use a calibrated spectrophotometer. Set the instrument to zero absorbance using a "blank" solution (deionized water) in a cuvette.[16]
-
Absorbance Measurement:
-
Rinse the cuvette with a portion of the most dilute solution and then fill it.
-
Place the cuvette in the spectrophotometer and measure the absorbance at the wavelength of maximum absorption (λmax).
-
Repeat this measurement for all prepared solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis: Plot a calibration curve of absorbance versus concentration. The resulting linear relationship allows for the determination of the concentration of an unknown sample from its measured absorbance.[16]
Protocol for Colorfastness to Washing (ISO 105-C06)
Rationale: This test is designed to determine the resistance of a textile's color to the laundering procedures used for household articles.[17][18] It simulates the effects of temperature, alkalinity, bleaching, and abrasive action to assess both color change of the specimen and staining of adjacent fabrics.[18][19]
dot graph Wash_Fastness_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
prep [label="1. Prepare Specimen\n(10x4 cm fabric + multifiber fabric)", fillcolor="#F1F3F4", fontcolor="#202124"]; sew [label="2. Sew Together", fillcolor="#F1F3F4", fontcolor="#202124"]; launder [label="3. Launder in Steel Pot\n(Detergent, Steel Balls, Set Temp/Time)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rinse [label="4. Rinse Twice\n(Hot and Cold Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="5. Dry\n(Air dry at <60°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; assess [label="6. Assess with Grey Scales\n(Color Change & Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"];
prep -> sew; sew -> launder; launder -> rinse; rinse -> dry; dry -> assess; } caption: Experimental workflow for ISO 105-C06 wash fastness test.
Methodology:
-
Specimen Preparation: Cut a 10 cm x 4 cm specimen of the dyed textile. Place it between two specified adjacent fabrics (e.g., a standard multifiber fabric containing strips of common fibers like cotton, wool, nylon, etc.) and sew them together.[19]
-
Laundering:
-
Place the composite specimen into a stainless steel container of a launder-ometer.
-
Add the specified amount of standard detergent solution (e.g., 4 g/L ECE reference detergent), the required number of stainless steel balls (to provide abrasive action), and enough deionized water to achieve the specified liquor ratio.[17][18][19]
-
Operate the machine for the specified time (e.g., 30-45 minutes) at the designated temperature (e.g., 40°C, 60°C).[19]
-
-
Rinsing and Drying: Remove the specimen, rinse it thoroughly in water, and dry it in air at a temperature not exceeding 60°C.[20]
-
Assessment: Allow the specimen to condition. Assess the change in color of the dyed fabric and the degree of staining on the adjacent fabrics using the standard Grey Scales under controlled lighting conditions.[19] The scales range from 1 (poor fastness) to 5 (excellent fastness).
Protocol for Colorfastness to Artificial Light (ISO 105-B02)
Rationale: This method determines the effect of an artificial light source, representative of natural daylight, on the color of textiles.[21] Fading is a result of photodegradation, where light energy, particularly UV radiation, breaks the chemical bonds within the dye's chromophore.[13]
Methodology:
-
Apparatus: Use a xenon arc lamp apparatus, which simulates the spectral distribution of daylight.[22][23]
-
Specimen Preparation: Mount the textile specimen on a card.
-
Reference Materials: Simultaneously expose a set of blue wool references (rated 1-8, with 8 being the most resistant) alongside the test specimen.[22][24]
-
Exposure: Place the specimens and references in the xenon arc tester. Expose them to the light under controlled conditions of temperature and humidity.[21] Part of each specimen and reference should be covered to serve as an unexposed original for comparison.
-
Assessment: Periodically inspect the specimens. The lightfastness rating is determined by identifying which blue wool reference shows a similar degree of fading (color contrast between exposed and unexposed parts) as the test specimen.[22][24] The assessment is done visually using the Grey Scale for Assessing Change in Colour.
Conclusion
Dyes derived from Tobias acid represent a versatile and robust class of colorants. As demonstrated by the comparison between Acid Orange 7 and Mordant Brown 33, strategic selection of the coupling component allows for the fine-tuning of performance characteristics to meet specific application demands. While Acid Orange 7 offers bright coloration suitable for a variety of substrates, its fastness properties are moderate. In contrast, Mordant Brown 33, through the formation of a metal complex, achieves significantly higher light and wash fastness, making it a superior choice for durable goods. A rigorous evaluation of these performance metrics, guided by standardized protocols such as those from ISO, is essential for ensuring product quality, consistency, and fitness-for-purpose in any research or industrial application.
References
-
Mordant Brown 33 (13250) - ChemBK. (n.d.). Retrieved from [Link]
-
Mordant Brown 33 - World dye variety. (2012, September 13). Retrieved from [Link]
-
Tobias Acid (CAS 81-16-3): A Deep Dive into its Role in Azo Dye Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Park, J., & Shore, J. (n.d.). Estimation of Dyes in Solution by Transmission Measurements. SDC ColourClick. Retrieved from [Link]
-
Mordant Brown 33 (C.I.) - ChemBK. (n.d.). Retrieved from [Link]
-
Principle and method of spectrophotometric determination of relative strength of acid dyes. (2024, March 4). Retrieved from [Link]
-
Tobias acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Understanding CAS 81-16-3: Properties and Applications of Tobias Acid. (n.d.). Retrieved from [Link]
-
Tobias acid - MFA Cameo. (2022, June 10). Retrieved from [Link]
-
Mordant brown 33 - Wikipedia. (n.d.). Retrieved from [Link]
-
Acid Orange 7. (n.d.). Retrieved from [Link]
-
Oforghor, B., Osu, F. I., & Akpabio, E. I. (2023). Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. International Journal of Advanced Research in Chemical Science, 10(6), 1-13. Retrieved from [Link]
-
ISO 105 C06 Color Fastness to Washing Test Method - Textile Tester. (2024, August 20). Retrieved from [Link]
-
Colour Fastness to Washing Procedure (ISO 105 C06) - Textile Learner. (2021, December 20). Retrieved from [Link]
-
INTERNATIONAL STANDARD ISO 105-B02. (2014, September 1). Retrieved from [Link]
-
Tobias Acid | Cas no 81-16-3 | Manufacturer, Supplier, Exporter, India - EMCO Chemicals. (n.d.). Retrieved from [Link]
-
Colorfastness Test Methods for Textiles: Complete Guide - QIMA Blog. (2025, March 13). Retrieved from [Link]
-
Analysis of the Test Experiment of Color Fastness to Washing ISO105C06. (2022, July 25). Retrieved from [Link]
-
ISO 105-B02 | Q-Lab. (n.d.). Retrieved from [Link]
-
ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com. (2025, November 10). Retrieved from [Link]
-
Acid Orange 7 | CAS:633-96-5 | Impurities | High Purity | Manufacturer BioCrick. (n.d.). Retrieved from [Link]
-
ISO 105-C06:2010(en), Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering. (2010, March 15). Retrieved from [Link]
-
Oforghor, B., Akpabio, E. I., & Osu, F. I. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. Mediterranean Journal of Basic and Applied Sciences, 7(2), 75-89. Retrieved from [Link]
-
Maximizing Color Performance: The Role of High-Purity Tobias Acid. (n.d.). Retrieved from [Link]
-
Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE. (n.d.). Retrieved from [Link]
-
Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02 - FYI Tester. (2024, December 4). Retrieved from [Link]
-
Ghaffari, R., Shamey, R., & Zhao, X. (2023). Estimation of dye concentration by using Kubelka–Munk and Allen–Goldfinger reflective models: comparing the performance. Scientific Reports, 13(1), 1888. Retrieved from [Link]
-
Characteristics and Structure Of Acid Orange 7 | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer - Science Department. (n.d.). Retrieved from [Link]
-
Lightfastness of Different Types of Dyes - Paula Burch's All About Hand Dyeing. (2003, May 4). Retrieved from [Link]
- US5387262A - Process for increasing the lightfastness of dyed fabrics - Google Patents. (n.d.).
-
The light-fastness of textiles dyed with 6,6′-dibromoindigotin (Tyrian purple) | Request PDF. (2025, August 6). Retrieved from [Link]
-
Lightfastness - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. Tobias acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. colorantsgroup.com [colorantsgroup.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Page loading... [guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Mordant brown 33 - Wikipedia [en.wikipedia.org]
- 11. chembk.com [chembk.com]
- 12. chembk.com [chembk.com]
- 13. Lightfastness - Wikipedia [en.wikipedia.org]
- 14. sdc.org.uk [sdc.org.uk]
- 15. Estimation of dye concentration by using Kubelka–Munk and Allen–Goldfinger reflective models: comparing the performance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. science.valenciacollege.edu [science.valenciacollege.edu]
- 17. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. textilelearner.net [textilelearner.net]
- 20. gesterinstruments.com [gesterinstruments.com]
- 21. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 22. ISO 105-B02 | Q-Lab [q-lab.com]
- 23. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 24. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. The validation process is meticulously designed to adhere to the stringent requirements of international regulatory bodies, ensuring the method's suitability for its intended purpose in research and quality control environments.[1][2][3][4] By presenting a robust validation protocol alongside comparative data, this document serves as a practical resource for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a key intermediate in the synthesis of various dyes and potentially in pharmaceutical compounds.[5][6][7][8] Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final product. Therefore, a reliable and validated analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for the analysis of such sulfonated aromatic compounds.[9][10]
This guide will detail the validation of a proposed isocratic RP-HPLC method, comparing its performance against established international guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][11][12][13]
Proposed HPLC Method for Analysis
Prior to validation, an HPLC method was developed and optimized for the quantification of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. The following parameters were established:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH 3.0 adjusted with phosphoric acid) and acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Analyte | 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid |
| Internal Standard | (Optional, but recommended for improved precision) A structurally similar, stable compound with a distinct retention time. |
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1][14][15] The workflow for this HPLC method validation follows a logical progression through a series of key parameters.
Caption: The logical workflow for the validation of the HPLC method.
Core Validation Parameters: Experimental Design and Acceptance Criteria
The following sections detail the experimental protocols and acceptance criteria for each validation parameter, in accordance with ICH Q2(R2) guidelines.[3][4][15][16][17]
Specificity (Selectivity)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[18][19]
Experimental Protocol:
-
Blank Analysis: Inject a sample of the dissolution medium or placebo to ensure no interfering peaks at the retention time of the analyte.
-
Spiked Sample Analysis: Spike the analyte with known impurities and potential degradation products. Analyze the spiked sample to demonstrate that the analyte peak is well-resolved from these other components.
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure the method can separate the analyte from its degradation products.
Acceptance Criteria:
-
The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradation products.
-
Peak purity analysis (using a DAD detector) should show a purity angle that is less than the purity threshold, indicating the peak is spectrally homogeneous.
Linearity and Range
Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.[17][20]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should be visually distributed close to the regression line.
Comparative Data for Linearity:
| Parameter | Proposed HPLC Method | Alternative Method (Hypothetical) |
| Concentration Range | 10 - 150 µg/mL | 20 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9982 |
| Linear Regression Equation | y = 45872x + 1234 | y = 44987x + 5678 |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[1][20]
Experimental Protocol:
-
Recovery Studies: Prepare samples by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Comparative Data for Accuracy:
| Concentration Level | Mean Recovery (%) - Proposed Method | Mean Recovery (%) - Alternative Method |
| 80% | 99.5 | 97.2 |
| 100% | 100.2 | 101.5 |
| 120% | 101.1 | 103.8 |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16][19]
Experimental Protocol:
-
Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 1.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Comparative Data for Precision:
| Precision Parameter | RSD (%) - Proposed Method | RSD (%) - Alternative Method |
| Repeatability (n=6) | 0.8 | 1.5 |
| Intermediate Precision (n=6) | 1.2 | 2.5 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
Acceptance Criteria:
-
The determined LOQ should be verifiable with acceptable precision and accuracy.
Comparative Data for LOD and LOQ:
| Parameter | Proposed HPLC Method | Alternative Method (Hypothetical) |
| LOD (µg/mL) | 0.5 | 1.0 |
| LOQ (µg/mL) | 1.5 | 3.0 |
Robustness
Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18]
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
Analyze the system suitability solution under each of the modified conditions.
Acceptance Criteria:
-
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the established limits.
-
The retention time and peak area of the analyte should not be significantly affected.
System Suitability Testing (SST)
Objective: To ensure that the chromatographic system is suitable for the intended analysis on the day of the experiment.[20]
Experimental Protocol:
-
Before starting any validation experiment, and periodically throughout the analysis, inject a system suitability solution (a standard solution of the analyte).
-
Evaluate the following parameters:
-
Tailing factor
-
Number of theoretical plates
-
Relative standard deviation of replicate injections (peak area and retention time)
-
Acceptance Criteria:
| SST Parameter | Acceptance Limit |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area (n=5) | ≤ 1.0% |
| RSD of Retention Time (n=5) | ≤ 1.0% |
Conclusion: A Validated Method for Confident Quantification
The comprehensive validation of this RP-HPLC method for the quantification of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid demonstrates its suitability for its intended purpose. The method has been shown to be specific, linear, accurate, precise, and robust within the defined analytical range. The low LOD and LOQ indicate good sensitivity. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers and quality control professionals can confidently implement this method for reliable and reproducible results.
References
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- FDA Releases Guidance on Analytical Procedures - BioPharm International.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA).
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
- 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid - CymitQuimica.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | SIELC - SIELC Technologies.
- 4-Hydroxy-7-Methylamino-2-Naphthalene Sulfonic Acid - ChemBK.
- 4-Hydroxy-7-(Methylamino)Naphthalene-2-Sulfonic Acid - Ccount Chem.
- Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Validation of Analytical Procedures Q2(R2) - ICH.
- Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry | Request PDF - ResearchGate.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid [cymitquimica.com]
- 6. 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | SIELC Technologies [sielc.com]
- 7. chembk.com [chembk.com]
- 8. ccount-chem.com [ccount-chem.com]
- 9. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 12. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 13. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 14. biopharminternational.com [biopharminternational.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. m.youtube.com [m.youtube.com]
- 18. propharmagroup.com [propharmagroup.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. actascientific.com [actascientific.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Dyes from Naphthalenesulfonic Acid Precursors
Introduction: The Enduring Legacy of Naphthalenesulfonic Acids in Dye Chemistry
Naphthalenesulfonic acids are foundational precursors in the synthesis of a vast and versatile class of dyes. Their rigid, aromatic naphthalene core, functionalized with one or more electron-withdrawing sulfonate groups, provides a scaffold that is both photophysically active and readily modified. The number and position of these sulfonate groups critically influence the resulting dye's solubility, reactivity, and, most importantly, its spectroscopic properties.[1][2] From the environmentally sensitive fluorescent probes used in protein folding studies to the robust azo dyes coloring our textiles, the choice of naphthalenesulfonic acid precursor is a determinative factor in the final molecule's performance.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with a comparative framework for understanding and evaluating dyes derived from different naphthalenesulfonic acid precursors. We will delve into the causal relationships between precursor structure and spectroscopic output, present objective experimental data for comparison, and provide detailed, self-validating protocols for reproducing these analyses in your own laboratory.
Logical Framework for Spectroscopic Dye Analysis
The systematic evaluation of a new dye involves a series of interconnected spectroscopic experiments. The workflow below outlines the logical progression from initial characterization to in-depth performance analysis.
Caption: Experimental workflow for the spectroscopic comparison of dyes.
Comparative Spectroscopic Analysis
The choice of naphthalenesulfonic acid precursor directly impacts the electronic environment of the resulting dye chromophore. This, in turn, dictates its interaction with light. We will compare two major classes of dyes derived from these precursors: (1) Phenylaminonaphthalenesulfonates, exemplified by 8-Anilinonaphthalene-1-sulfonic acid (ANS), and (2) Azo dyes, formed by coupling diazotized amines with various naphthalenesulfonic acids.
Key Precursor Structures
The substitution pattern of the sulfonate (-SO₃H) and amino (-NH₂) or hydroxyl (-OH) groups on the naphthalene ring is the primary determinant of the final dye's properties.
Caption: Structures of common naphthalenesulfonic acid dye precursors.
Phenylaminonaphthalenesulfonates (e.g., ANS Derivatives)
8-Anilinonaphthalene-1-sulfonic acid (ANS) is perhaps the most well-known fluorescent probe in this class. Its fluorescence is exceptionally sensitive to the local environment; it is weakly fluorescent in polar solvents like water but exhibits a strong fluorescence enhancement and a significant blue-shift in its emission maximum upon binding to hydrophobic sites, such as those found in proteins.[3][6] This property makes ANS and its derivatives invaluable tools for studying protein conformation and ligand binding.[3][6]
The causality behind this behavior lies in the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway. In a nonpolar environment, this pathway is inhibited, leading to higher fluorescence quantum yields.
Azo Dyes
Azo dyes are characterized by the -N=N- chromophore, which connects two aromatic rings. They are synthesized via a diazonium coupling reaction, where a diazotized aromatic amine reacts with a coupling component, often a naphthalenesulfonic acid derivative like H-Acid.[1][7] These dyes are prized for their strong absorption in the visible spectrum (i.e., intense color) and are widely used as colorants.[2][5] The extended π-conjugation across the entire molecule is responsible for their strong absorption bands.[8]
The position of the sulfonate groups influences water solubility, while the specific coupling component and its substituents fine-tune the absorption maximum (color).[2]
Data Summary: Precursor vs. Spectroscopic Properties
The following table summarizes key spectroscopic parameters for representative dyes, illustrating the influence of the precursor structure.
| Precursor Family | Representative Dye | λmax Abs (nm) | λmax Em (nm) | Quantum Yield (Φf) | Key Spectroscopic Feature |
| 8-Amino-1-naphthalenesulfonic acid | 8-Anilinonaphthalene-1-sulfonic acid (ANS) in Ethylene Glycol | ~365 | ~468 | 0.37 | Strong positive solvatochromism; fluorescence highly dependent on solvent polarity.[9] |
| 8-Amino-1-naphthalenesulfonic acid | 8-Anilinonaphthalene-1-sulfonic acid (ANS) in Water | ~350 | ~515 | 0.004 | Very low quantum yield in polar solvents due to non-radiative decay pathways.[9] |
| Naphthalene | Naphthalene (core structure) in Cyclohexane | 275 | 321 | 0.23 | Serves as a baseline UV-absorbing and fluorescent aromatic core.[10] |
| H-Acid | Azo Dye (Diazotized aniline coupled with H-Acid) | 500-550 | Typically non-fluorescent | < 0.01 | Strong absorption in the visible range, color determined by substituents. |
| 1-Amino-2-naphthol-4-sulfonic acid | Azo Dye (Coupled with 2-naphthol) | ~490 (in Ethanol) | Typically non-fluorescent | < 0.01 | Intense color with moderate fastness properties on fabrics like nylon.[11] |
Experimental Protocols: A Guide to Self-Validating Measurements
Accurate and reproducible spectroscopic data is paramount. The following protocols are designed with internal checks and reference standards to ensure the trustworthiness of your results.
Protocol 1: UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of the dye.
-
Causality: The λmax corresponds to the energy required for the primary electronic transition (typically π-π*) of the chromophore. Molar absorptivity is a measure of how strongly the dye absorbs light at this wavelength and is an intrinsic property of the molecule.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent (e.g., ethanol, water, DMF) in a Class A volumetric flask to create a concentrated stock solution (~1 mM).
-
Serial Dilutions: Prepare a series of at least five dilutions from the stock solution in the desired solvent. The target concentration range should yield absorbance values between 0.1 and 1.0, the linear range of most spectrophotometers.[12]
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable output.[13]
-
Blanking: Fill a clean quartz cuvette with the pure solvent being used for the dilutions. Place it in the spectrophotometer and record a baseline (autozero). This electronically subtracts the absorbance of the solvent and the cuvette itself.[12][14]
-
Sample Measurement: Starting with the most dilute sample, rinse the cuvette with a small amount of the solution before filling it ¾ full. Wipe the transparent sides of the cuvette with a lint-free cloth, place it in the instrument, and record the full absorption spectrum (typically 200-800 nm).[14]
-
Data Analysis:
-
Identify the λmax from the spectrum of the most concentrated solution.
-
Record the absorbance of each dilution at this λmax.
-
Plot Absorbance vs. Concentration (in mol/L). The data should form a straight line that passes through the origin (Beer-Lambert Law).
-
The slope of this line is the molar absorptivity (ε) in L mol⁻¹ cm⁻¹.
-
Protocol 2: Relative Fluorescence Quantum Yield (Φf) Determination
-
Objective: To measure the efficiency of a dye's fluorescence relative to a known standard.
-
Causality: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[15] By comparing an unknown sample to a standard with a known quantum yield under identical conditions (most importantly, identical absorbance at the excitation wavelength), we can calculate the unknown's yield.[15][16] This comparative method is highly reliable and widely used.[15][17][18]
Step-by-Step Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your test sample. (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf ≈ 0.54; Rhodamine 6G in ethanol, Φf ≈ 0.95).
-
Solution Preparation: Prepare dilute solutions of both the test sample and the standard in the same solvent (if possible). Adjust the concentrations of both solutions so that their absorbance at the chosen excitation wavelength is identical and low (< 0.1) to avoid inner filter effects.
-
Record Absorption Spectra: Accurately measure the UV-Vis absorption spectra for the exact solutions that will be used for fluorescence measurements.
-
Record Emission Spectra:
-
Set the excitation wavelength of the fluorometer to the wavelength used for absorbance matching in step 2.
-
Set the excitation and emission slit widths to be identical for both sample and standard measurements.
-
Record the fluorescence emission spectrum of the standard solution.
-
Without changing any instrument settings, record the fluorescence emission spectrum of the test sample.
-
-
Data Analysis: The relative quantum yield (ΦX) is calculated using the following equation:[15]
ΦX = ΦST * (GradX / GradST) * (η²X / η²ST)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance (for highest accuracy, a series of concentrations should be run for both standard and unknown).[15] For a single-point measurement, this simplifies to the integrated fluorescence intensity (the area under the emission curve).
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.
-
Conclusion
The spectroscopic properties of dyes derived from naphthalenesulfonic acids are a direct consequence of their molecular architecture, which is fundamentally defined by the precursor. Probes like ANS, derived from 8-amino-1-naphthalenesulfonic acid, are designed for high environmental sensitivity and are powerful tools in biochemical research. In contrast, azo dyes derived from precursors like H-Acid are engineered for strong light absorption, providing vibrant and lasting colors for industrial applications. A systematic approach to their analysis, employing the validated protocols detailed in this guide, allows researchers to objectively compare dye performance, understand structure-property relationships, and select the optimal dye for their specific application.
References
-
Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link][17][18]
-
Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Application Note. Available at: [Link][16]
-
Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of Research of the National Bureau of Standards. Available at: [Link][15]
-
ACS Publications. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry. Available at: [Link][19]
-
JoVE. (2020). UV-Vis Spectroscopy of Dyes. Journal of Visualized Experiments. Available at: [Link][13][14]
-
University of Florida. (n.d.). Determination of Dye Concentration Using a UV-Vis Spectrophotometer. UF Chemistry Labs. Available at: [Link][12][20]
-
ACS Publications. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. Available at: [Link][3][9][21]
-
Wikipedia. (n.d.). 8-Anilinonaphthalene-1-sulfonic acid. Available at: [Link][6]
-
Taylor & Francis Online. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. Journal of Taibah University for Science. Available at: [Link][2]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Significance of 1,3,6-Naphthalenetrisulfonic Acid in Azo Dye Production. Available at: [Link][1]
-
ResearchGate. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. Available at: [Link][11]
-
Google Patents. (1997). Process for preparing reactive azo dyes. Available at: [7]
-
Chemistry LibreTexts. (2023). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Available at: [Link][8]
-
York University. (n.d.). The Synthesis of Azo Dyes. Available at: [Link]
-
International Journal of Advanced Research. (2017). THE STUDY PREPARATION AND IDENTIFICATION NEW DYE OF AZO DYES. Available at: [Link][22]
-
Chem LibreTexts. (n.d.). Quantification of Food Dyes in Sports Drinks. Available at: [Link]
-
MDPI. (2022). Bioactive Properties of a Novel Antibacterial Dye Obtained from Laccase-Mediated Oxidation of 8-Anilino-1-naphthalenesulfonic Acid. International Journal of Molecular Sciences. Available at: [Link][23]
-
ResearchGate. (2018). High-efficiency tandem DSSCs based on tailored naphthalene sensitizers for indoor DSSC efficiency above 25%. Available at: [Link][24]
-
ResearchGate. (2014). UV-VIS spectrum of the reaction mixture of the naphthalene dye A-Acid Violet 7, B-Acid Red 1, C-Allura Red AC, D-Orange G and E-Sunset Yellow FCF decolorized with laccase from Trametes versicolor during 5 days at pH 3.0 and 22 °C. Available at: [Link][25]
-
ResearchGate. (n.d.). Syntheses and application of sulfonic acid dyes on wool fabric. Available at: [Link][4]
-
Progress in Color, Colorants and Coatings. (2021). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. Available at: [Link][26]
-
Griffith Research Online. (2022). Using new solvatochromic parameters to investigate dye–solvent interactions. Available at: [Link][27]
-
Wikipedia. (n.d.). Solvatochromism. Available at: [Link][28]
-
ResearchGate. (2022). Studies on solvatochromic behavior of dyes using spectral techniques. Available at: [Link][29]
-
ResearchGate. (n.d.). Solvatochromic Dyes as Solvent Polarity Indicators. Available at: [Link][30]
-
MDPI. (2019). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Molecules. Available at: [Link][31]
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 7. EP0808343B1 - Process for preparing reactive azo dyes - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PhotochemCAD | Naphthalene [photochemcad.com]
- 11. researchgate.net [researchgate.net]
- 12. science.valenciacollege.edu [science.valenciacollege.edu]
- 13. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]
- 14. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. agilent.com [agilent.com]
- 17. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 18. Making sure you're not a bot! [opus4.kobv.de]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 21. pubs.acs.org [pubs.acs.org]
- 22. journalijar.com [journalijar.com]
- 23. Bioactive Properties of a Novel Antibacterial Dye Obtained from Laccase-Mediated Oxidation of 8-Anilino-1-naphthalenesulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers [pccc.icrc.ac.ir]
- 27. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 28. Solvatochromism - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
A Cost-Benefit Analysis: Purified vs. Technical Grade Tobias Acid in High-Stakes Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Grade of a Critical Azo Dye Intermediate
In the precise world of chemical synthesis, particularly in the development of dyes and pharmaceutical intermediates, the purity of starting materials is a critical determinant of final product quality, yield, and overall process efficiency. Tobias acid (2-amino-1-naphthalenesulfonic acid), a cornerstone intermediate in the synthesis of a vast array of azo dyes and pigments, is commercially available in various grades, most commonly technical and purified. The choice between these grades is not merely a matter of procurement preference but a strategic decision with significant downstream implications. This guide provides a comprehensive cost-benefit analysis of using purified versus technical grade Tobias acid, supported by an understanding of the impact of impurities and a framework for making an informed selection.
Understanding the Grades: A Tale of Two Purities
The fundamental difference between purified and technical grade Tobias acid lies in the level of impurities. While technical grade material is a cost-effective option suitable for applications where stringent purity is not paramount, purified grade undergoes additional processing to minimize contaminants.
Table 1: Comparative Specifications of Purified vs. Technical Grade Tobias Acid
| Parameter | Purified Grade | Technical Grade | Impact of Deviation |
| Purity (by HPLC) | ≥ 99.0% | 80-99%[1] | Lower purity leads to reduced yield of the desired product and the formation of side products that can be difficult to separate. |
| 2-Naphthylamine (BNA) Content | < 100 ppm | Can be significantly higher | 2-Naphthylamine is a known carcinogen and its presence can pose health risks and lead to undesirable side reactions.[2][3] |
| Isomeric Purity | High | May contain various aminonaphthalenesulfonic acid isomers | Isomeric impurities can lead to the formation of undesired dye isomers, affecting color shade, brightness, and fastness properties. |
| Insoluble Matter | ≤ 0.1% | Higher and more variable | Insoluble particles can cause issues in filtration and processing, and may be incorporated as defects in the final product. |
| Moisture Content | ≤ 0.5% | Can be higher | Excess moisture can affect the stoichiometry of the reaction and may lead to side reactions. |
The Ripple Effect: How Impurities in Technical Grade Tobias Acid Derail Synthesis
The decision to use technical grade Tobias acid to reduce upfront costs can often lead to a cascade of downstream complications and expenses. The impurities present in technical grade material are not inert bystanders in the chemical reaction; they are active participants that can significantly impact the synthesis of azo dyes.
The Menace of 2-Naphthylamine (BNA)
A primary concern with technical grade Tobias acid is the higher concentration of 2-naphthylamine (BNA). Beyond its classification as a carcinogen, BNA is a reactive amine that can undergo diazotization and coupling reactions, leading to the formation of unintended and often difficult-to-remove colored impurities.[2][3] These impurities can alter the final color of the dye and negatively impact its performance characteristics.
The Isomer Problem: A Shift in Color and Performance
Technical grade Tobias acid may also contain various isomers of aminonaphthalenesulfonic acid. These isomers, with their slightly different chemical structures, can also participate in the diazotization and coupling reactions. The resulting isomeric dyes will have different absorption spectra, leading to a duller, off-spec color. Furthermore, the presence of these isomers can negatively affect the light and wash fastness of the final dye product.[4]
A Practical Evaluation: Experimental Protocol for Comparative Analysis
To empirically determine the suitability of each grade for a specific application, a direct comparative study is invaluable. The following protocol outlines a robust method for evaluating the performance of purified and technical grade Tobias acid in the synthesis of a model azo dye.
Experimental Workflow: Comparative Synthesis and Analysis
Sources
A Comparative Guide to the Fastness Properties of Dyes Derived from 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid
In the vast landscape of synthetic colorants, the performance and durability of a dye are paramount. This guide provides an in-depth comparative analysis of the fastness properties of dyes derived from the versatile intermediate, 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.[1][2][3][4] This naphthalenic compound serves as a crucial building block for a range of dyes, particularly within the reactive and acid dye classes.[2][5] Understanding the inherent fastness characteristics of these dyes is critical for researchers and chemists in developing robust and reliable coloring agents for various substrates.
This document will explore the typical fastness performance of these dyes, benchmarked against other dye classes, and provide detailed, field-proven experimental protocols for their evaluation. The focus is on providing a practical and scientifically grounded resource for professionals in dye chemistry and textile science.
The Central Role of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a key dye intermediate, valued for its reactive sites that allow for the synthesis of a variety of dye structures, including azo dyes.[1][2][6] Its chemical structure, featuring hydroxyl, methylamino, and sulfonic acid groups on a naphthalene core, provides handles for creating dyes with specific shades and application properties.[2][4] The sulfonic acid group, in particular, imparts water solubility, which is essential for the dyeing process, especially for creating acid and reactive dyes.[5]
Caption: Workflow for Light Fastness Testing.
Color Fastness to Washing
This test evaluates the resistance of the dye to domestic or commercial laundering. [7][8][9][10]It assesses both the color change of the specimen and the degree of staining on adjacent undyed fabrics. [9] Standard: ISO 105-C06:2010 [7][8][9][10] Methodology:
-
Specimen Preparation: A specimen of the dyed textile is stitched together with a standard multifiber adjacent fabric (containing swatches of different fibers like cotton, nylon, polyester, etc.). [10]2. Washing Procedure: The composite specimen is placed in a stainless steel container with a specified amount of standard detergent solution and stainless steel balls (to simulate mechanical action). [10][11]3. Mechanical Agitation: The container is agitated in a laundering machine (like a Launder-Ometer) at a specified temperature and for a specific duration. There are various test conditions (e.g., A1S, B2S) that simulate different washing severities. [10]4. Rinsing and Drying: After the wash cycle, the specimen is removed, rinsed, and dried.
-
Evaluation:
-
Color Change: The change in color of the dyed specimen is assessed using the Grey Scale for Color Change.
-
Staining: The degree of staining on each fiber of the multifiber fabric is assessed using the Grey Scale for Staining.
-
-
Rating: Both color change and staining are rated on a scale of 1 to 5, where 5 represents no change or staining. [10]
Color Fastness to Rubbing (Crocking)
This test determines the amount of color transferred from the surface of a colored textile to another surface by rubbing. [12][13][14][15][16] Standard: AATCC Test Method 8-2016 / ISO 105-X12:2016 [7][8][13][14] Methodology:
-
Specimen Preparation: A specimen of the dyed textile is mounted on the base of a crockmeter. [13][15]2. Rubbing Procedure: A standard white cotton crocking cloth is mounted onto a rubbing finger. The finger is then passed back and forth over the test specimen a specified number of times with a constant downward force. [12]3. Dry and Wet Tests: The test is performed with both a dry crocking cloth and a wet crocking cloth (wetted with deionized water). [13][14]4. Evaluation: The amount of color transferred to the white crocking cloth is evaluated by comparing it with the Grey Scale for Staining or a Chromatic Transference Scale. [14][15]5. Rating: The rubbing fastness is rated on a scale of 1 to 5, where 5 indicates no color transfer. [17]
Caption: Key factors influencing the fastness properties of dyes.
Conclusion
Dyes derived from 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid represent a significant class of colorants, offering a favorable balance of properties, particularly when synthesized as reactive dyes for cellulosic fibers. Their characteristic high wash fastness, coupled with moderate to good light and rubbing fastness, makes them suitable for a wide range of textile applications where durability is essential. The choice of dye and the dyeing process itself play a crucial role in optimizing these properties. [12]Rigorous evaluation using standardized protocols is imperative for ensuring that the final dyed product meets the quality and performance standards demanded by the industry and consumers.
References
- AATCC 8 crocking colorfastness test method - Textile Tester. (2024, August 15).
- An Overview to Lightfastness Test for Textile. (2024, January 7).
- AATCC 8 Colorfastness to crocking - SGS-IPS Testing.
- AATCC 8 Colorfastness to Crocking: Crockmeter. (2021, August 24).
- Colour Fastness Test Standards & Methods—Textile Testing Guide - Testbook.
- Colorfastness Test Methods for Textiles: Complete Guide - QIMA Blog. (2025, March 13).
- ISO 105 C06 Color Fastness to Washing Test Method - Textile Tester. (2024, August 20).
- 5 Color Fastness Tests to Prevent Textile Fading and Staining - InTouch Quality. (2019, July 9).
- Colour fastness according to ISO 105 series - Testing - Centexbel.
- ISO 105 C06 Washing Fastness Tester Guide - Gester Instruments. (2025, November 30).
- The Color Fastness to Rubbing Test Method of Fabrics And AATCC-8 TEST Complete Procedure - Testex. (2022, November 9).
- Standard Methods for the Determination of the Color Fastness of Textiles and Leather. (2025, August 7).
- TM008 Test Method for Colorfastness to Crocking: Crockmeter.
- Three test methods for light fastness and how to improve textile color fastness?
- 4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid - ChemBK.
- SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES - AJOL.
- 4-Hydroxy-7-methylamino-2-naphthalenesulfonicacid - CymitQuimica.
- 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. (2013, May 31).
- 2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy - Benchchem.
- Fastness properties characterization of the dyed samples. The plot... - ResearchGate.
- Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid - ResearchGate. (2019, October 28).
- Substituent Effects on Absorption Spectra of 7-Amino-4-Hydroxynaphthalene-2- Sulfonic Acid Based Dyes - AJOL. (2020, August 7).
- 4-HYDROXY-3-(2-(4-METHOXY-2-SULFOPHENYL)DIAZENYL)-7-(METHYLAMINO)-2-NAPHTHALENESULFONIC ACID - gsrs.
- High Purity 4-Hydroxy-7-(methylamino)-2-naphthalenesulfonic Acid (CAS 22346-43-6): Your Reliable Supplier in China.
- 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- - Substance Details - SRS | US - EPA.
- CAS 134-47-4: 4,4'-dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid - CymitQuimica.
Sources
- 1. 4-Hydroxy-7-methylamino-2-naphthalenesulfonicacid [cymitquimica.com]
- 2. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid [dyestuffintermediates.com]
- 3. nbinno.com [nbinno.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. Colour fastness | Centexbel [centexbel.be]
- 8. blog.qima.com [blog.qima.com]
- 9. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 10. intouch-quality.com [intouch-quality.com]
- 11. ISO 105 C06 Washing Fastness Tester Guide [gester-instruments.com]
- 12. testextextile.com [testextextile.com]
- 13. AATCC 8 crocking colorfastness test method [darongtester.com]
- 14. ipstesting.com [ipstesting.com]
- 15. aatcctestmethods.com [aatcctestmethods.com]
- 16. AATCC - AATCC [members.aatcc.org]
- 17. testbook.com [testbook.com]
A Comparative Guide to Azo Coupling Components: Efficacy of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid versus Alternatives
In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class, finding applications in textiles, printing, diagnostics, and drug development. The cornerstone of their synthesis is the azo coupling reaction, a classic electrophilic aromatic substitution between a diazonium salt and an electron-rich coupling component. The choice of this coupling component is a critical determinant of the final dye's properties, including its color, solubility, and stability. This guide provides an in-depth technical comparison of the efficacy of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid against other commonly employed coupling components, supported by experimental insights and mechanistic rationale.
The Central Role of the Coupling Component
The structure of the coupling component dictates the electronic properties and the extent of the conjugated π-system in the resulting azo dye, which in turn governs its absorption spectrum and, consequently, its color.[1] Aromatic compounds with electron-donating groups (EDGs), such as hydroxyl (-OH) and amino (-NH2) groups, are effective coupling components due to their ability to activate the aromatic ring towards electrophilic attack by the diazonium ion.[2] The position of these activating groups and the presence of other substituents significantly influence the reactivity and the final characteristics of the dye.
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: A Profile
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, also known as N-methyl J-acid, is a valuable coupling component in the synthesis of a variety of azo dyes. Its chemical structure incorporates several key features that contribute to its utility:
-
Hydroxyl and Amino Groups: The presence of both a hydroxyl and a secondary amino group provides two potential sites for azo coupling, and their strong electron-donating nature activates the naphthalene ring system.
-
Naphthalene Ring: The extended π-system of the naphthalene core contributes to the formation of dyes with deep and vibrant colors.
-
Sulfonic Acid Group: The sulfonic acid moiety imparts water solubility to the coupling component and the resulting azo dye, a crucial property for many dyeing applications.[3]
Comparative Efficacy: A Data-Driven Analysis
While direct, side-by-side comparative studies detailing the quantitative performance of a wide range of coupling components under identical conditions are not extensively published, we can synthesize available data and established chemical principles to draw meaningful comparisons. The efficacy of a coupling component can be evaluated based on several parameters: reaction rate (kinetics), yield, and the purity of the final azo dye.
Key Competitors of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
Commonly used alternatives to 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid include other naphthalenesulfonic acid derivatives, simple phenols, and aromatic amines. Notable examples include:
-
2-Naphthol (β-Naphthol): A widely used, cost-effective coupling component that produces vibrant orange to red dyes.[4][5]
-
Phenols and Substituted Phenols: Simple phenols and their derivatives, like salicylic acid, are also employed, typically yielding yellow to orange dyes.[6]
-
Anilines and Substituted Anilines: These are common coupling components, often used in applications where pH control is critical.[7]
-
N-(1-Naphthyl)ethylenediamine (NED): A highly reactive coupling agent, particularly valued in analytical applications for its ability to form intensely colored and stable azo dyes.
Performance Comparison
| Coupling Component | Typical Diazonium Salt Partner | Reaction Conditions | Reported Yield | Color of Resulting Dye | Key Advantages & Disadvantages |
| 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid | Substituted anilines | Alkaline pH | Good to Excellent | Varies (e.g., blue, purple)[8] | Advantages: Produces a wide range of colors, good water solubility. Disadvantages: More complex structure, potentially higher cost. |
| 2-Naphthol | Aniline, Substituted anilines | Alkaline pH | 21-98%[9] | Orange to Red[4][5] | Advantages: Readily available, cost-effective, high reactivity. Disadvantages: Limited color range compared to more complex couplers. |
| Phenol | Aniline | Alkaline pH | Good | Yellow to Orange[6] | Advantages: Simple structure, low cost. Disadvantages: Produces less intense colors, potential for side reactions. |
| Salicylic Acid | Substituted anilines | Alkaline pH | Good | Yellow[6] | Advantages: Introduces a carboxyl group which can be used for further functionalization. Disadvantages: The carboxyl group can influence the dyeing properties. |
| N-(1-Naphthyl)ethylenediamine (NED) | Sulfanilamide | Mildly acidic to neutral pH | Quantitative in analytical assays | Intense Purple/Magenta | Advantages: High sensitivity and stability of the resulting dye, ideal for quantitative analysis. Disadvantages: Primarily used in analytical chemistry, may be more expensive for bulk dye synthesis. |
Note: Yields are highly dependent on the specific reactants and reaction conditions and should be considered as indicative rather than absolute comparative values.
The Causality Behind Experimental Choices: pH Control is Paramount
The pH of the reaction medium is a critical parameter in azo coupling, as it influences the reactivity of both the diazonium salt and the coupling component.[2]
-
Coupling with Phenols and Naphthols: These reactions are typically carried out in mildly alkaline conditions (pH 8-10). The alkaline environment deprotonates the hydroxyl group to form the more strongly activating phenoxide or naphthoxide ion, which significantly accelerates the rate of electrophilic aromatic substitution.[10]
-
Coupling with Aromatic Amines: These reactions are generally performed in weakly acidic to neutral conditions (pH 4-7). In strongly acidic solutions, the amino group is protonated to form an ammonium salt, which deactivates the aromatic ring. Conversely, in strongly alkaline solutions, the concentration of the active diazonium ion decreases due to its conversion to the unreactive diazotate anion.[10]
For aminonaphthol derivatives like 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, the pH determines the site of coupling. In acidic conditions, the amino group is protonated, and coupling occurs preferentially at the position activated by the hydroxyl group. In alkaline conditions, the hydroxyl group is deprotonated, and the amino group is free, leading to a more complex product distribution that can be influenced by steric and electronic factors.[11]
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the synthesis of azo dyes using different coupling components. It is crucial to maintain strict temperature control during diazotization to prevent the decomposition of the unstable diazonium salt.
General Diazotization Protocol
-
Dissolve the primary aromatic amine (1 equivalent) in a suitable aqueous acid (e.g., 2.5 equivalents of HCl).
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes before proceeding to the coupling reaction.
Azo Coupling Protocols
Protocol 1: Coupling with 2-Naphthol
-
In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) to form the sodium naphthoxide salt.
-
Cool the 2-naphthol solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution. A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.
-
Isolate the azo dye by vacuum filtration, wash with cold water, and dry.
Protocol 2: Coupling with 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
-
Dissolve 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid (1 equivalent) in an aqueous alkaline solution (e.g., sodium carbonate solution).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with efficient stirring, maintaining the low temperature and alkaline pH.
-
Stir for 1-2 hours, allowing the reaction to go to completion.
-
The water-soluble azo dye can be precipitated by the addition of a salt (salting out) and then isolated by filtration.
Mechanistic Insights and Visualizations
The azo coupling reaction proceeds via an electrophilic aromatic substitution mechanism. The diazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of the coupling component.
Caption: General workflow of azo dye synthesis.
Caption: Comparison of coupling components and their resulting dye properties.
Conclusion
The selection of a coupling component in azo dye synthesis is a strategic decision that profoundly impacts the final product's characteristics and performance. 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid stands out as a versatile and valuable coupling component, offering the potential to create a diverse palette of water-soluble dyes with desirable properties. While simpler and more cost-effective alternatives like 2-naphthol and phenols have their established roles, particularly for specific color ranges, the structural complexity of N-methyl J-acid provides access to a broader spectrum of hues and functionalities. For applications demanding high sensitivity and stability, such as in analytical reagents, N-(1-Naphthyl)ethylenediamine remains a superior choice. Ultimately, the optimal coupling component is determined by the specific requirements of the target application, balancing factors of color, solubility, stability, and cost.
References
-
Bourne, J.R., Hilber, C., & Tovstiga, G. (1985). KINETICS OF THE AZO COUPLING REACTIONS BETWEEN 1-NAPHTHOL AND DIAZOTISED SULPHANILIC ACID. Chemical Engineering Communications, 37(1-6), 293-314. [Link]
-
Zollinger, H. (1987). Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. Evidence for N‐coupling of a naphthylamine derivative. Helvetica Chimica Acta, 70(6), 1583-1595. [Link]
-
Azo coupling. (2023). In Wikipedia. [Link]
-
What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015, April 24). Chemistry Stack Exchange. [Link]
-
General scheme for the synthesis of the azo compounds; β-naphthol: (X=... (n.d.). ResearchGate. [Link]
-
Hussein, J. M., & Abed, A. M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(3), 204-219. [Link]
-
Aghamohammadsadegh, M., Zare, K., & Kolvari, E. (2022). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. Journal of Nanostructures, 12(4), 1075-1085. [Link]
-
Aghamohammadsadegh, M., Zare, K., & Kolvari, E. (2022). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. [Link]
-
Ahmad, N. M., & Muhammd, I. S. (2024). Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β -Naphthol as a Reagent. Iraqi Journal for Applied Science, 1(2), 46–55. [Link]
-
The Chemistry of Color: How 2-Naphthol Enables Vibrant Dyes. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.[Link]
-
The Synthesis of Azo Dyes. (n.d.). University of Toronto. [Link]
-
Ajani, O. O., Akinremi, O. E., Ajani, A. O., Edobor-Osoh, A., & Anake, W. U. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal, 3(1), 28–41. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Chen, X. (2020). An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. Journal of the American Chemical Society, 142(35), 14866–14875. [Link]
-
4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid. (n.d.). ChemBK. [Link]
-
Bourne, J. R., Hilber, C., & Tovstiga, G. (1985). KINETICS OF THE AZO COUPLING REACTIONS BETWEEN 1-NAPHTHOL AND DIAZOTISED SULPHANILIC ACID. Chemical Engineering Communications, 37(1-6), 293-314. [Link]
-
Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). International Journal of ChemTech Research, 5(5), 2271-2277. [Link]
-
The Crucial Role of Coupling Components in Azo Dye Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Azo Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. [Link]
-
Lojda, Z., & Gossrau, R. (1983). Azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Histochemistry, 78(1), 21-33. [Link]
-
Preparation of 2-Naphthol Aniline Dye. (n.d.). BYJU'S. [Link]
-
Wootton, A., Wiles, C., & Watts, P. (2012). The continuous flow synthesis of azos. Beilstein Journal of Organic Chemistry, 8, 1678–1682. [Link]
-
Guesmi, A., Lamine, A. C., Abdelhedi, R., & Guesmi, Z. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(49), 29331-29355. [Link]
-
Onunkwo, I. C., Ejikeme, P. M., & Osuji, C. C. (2020). Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol. Conscientia Beam, 6(2), 11-19. [Link]
-
Ajani, O. O., Akinremi, O. E., Ajani, A. O., Edobor-Osoh, A., & Anake, W. U. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal, 3(1), 28-41. [Link]
-
Zollinger, H. (1987). Mechanism of Azo Coupling Reactions XXXIII. pH-Dependence and Micromixing Effects on the Product Distribution of Couplings with 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid. Evidence for N-Coupling of a Naphthylamine Derivative. Helvetica Chimica Acta, 70(6), 1583-1595. [Link]
-
Kadam, A., Mule, A., Maniyar, J., & Jadhav, R. S. (2022). Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol: A Comprehensive study. International Journal of Research in Pharmaceutical Sciences, 13(4), 288-292. [Link]
-
Kumar, S., & Singh, S. (2015). Synthesis of azo dye by coupling of diazonium salt with α-naphthol, β-naphthol, phenol and salicyclic acid. Research & Reviews in Biotechnology & Biosciences, 2(1), 1-4. [Link]
-
Lojda, Z., & Gossrau, R. (1983). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Histochemistry, 78(1), 21-33. [Link]
-
Azo coupling reactions structures and mechanisms. (n.d.). ResearchGate. [Link]
-
Ahmad, N. M., & Muhammd, I. S. (2024). Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β -Naphthol as a Reagent. Iraqi Academic Scientific Journals, 27(1), 1-10. [Link]
-
Ahmad, N. M., & Muhammd, I. S. (2024). Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β -Naphthol as a Reagent. Iraqi Journal for Applied Science, 1(2), 46–55. [Link]
-
Green and efficient diazotization and diazo coupling reactions on clays. (n.d.). ResearchGate. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Azo Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. byjus.com [byjus.com]
- 6. biotechjournal.in [biotechjournal.in]
- 7. Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method [jns.kashanu.ac.ir]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. KINETICS OF THE AZO COUPLING REACTIONS BETWEEN 1-NAPHTHOL AND DIAZOTISED SULPHANILIC ACID | Semantic Scholar [semanticscholar.org]
- 11. scite.ai [scite.ai]
A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Raised Against Azo Dyes
This guide provides an in-depth technical comparison of cross-reactivity studies for antibodies developed against azo dyes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a robust and self-validating system for antibody characterization. Here, we will explore the critical interplay between hapten design, antibody type, and immunoassay format in dictating the specificity and cross-reactivity profile of antibodies targeting these small molecule chromophores.
The Significance of Azo Dye Antibody Cross-Reactivity
Azo dyes, a large and diverse class of synthetic organic compounds, are widely used in the textile, food, and cosmetic industries.[1] However, the potential for some azo dyes to be reduced to carcinogenic aromatic amines has led to strict regulations on their use, particularly in consumables.[2] Immunoassays, powered by specific antibodies, offer a rapid and high-throughput screening method for detecting these banned substances. The core challenge in developing reliable immunoassays lies in the antibody's ability to distinguish between a multitude of structurally similar azo dyes. Understanding and characterizing antibody cross-reactivity is therefore not merely an academic exercise but a critical step in ensuring the accuracy and reliability of these safety screening tools.
The Cornerstone of Specificity: Strategic Hapten Design
The generation of antibodies against small molecules like azo dyes, which are not immunogenic on their own, necessitates their conjugation to a larger carrier protein.[3] This small molecule, now termed a hapten, is the primary determinant of the resulting antibody's specificity. The design of the hapten, including the site of conjugation to the carrier protein and the nature of the spacer arm, profoundly influences which structural features of the azo dye the immune system recognizes.
A key principle in hapten design is to expose the most unique structural motifs of the target analyte while coupling the hapten to the carrier protein at a position that is common among related, non-target molecules. This strategy aims to direct the immune response towards the differentiating features of the target azo dye. For instance, in the development of an antibody against Sudan I, a carboxyl derivative of the dye was synthesized to serve as the immunogen, ensuring that the core structure of Sudan I was presented to the immune system.[4]
The length and chemical nature of the spacer arm connecting the hapten to the carrier protein also play a crucial role. A spacer that is too short may lead to steric hindrance, preventing the immune system from fully recognizing the hapten. Conversely, a spacer that is too long or immunogenic itself can elicit an antibody response against the linker, leading to non-specific binding. Studies have shown that a spacer length of 6-9 Å often provides a high titer and affinity of anti-hapten antibodies.[5]
Monoclonal vs. Polyclonal Antibodies: A Comparative Analysis
The choice between monoclonal and polyclonal antibodies for azo dye detection is a critical decision with significant implications for assay performance. Each type offers distinct advantages and disadvantages in the context of cross-reactivity.
| Feature | Monoclonal Antibodies (mAbs) | Polyclonal Antibodies (pAbs) |
| Specificity | Highly specific, recognizing a single epitope on the antigen. | A heterogeneous mixture of antibodies recognizing multiple epitopes on the antigen. |
| Cross-Reactivity | Generally lower cross-reactivity, but can be highly cross-reactive with molecules sharing the specific recognized epitope. | Can exhibit broader cross-reactivity due to the recognition of multiple epitopes. This can be an advantage for developing class-specific assays. |
| Consistency | High batch-to-batch consistency. | Can have significant batch-to-batch variability. |
| Sensitivity | May be less sensitive in detecting low concentrations of the target. | Often more sensitive due to signal amplification from multiple antibody binding. |
| Development Time & Cost | Longer and more expensive to produce. | Faster and less expensive to produce. |
For applications requiring high specificity to a single azo dye, monoclonal antibodies are often the preferred choice. However, for the development of broad-spectrum screening assays that can detect a class of structurally related azo dyes, polyclonal antibodies can be more advantageous. For example, a polyclonal antibody raised against Sudan 3 showed high specificity to Sudan 1 and Para Red, but lower binding to other Sudan dyes, demonstrating a defined cross-reactivity profile.[2]
Quantifying Cross-Reactivity: The Competitive ELISA
The direct competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the cross-reactivity of antibodies against small molecules like azo dyes.[6] In this assay format, the free analyte (azo dye) in the sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow for Competitive ELISA
The following diagram illustrates the workflow of a direct competitive ELISA for assessing azo dye antibody cross-reactivity.
Caption: Workflow of a direct competitive ELISA for azo dye detection.
Step-by-Step Protocol for Competitive ELISA
This protocol is a generalized procedure and should be optimized for specific antibodies and azo dyes.
-
Coating: Coat the wells of a microtiter plate with a secondary antibody (e.g., goat anti-rabbit IgG). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound secondary antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: In a separate tube, pre-incubate the primary antibody (e.g., rabbit anti-azo dye) with either the standard solutions of the target azo dye or the sample extracts. Then, add the azo dye-enzyme conjugate to the mixture.
-
Incubation: Transfer the mixture to the coated and blocked microtiter plate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) to each well. Incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Calculation of Cross-Reactivity
Cross-reactivity (CR) is typically calculated using the following formula, based on the 50% inhibition concentration (IC50) values obtained from the standard curves of the target analyte and the cross-reacting compounds:
CR (%) = (IC50 of Target Analyte / IC50 of Cross-Reacting Compound) x 100
Comparative Cross-Reactivity Data
The following tables summarize published cross-reactivity data for antibodies raised against different azo dyes. This data provides valuable insights into the specificity of these antibodies and their suitability for various analytical applications.
Table 1: Cross-Reactivity of a Polyclonal Antibody Raised Against Sudan 3[2]
| Compound | Cross-Reactivity (%) |
| Sudan 3 | 100 |
| Sudan 1 | 105 |
| Para Red | 98 |
| Sudan 2 | 21 |
| Sudan 4 | 35 |
| Sudan Red G | 42 |
This data indicates that the polyclonal antibody has a broad specificity for Sudan I, III, and Para Red, making it suitable for a class-specific screening assay for these red azo dyes.
Table 2: Cross-Reactivity of a Monoclonal Antibody Raised Against Sudan 2[7]
| Compound | Cross-Reactivity (%) |
| Sudan 2 | 100 |
| Sudan 1 | 85 |
| Sudan 3 | 92 |
| Sudan 4 | 63 |
| Sudan Red G | 78 |
| Para Red | 71 |
This monoclonal antibody demonstrates broad recognition of several Sudan dyes and Para Red, suggesting its utility in a multi-analyte detection method.
Table 3: Cross-Reactivity of an ELISA Kit for Yellow Azo Dyes[6]
| Compound | Cross-Reactivity (%) |
| Tartrazine (FD&C Yellow 5) | 100 |
| Yellow 2G | 2.0 |
| Acid Yellow | 1.56 |
| Tropaeolin | 0.025 |
| Sunset Yellow | 0.005 |
| Orange II | 0.0014 |
| Methyl Orange | <0.0009 |
| 4'amino Azobenzene | No reactivity |
This commercially available ELISA kit exhibits high specificity for Tartrazine with minimal cross-reactivity to other yellow and orange azo dyes, making it a highly selective tool for the detection of this specific food colorant.
Conclusion and Future Perspectives
The development of highly specific or broadly class-specific antibodies against azo dyes is a continuous endeavor driven by the need for reliable and rapid screening methods in food safety and environmental monitoring. This guide has underscored the pivotal role of strategic hapten design in dictating antibody specificity. The choice between monoclonal and polyclonal antibodies must be carefully considered based on the desired application, whether it be the highly specific detection of a single dye or the broad-spectrum screening of a class of related compounds.
Future advancements in this field will likely focus on the use of computational modeling to predict the immunogenicity of different hapten designs and the application of novel antibody engineering techniques to fine-tune antibody specificity and affinity. By integrating these advanced approaches with the fundamental principles outlined in this guide, the scientific community can continue to develop superior immunochemical tools for the detection and quantification of azo dyes, thereby enhancing consumer safety and environmental protection.
References
-
Qi, Y. H., Shan, W. C., Liu, Y. Z., Zhang, Y. J., & Wang, J. P. (2012). Production of the polyclonal antibody against Sudan 3 and Immunoassay of Sudan dyes in food samples. Journal of Agricultural and Food Chemistry, 60(9), 2116–22. [Link]
-
Abraxis, Inc. (n.d.). Yellow Azo Dyes ELISA, Microtiter Plate. ATZ Labs. [Link]
-
Liu, J., Zhang, H., Zhang, D., Gao, F., & Wang, J. (2012). Production of the monoclonal antibody against Sudan 2 for immunoassay of Sudan dyes in egg. Analytical Biochemistry, 423(2), 246–52. [Link]
-
Esteve-Turrillas, F. A., Agulló, C., Abad-Fuentes, A., & Mercader, J. V. (2009). Generation of broad specificity antibodies for sulfonamide antibiotics and development of an enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. Journal of Agricultural and Food Chemistry, 57(3), 767–773. [Link]
-
Wang, L., et al. (2012). Preparation of anti-Sudan red monoclonal antibody and development of an indirect competitive enzyme-linked immunosorbent assay for detection of Sudan red in chilli jam and chilli oil. Food Chemistry, 132(3), 1564-1569. [Link]
-
Franek, M., & Hruska, K. (2005). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Journal of Agricultural and Food Chemistry, 53(26), 9879–9886. [Link]
-
Singh, K. V., Kaur, J., & Kumar, A. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 317(1-2), 1-9. [Link]
-
He, J., et al. (2008). Enzyme-linked immunosorbent assay (ELISA) using a specific monoclonal antibody as a new tool to detect Sudan dyes and Para red. Analytica Chimica Acta, 621(2), 200-206. [Link]
-
Mercader, J. V., et al. (2010). Forchlorfenuron-mimicking haptens: from immunogen design to antibody characterization by hierarchical clustering analysis. Journal of Agricultural and Food Chemistry, 58(15), 8477–8486. [Link]
-
Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. [Link]
-
Minoprio, P., et al. (1989). Analysis of antibody cross-reactivity in experimental American trypanosomiasis. The Journal of Immunology, 142(12), 4431-4437. [Link]
-
Redfearn, E. R. (1959). LABELING OF ANTIBODIES WITH FLUORESCENT AZO DYES. Nature, 183(4671), 1337-1338. [Link]
-
Guesdon, J. L., et al. (1979). The use of avidin-biotin interaction in immunoenzymatic techniques. Journal of Histochemistry & Cytochemistry, 27(8), 1131-1139. [Link]
-
Eremin, S. A., et al. (2015). Hapten Synthesis and Antibody Generation for the Development of a Paper Immunosensor for Lean Meat Powder Zilpaterol. Analytical Chemistry, 87(12), 6032-6039. [Link]
-
Antibodies.com. (2024, April 6). ELISA: The Complete Guide. [Link]
-
Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. [Link]
-
Wang, S., et al. (2018). Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol. New Journal of Chemistry, 42(15), 12563-12570. [Link]
-
Gendron, M. H., et al. (2020). Validation and cross-reactivity pattern assessment of monoclonal antibodies used for the screening of donor-specific IgG antibody subclasses in transplant recipients. Journal of Immunological Methods, 486, 112847. [Link]
- Schols, D., et al. (1995). Methods of using azo dyes and their derivatives.
-
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. [Link]
-
Tiwari, S., et al. (2022). Classification and structure of azo dyes on the basis of azo group. Journal of Molecular Structure, 1265, 133423. [Link]
-
El-Sayed, W. A., et al. (2021). Design, Synthesis, and Antibacterial Activity of Spiropyrimidinone Derivatives Incorporated Azo Sulfonamide Chromophore for Polyester Printing Application. Polymers, 13(16), 2728. [Link]
-
El-Sayed, W. A., et al. (2020). Synthesis and Antibacterial Activity of Azo-Sulfa-Based Disperse Dyes and Their Application in Polyester Printing. Journal of Chemistry, 2020, 8896913. [Link]
-
Gaffer, H. E. (2021). Antimicrobial sulphonamide azo dyes. Journal of the Iranian Chemical Society, 18(1), 1-17. [Link]
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of the polyclonal antibody against Sudan 3 and Immunoassay of Sudan dyes in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-linked immunosorbent assay (ELISA) using a specific monoclonal antibody as a new tool to detect Sudan dyes and Para red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atzlabs.com [atzlabs.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a foundational pillar of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid (CAS No. 22346-43-6), ensuring compliance and minimizing risk. The procedures outlined are designed to be a self-validating system, integrating safety, logic, and regulatory awareness.
Hazard Identification and Immediate Precautions
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is classified with several hazards that dictate its handling and disposal protocols.[1] Understanding these risks is the first step in safe management. The compound is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted under the assumption that this is a hazardous substance.
The primary directive is to prevent any release into the environment.[1][2] This chemical must not be allowed to enter drains or water courses, as aromatic sulfonic acids can be persistent pollutants.[2][3][4]
Table 1: Hazard Summary and Essential Protective Measures
| Hazard Classification | Required Personal Protective Equipment (PPE) & Controls |
| Acute Toxicity, Oral (Category 4) [1] | Standard laboratory PPE to prevent accidental ingestion through contamination. |
| Skin Irritation (Category 2) [1] | Chemical-resistant gloves (e.g., nitrile), a full lab coat, and proper footwear are mandatory to prevent direct contact.[1][2][5] |
| Serious Eye Irritation (Category 2A) [1] | Chemical safety goggles must be worn at all times to protect against dust particles or splashes.[1][2][5] |
| Respiratory Tract Irritation (Category 3) [1] | All handling of the solid powder must be performed in a certified chemical fume hood or a well-ventilated area to prevent inhalation of dust.[1][2][5] For operations with a high potential for dust generation, a NIOSH-approved P95 or P1 (EU) particle respirator should be used.[1] |
Step-by-Step Waste Collection and Segregation Protocol
Proper disposal begins with correct segregation at the point of generation. Never mix this waste with general refuse or other incompatible waste streams. The causality behind this is to prevent unforeseen chemical reactions and to ensure the final disposal method is appropriate for the chemical's properties.
Step 1: Preparing the Waste Container
Select a suitable, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with acidic compounds. It should be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid."
Step 2: Disposing of Solid Waste
Carefully transfer any residual solid chemical into the designated hazardous waste container.[1] Use tools like a chemically resistant spatula. The primary goal is to avoid creating airborne dust.[1][5] Do not dry-sweep large quantities; instead, gently brush or scoop the material.
Step 3: Disposing of Solutions
Aqueous solutions of this compound should not be disposed of down the drain.[1][2] They must be collected in a designated hazardous waste container for aqueous chemical waste. If your institution requires it, neutralize the solution cautiously by slowly adding a suitable base (like sodium bicarbonate or a sodium hydroxide solution) while monitoring the pH. This process should only be performed by trained personnel in a fume hood, as it can be exothermic. The neutralized solution is still considered hazardous waste and must be collected for professional disposal.
Step 4: Managing Contaminated Materials
Any items that have come into direct contact with the chemical are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Personal Protective Equipment: Used gloves, disposable lab coats.[1]
-
Labware: Weighing boats, contaminated glassware, and plasticware.
-
Spill Cleanup Materials: Absorbent pads, vermiculite, or sand used for spill control.[6]
Place these items in a solid hazardous waste container, separate from liquid waste.
Spill Management Protocol
Accidental spills require an immediate and controlled response to mitigate exposure and environmental release.
For Small Spills (Solid):
-
Ensure PPE: Confirm you are wearing the appropriate PPE as detailed in Table 1.
-
Ventilate: Ensure the area is well-ventilated or work is being done within a fume hood.[5]
-
Contain and Collect: Gently sweep or vacuum up the spilled material, taking extreme care to avoid generating dust.[1][5] Place the collected material and any cleaning tools into the designated hazardous waste container.[7][8]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water after cleanup is complete.[1][2]
For Large Spills:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1]
-
Alert: Notify your laboratory supervisor and the institution's Environmental Health & Safety (EHS) department immediately.
-
Secure the Area: Restrict access to the spill area.
-
Await Professional Response: Do not attempt to clean up a large spill without specific training and equipment. Allow the EHS or emergency response team to manage the cleanup.
Final Disposal Logistics and Workflow
The final step is the transfer of the collected waste to a licensed disposal facility. This is always managed through your institution's EHS office or equivalent authority. Adherence to institutional, local, and national regulations is mandatory.[2][9]
The workflow below illustrates the decision-making and procedural steps from waste generation to final disposal.
Caption: Chemical Waste Disposal Workflow.
Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, chemical wastes with corrosive properties (pH ≤ 2 or ≥ 12.5) are assigned the waste code D002.[10] Given its sulfonic acid group, this compound should be managed as a hazardous chemical waste in compliance with all federal, state, and local regulations.[9]
By following this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, upholding the highest standards of scientific integrity and workplace safety.
References
- Indagoo Research Chemicals. (2025). Safety Data Sheet: 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.
- Cole-Parmer. (n.d.).
- Chemsrc. (2025). MSDS for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid (CAS#:22346-43-6).
- GuideChem. (2017). 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid (CAS No. 22346-43-6) SDS.
- Santa Cruz Biotechnology. (n.d.).
- Fisher Scientific. (2025).
- TCI EUROPE N.V. (2018). Safety Data Sheet: 7-Anilino-4-hydroxy-2-naphthalenesulfonic Acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Naphthalenesulfonic acid, tech., 70%.
- BenchChem. (2025).
- C. Muntoni, et al. (2005).
- ResearchG
- U.S. Environmental Protection Agency. (2013). Sulfuric Acid - EPA OSC Response.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. CAS#:22346-43-6 | 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid | Chemsrc [chemsrc.com]
- 3. Mechanochemical degradation of aromatic sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. response.epa.gov [response.epa.gov]
- 10. my.alfred.edu [my.alfred.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
Welcome to a comprehensive guide on the safe handling of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid (CAS No. 22346-43-6). As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, providing a deep, procedural, and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to not only follow safety protocols but to understand the critical reasoning behind them, ensuring a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Compound
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a multi-functional aromatic compound. A thorough risk assessment begins with understanding its inherent hazards. According to its Safety Data Sheet (SDS), this chemical presents several risks that dictate our PPE strategy.[1][2]
Summary of Hazards:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Respiratory Tract Irritation (Category 3) | H335 | May cause respiratory irritation.[1] |
Beyond these immediate classifications, the compound's structure as an aromatic amine and a naphthalenesulfonic acid derivative warrants further consideration. Aromatic amines as a class are known for potential long-term health effects, and many are readily absorbed through the skin.[3][4][5] Therefore, our protective measures must be rigorous to prevent both acute irritation and potential chronic exposure.
Core PPE Requirements: A Multi-Layered Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[6][7][8] For 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, a comprehensive PPE regimen is not merely recommended; it is essential.
Hand Protection: The First Barrier
The primary route of exposure for a skin irritant is direct contact. Therefore, selecting the correct gloves is critical.
-
Material Selection : Standard nitrile gloves are the common choice for general chemical handling and provide a good barrier against many substances.[9] Given that this compound is a skin irritant, consider double-gloving. This practice significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove.
-
Why Double-Gloving? : The rationale is twofold. First, it provides a backup barrier. Second, it allows for a safer doffing procedure where the outer, contaminated glove can be removed without touching the inner glove, which then protects the hand during subsequent steps.
-
Inspection and Technique : Always inspect gloves for any signs of degradation or perforation before use.[10] Use proper removal techniques to avoid touching the glove's outer surface with your bare skin.[1][10] After removing gloves, always wash your hands thoroughly with soap and water.[11]
Eye and Face Protection: Shielding Against Splashes and Dust
Since the compound is a serious eye irritant, robust eye and face protection is mandatory.
-
Minimum Requirement : At a minimum, safety glasses with side shields are required for any work in the laboratory.[4]
-
Enhanced Protection : For any procedure involving potential splashes (e.g., preparing solutions) or dust generation (e.g., weighing the solid), chemical splash goggles are necessary.[4][9] Goggles provide a complete seal around the eyes, offering superior protection against liquids and fine particulates.
-
Maximum Protection : When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[10][11] A face shield protects the entire face from contact but does not provide the sealed protection of goggles, hence why they must be used together.[11]
Body Protection: Preventing Skin Contact
To prevent skin irritation, a protective layer over your personal clothing is required.
-
Laboratory Coat : A standard, long-sleeved lab coat is the minimum requirement to protect against incidental contact.[4][7] Ensure the coat is fully buttoned.
-
Chemical-Resistant Apron : When handling larger volumes or during procedures with a high splash potential, supplement your lab coat with a chemical-resistant apron.
-
Full Body Suit : For extensive handling or in the event of a large spill cleanup, a complete suit designed to protect against chemical exposure should be utilized.[1]
Respiratory Protection: Mitigating Inhalation Risk
The compound is classified as a respiratory tract irritant.[1] Therefore, controlling inhalation exposure is crucial.
-
Primary Control - Engineering : The most effective way to prevent inhalation is to handle the chemical within a certified chemical fume hood.[7][12] This engineering control removes contaminated air before it can be inhaled.
-
When Respirators are Necessary : If work cannot be performed in a fume hood or if dust generation is unavoidable (e.g., during spill cleanup), respiratory protection is required.[9] A NIOSH-approved respirator, such as an N95 filtering facepiece for particulates or an elastomeric half-mask with appropriate cartridges, should be used.[11][13] All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA standard 29 CFR 1910.134, which includes medical evaluations and fit testing.[6]
Operational Plan: From Preparation to Disposal
A structured workflow minimizes error and ensures safety protocols are consistently applied.
PPE Selection and Donning Sequence
The choice of PPE level depends on the specific task. The following diagram illustrates a logical workflow for PPE selection.
Caption: PPE selection workflow based on the specific laboratory task.
Step-by-Step Handling and Disposal Protocol
The following diagram outlines the mandatory sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.
Caption: Procedural flow for donning and doffing Personal Protective Equipment.
Operational Steps:
-
Preparation : Before handling the chemical, ensure a chemical fume hood is operational.[12] Verify the location of the nearest safety shower and eyewash station.[7]
-
Don PPE : Following the sequence outlined in the diagram, don the appropriate level of PPE for your task.
-
Handling :
-
When weighing the solid, do so within the fume hood or a ventilated balance enclosure to contain dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Always keep containers closed when not in use.
-
-
Post-Handling : Clean the work area thoroughly. Decontaminate any equipment used.
-
Doff PPE : At the exit of the work area, doff PPE in the prescribed order to avoid contaminating yourself. The outer gloves, which are the most contaminated, are removed first. The inner gloves are removed last, just before washing your hands.
-
Disposal : Dispose of all contaminated PPE as hazardous waste in a designated, sealed container.[1] Do not place contaminated items in the regular trash.
Emergency Procedures and Disposal
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Proper disposal is a key component of the safety lifecycle. All waste, including the chemical itself and any contaminated materials (gloves, wipes, etc.), must be disposed of in accordance with local, state, and federal regulations.[1][13] Do not allow the product to enter drains.[1]
By integrating these principles and procedures into your daily laboratory work, you build a robust culture of safety that protects you, your colleagues, and your research.
References
- Safety Data Sheet: 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. Indagoo Research Chemicals.
- 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid (CAS No. 22346-43-6) SDS. ChemicalBook.
- OSHA's PPE Labor
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. Thomas Scientific.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Safety Data Sheet: 2-Naphthalenesulfonic acid hydr
- 1-Naphthalenesulfonic acid Safety D
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid MSDS. Chemsrc.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine.
- NIOSH: Use proper PPE with chemo agents. Clinician.com.
- What are the Health and Safety Guidelines for Using Amines?
- Laboratory Safety Guidance.
- Personal Protective Equipment For Hazardous Materials Incidents: A Selection Guide.
- Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. SKC Inc.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. clarionsafety.com [clarionsafety.com]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. osha.gov [osha.gov]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. clinician.com [clinician.com]
- 12. CAS#:22346-43-6 | 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid | Chemsrc [chemsrc.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
